Methyl 1H,1H,2H,2H-perfluorohexyl carbonate
Description
Properties
Molecular Formula |
C8H7F9O3 |
|---|---|
Molecular Weight |
322.12 g/mol |
IUPAC Name |
methyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C8H7F9O3/c1-19-4(18)20-3-2-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
InChI Key |
WMYZEVQMEXBCBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthesis and Characterization of Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate
An in-depth technical guide on the synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate, designed for researchers, synthetic chemists, and drug development professionals.
Strategic Overview & Chemical Significance
Fluoroalkyl carbonates have emerged as highly privileged motifs in modern chemical synthesis. By integrating the lipophilicity, metabolic resistance, and thermal stability of a perfluoroalkyl chain with the versatile reactivity of a carbonate core, these molecules serve as critical intermediates for next-generation pharmaceuticals, agrochemicals, and specialized fluorinated polymers [1].
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS: 1980076-59-2) is an asymmetric fluoroalkyl methyl carbonate [2]. The synthesis of this specific molecule presents a unique challenge: the strong electron-withdrawing inductive effect of the perfluoroalkyl tail significantly reduces the nucleophilicity of the precursor alcohol, 1H,1H,2H,2H-perfluorohexan-1-ol (commonly known as 4:2 FTOH). To overcome this, synthetic routes must be carefully designed to either hyper-activate the electrophile or thermodynamically force the equilibrium.
This whitepaper details two field-proven, self-validating synthetic pathways: a traditional high-yield acylation route and a modern, sustainable transesterification route.
Mechanistic Pathways & Causality in Route Selection
Route A: Nucleophilic Acylation via Methyl Chloroformate
This classical route relies on reacting 4:2 FTOH with methyl chloroformate.
-
Causality of Design: Because the fluoroalcohol is a poor nucleophile, we must use an exceptionally strong electrophile. Methyl chloroformate fulfills this role. Triethylamine (Et₃N) is added not merely as an acid scavenger, but as a nucleophilic catalyst. Et₃N attacks the chloroformate to form a highly reactive, transient acylammonium intermediate, which is rapidly intercepted by the fluoroalcohol.
-
Self-Validation: The reaction generates Et₃N·HCl as a byproduct. The visual precipitation of this white salt in the non-polar solvent serves as an immediate, real-time indicator of reaction progress.
Route B: Base-Catalyzed Transesterification with Dimethyl Carbonate (DMC)
Driven by the pharmaceutical industry's shift toward green chemistry, Dimethyl Carbonate (DMC) is utilized as a non-toxic, eco-friendly carbonylating agent [3].
-
Causality of Design: Transesterification is a reversible, equilibrium-driven process. To achieve high conversion, a base catalyst (such as K₂CO₃ or a heterogeneous catalyst like α -KMgPO₄) is used to deprotonate the fluoroalcohol, generating a highly nucleophilic fluoroalkoxide [4]. Because the equilibrium constant for this reaction is near unity, Le Chatelier's principle must be applied: the methanol byproduct is continuously removed via azeotropic distillation, irreversibly driving the formation of the asymmetric carbonate.
Caption: Experimental workflow comparing acylation and transesterification synthetic routes.
Detailed Experimental Methodologies
Protocol A: Synthesis via Acylation (Bench-Scale)
This protocol is optimized for maximum yield and rapid execution at the bench scale.
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
-
Reagent Loading: Charge the flask with 1H,1H,2H,2H-perfluorohexan-1-ol (10.0 g, 37.8 mmol, 1.0 eq) and 100 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Inject anhydrous Triethylamine (4.59 g, 45.4 mmol, 1.2 eq) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the chloroformate and suppresses the formation of symmetrical carbonate byproducts.
-
Acylation: Slowly add Methyl chloroformate (3.93 g, 41.6 mmol, 1.1 eq) dropwise over 30 minutes.
-
In-Process Validation: Stir the mixture for 4 hours, allowing it to warm to room temperature. Extract a 0.1 mL aliquot, evaporate the DCM, and analyze via FT-IR. The reaction is complete when the broad O-H stretch (~3300 cm⁻¹) disappears and a sharp C=O carbonate stretch (~1750 cm⁻¹) emerges.
-
Workup: Quench the reaction with 50 mL of distilled water. Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove unreacted Et₃N, saturated NaHCO₃ (50 mL) to neutralize residual acid, and brine (50 mL) to break any emulsions and pre-dry the organic phase.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield the pure product.
Protocol B: Synthesis via Transesterification (Scalable/Green)
This protocol is optimized for environmental sustainability and large-scale industrial application.
-
Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a fractional distillation column, and a Dean-Stark trap.
-
Reagent Loading: Combine 1H,1H,2H,2H-perfluorohexan-1-ol (10.0 g, 37.8 mmol, 1.0 eq) with a large excess of Dimethyl Carbonate (34.0 g, 378 mmol, 10.0 eq). Causality: DMC acts as both the reactant and the solvent, inherently pushing the equilibrium toward the product.
-
Catalysis: Add anhydrous K₂CO₃ (0.52 g, 3.78 mmol, 0.1 eq) or a solid base catalyst like α -KMgPO₄ [4].
-
Azeotropic Distillation: Heat the mixture to 90 °C. Continuously distill off the DMC/Methanol azeotrope (boiling point ~63 °C) to irreversibly drive the transesterification.
-
In-Process Validation: Monitor the reaction via GC-FID. The reaction is deemed complete when the fluoroalcohol peak area is < 2% relative to the product peak.
-
Workup & Purification: Cool the mixture, filter out the solid catalyst (which can be washed and regenerated), and remove the excess DMC via rotary evaporation. Distill the residue under vacuum to isolate the target carbonate.
Caption: Base-catalyzed transesterification mechanism for asymmetric fluoroalkyl carbonates.
Quantitative Data & Route Comparison
To facilitate easy comparison for process chemists, the physicochemical properties of the target molecule and the metrics of the two synthetic routes are summarized below.
Table 1: Physicochemical Properties of the Target Molecule
| Property | Value / Description |
| Chemical Name | Methyl 1H,1H,2H,2H-perfluorohexyl carbonate |
| CAS Number | 1980076-59-2 [2] |
| Molecular Formula | C₈H₇F₉O₃ |
| Molecular Weight | 322.12 g/mol |
| Appearance | Clear, colorless liquid |
| Key IR Absorptions | ~1750 cm⁻¹ (C=O stretch), ~1100-1300 cm⁻¹ (C-F stretches) |
Table 2: Strategic Comparison of Synthetic Routes
| Metric | Route A (Acylation) | Route B (Transesterification) |
| Primary Reagent | Methyl chloroformate | Dimethyl carbonate (DMC) |
| Byproducts | Et₃N·HCl (Solid) | Methanol (Volatile) |
| Reaction Time | 4 - 6 Hours | 10 - 12 Hours |
| Typical Yield | 85% - 92% | 75% - 85% |
| EHS Profile | High hazard (Toxic electrophile) | Low hazard (Green reagents) |
| Scalability | Moderate (Exothermic control needed) | Excellent (Easily scaled in reactors) |
Environmental, Health, and Safety (EHS) Considerations
Working with short-chain fluorotelomer alcohols (like 4:2 FTOH) requires stringent safety protocols. While 4:2 FTOH is less bioaccumulative than its longer-chain counterparts (e.g., 8:2 FTOH), it still falls under the broader umbrella of PFAS-related regulations. All reactions must be conducted in a highly ventilated fume hood. Waste streams containing fluorinated organics must be segregated and incinerated at high temperatures (>1000 °C) to prevent environmental contamination and the formation of persistent degradation products.
References
-
Tsuda, A., et al. (2022). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. EurekAlert! (Kobe University). Available at:[Link]
-
Kumar, A., et al. (2022). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. Energies, 15(14), 5133. Available at:[Link]
-
Wang, Y., et al. (2021). Rapid Synthesis of Asymmetric Methyl-Alkyl Carbonates Catalyzed by α-KMgPO₄ in a Sealed-Vessel Reactor Monowave 50. Catalysts, 11(4), 496. Available at:[Link]
Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate (CAS 1980076-59-2): A Comprehensive Technical Guide for Advanced Electrolyte and Solvent Applications
Executive Summary
The demand for high-energy-density energy storage systems and specialized fluorous biphasic solvents has driven the rapid development of heavily fluorinated organic molecules. Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS: 1980076-59-2) is a highly specialized fluorinated carbonate[1]. Characterized by its polar carbonate headgroup and a highly oleophobic/hydrophobic nonafluorohexyl tail, this compound serves as a critical intermediate in organic synthesis and a potent sacrificial additive in next-generation lithium-ion and lithium-metal battery electrolytes[2].
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its electrochemical behavior, and self-validating protocols for its synthesis and application.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (Formula: C₈H₇F₉O₃) creates a unique structural dichotomy[1]. The ethyl spacer (-CH₂CH₂-) insulates the reactive carbonate center from the extreme steric bulk of the perfluorobutyl (-C₄F₉) group, while still allowing the strong inductive electron-withdrawing effects (-I effect) of the fluorine atoms to influence the molecule's electronic properties.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 1H,1H,2H,2H-perfluorohexyl carbonate |
| Synonyms | Methyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
| CAS Number | 1980076-59-2[1] |
| Molecular Formula | C₈H₇F₉O₃[1] |
| Molecular Weight | 322.125 g/mol [1] |
| MDL Number | MFCD28334381[1] |
| Storage Temperature | Ambient[1] |
Mechanistic Insights: The Role of Fluorinated Carbonates
In the context of battery electrochemistry, the integration of fluorinated carbonates into electrolytes is not arbitrary; it is driven by precise molecular orbital engineering[2].
The Causality of LUMO Lowering: Standard carbonate solvents, such as Ethylene Carbonate (EC) or Dimethyl Carbonate (DMC), have relatively high Lowest Unoccupied Molecular Orbital (LUMO) energy levels. By appending a perfluoroalkyl chain, the extreme electronegativity of the fluorine atoms exerts a strong pull on the molecule's electron density. This significantly lowers the LUMO energy of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate compared to its non-fluorinated counterparts.
During the initial charging cycle of a lithium-ion battery, the anode undergoes cathodic polarization. Because its LUMO is lower, the fluorinated carbonate is preferentially reduced before the bulk solvents (typically around 1.2 V – 1.5 V vs Li/Li⁺)[3]. This one-electron reduction triggers defluorination and C-O bond cleavage, precipitating insoluble Lithium Fluoride (LiF) and polycarbonates onto the anode surface[4]. This forms a dense, highly passivating Solid Electrolyte Interphase (SEI) that is electronically insulating but ionically conductive, effectively halting further electrolyte degradation and suppressing lithium dendrite formation[2].
Fig 1. Electrochemical reduction pathway and LiF-rich SEI formation mechanism.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . The success of the procedure is inherently verified by the analytical checkpoints embedded within the workflow.
Protocol A: Laboratory-Scale Synthesis & Validation
The synthesis relies on a nucleophilic acyl substitution between 1H,1H,2H,2H-perfluorohexan-1-ol and methyl chloroformate.
Step-by-Step Methodology:
-
Preparation: Purge a 250 mL round-bottom flask with inert gas (Ar/N₂). Add 10.0 g (37.8 mmol) of 1H,1H,2H,2H-perfluorohexan-1-ol and 4.6 g (45.4 mmol) of anhydrous Triethylamine (Et₃N) into 100 mL of anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Addition: Dropwise, add 4.3 g (45.4 mmol) of Methyl chloroformate over 30 minutes. Causality: The slow addition controls the exothermic nature of the reaction and prevents the formation of symmetrical carbonate byproducts.
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 6 hours.
-
Workup: Quench the reaction with 50 mL of DI water. Transfer to a separatory funnel, isolate the organic (bottom) layer, and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to isolate the clear, colorless liquid.
Self-Validation Checkpoint (NMR Spectroscopy): Run a ¹⁹F NMR (in CDCl₃). The protocol is validated if the integration perfectly matches the 9 fluorine atoms of the nonafluorohexyl chain (typically exhibiting resonances around -81 ppm for the terminal -CF₃ and a complex multiplet from -113 to -126 ppm for the internal -CF₂- groups). Any extraneous fluorine peaks indicate incomplete substitution or degradation.
Fig 2. Laboratory synthesis workflow of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate.
Protocol B: Electrochemical Validation (SEI Formation)
To verify the LUMO-lowering hypothesis and the additive's efficacy in an operational environment.
Step-by-Step Methodology:
-
Electrolyte Formulation: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), prepare a baseline electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 v/v).
-
Doping: Add exactly 2.0 wt% of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate to the baseline electrolyte.
-
Cell Assembly: Fabricate CR2032 coin cells using a high-nickel cathode (e.g., NMC811), a graphite anode, and a polyethylene separator wetted with 40 µL of the formulated electrolyte.
-
Cyclic Voltammetry (CV): Connect the cell to a potentiostat. Run a CV scan from open-circuit voltage down to 0.0 V vs Li/Li⁺ at a slow scan rate of 0.1 mV/s.
Self-Validation Checkpoint (Electrochemical Profile): Observe the first cathodic sweep. The protocol is validated if a distinct, irreversible reduction peak appears at ~1.3 V – 1.5 V vs Li/Li⁺. This confirms the preferential reduction of the fluorinated carbonate over the bulk EC solvent (which reduces at ~0.8 V). During the second cycle, this peak must disappear, self-validating that a robust, passivating SEI has successfully formed and shut down further electron tunneling.
Safety, Handling, and Environmental Considerations
As a heavily fluorinated organic compound, Methyl 1H,1H,2H,2H-perfluorohexyl carbonate falls under the broader scrutiny of per- and polyfluoroalkyl substances (PFAS). While the ester/carbonate linkage provides a site for environmental hydrolysis (unlike fully inert perfluorocarbons), the resulting perfluorohexanol byproduct is persistent.
-
Handling: Must be handled in a certified chemical fume hood using nitrile or butyl rubber gloves.
-
Disposal: Do not discharge into aqueous waste streams. It must be collected in dedicated halogenated organic waste containers and disposed of via high-temperature incineration by certified waste management facilities to ensure complete defluorination and destruction of the fluorinated tail.
References
- Source: avantorsciences.
- Electrolytes comprising lipf6: Topics by Science.
- Source: acs.
- Source: uts.edu.
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19F NMR Characterization of Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
In modern fluoropolymer design, surfactant engineering, and pharmaceutical development, the precise structural validation of polyfluorinated intermediates is non-negotiable. Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (Formula: C8H7F9O3 ) represents a classic bipartite molecule: it features a highly polar, hydrogenated methyl carbonate headgroup ( CH3-O-C(=O)-O- ) covalently linked to a lipophobic, highly electronegative 4:2 fluorotelomer tail ( -CH2-CH2-CF2-CF2-CF2-CF3 ).
As an Application Scientist, I rely on 19F Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for characterizing this molecule. Because the 19F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, it offers sensitivity nearly on par with proton NMR[1]. More importantly, its massive chemical shift dispersion (spanning over 300 ppm) ensures that each distinct fluorinated environment in the perfluorohexyl chain is resolved with absolute clarity, free from the spectral crowding typical of 1H NMR[2].
Spectral Assignments & Mechanistic Causality
A common pitfall in analytical chemistry is assuming that the polar carbonate headgroup will drastically alter the 19F NMR profile. However, physical causality dictates otherwise. The inductive electron-withdrawing effect of the carbonate oxygen attenuates rapidly across the saturated ethylene bridge ( -CH2-CH2- ). By the time the inductive pull reaches the first fluorinated carbon (four bonds away), its impact is negligible. Consequently, the 19F NMR spectrum of this carbonate is virtually identical to that of 1H,1H,2H,2H-perfluorohexanol or its corresponding iodide derivatives[3][4].
Quantitative Data Presentation
The table below summarizes the expected 19F NMR chemical shifts, referenced to Trichlorofluoromethane ( CFCl3 ) at 0.00 ppm in CDCl3 .
| Fluorine Position | Chemical Shift (ppm) | Multiplicity | Integral | Structural Causality |
| F6 (Terminal CF3 ) | -81.0 to -81.5 | Multiplet (m) | 3F | Highly deshielded due to the cumulative electron-withdrawing effect of three F atoms on a single carbon[3]. |
| F3 ( α-CF2 ) | -114.5 to -115.0 | Multiplet (m) | 2F | Deshielded relative to bulk CF2 due to the adjacent electropositive -CH2- bridge creating a localized dipole[4][5]. |
| F4 ( β-CF2 ) | -124.0 to -124.5 | Multiplet (m) | 2F | Shielded by the continuous, electron-dense perfluoroalkyl chain environment. |
| F5 ( γ-CF2 ) | -125.8 to -126.2 | Multiplet (m) | 2F | Maximum shielding; flanked entirely by highly electronegative CF2 and CF3 groups[4]. |
The Causality of Multiplets
In a standard 19F spectrum, you will not observe simple first-order triplets or quartets. The rigid dihedral angles within the perfluoroalkyl chain induce strong homonuclear scalar couplings ( 2JFF , 3JFF , and 4JFF ), resulting in complex second-order multiplets. Furthermore, the F3 ( α-CF2 ) signal is complicated by heteronuclear 3JFH coupling with the adjacent methylene protons.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural validation, your NMR acquisition cannot be a passive recording; it must be a self-validating system designed to prevent artificial signal inflation.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Referencing
-
Dissolve 15–20 mg of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Add 0.1% v/v of an internal standard. While CFCl3 (0.00 ppm) is the IUPAC standard, its low boiling point makes it volatile. Hexafluorobenzene ( C6F6 ) is a highly stable, high-fluorine-density alternative that resonates sharply at -164.9 ppm in CDCl3 [2].
Step 2: Probe Tuning and Shimming
-
Insert the sample and lock onto the deuterium signal of CDCl3 .
-
Critical Step: Manually tune and match the NMR probe specifically to the 19F Larmor frequency. Because 19F and 1H frequencies are remarkably close (~376 MHz vs 400 MHz on a 9.4T magnet), improper tuning will lead to catastrophic signal-to-noise (S/N) degradation.
Step 3: Pulse Sequence & Relaxation Optimization
-
Set the Relaxation Delay (D1): Fluorine nuclei in highly mobile terminal CF3 groups lack efficient dipole-dipole relaxation pathways, resulting in notoriously long spin-lattice relaxation times ( T1 )[6]. Set D1 ≥ 5.0 seconds . A shorter delay will cause T1 truncation, artificially lowering the integration of the CF3 peak.
-
Inverse-Gated Decoupling: To simplify the α-CF2 multiplet, you must decouple the protons ( 19F{1H} ). However, continuous proton decoupling builds up the Nuclear Overhauser Effect (NOE), which will artificially inflate the integral of the α-CF2 signal due to its spatial proximity to the protons. You must use an inverse-gated decoupling sequence , which applies the decoupling pulse only during the acquisition time, preserving strict quantitative accuracy.
Step 4: Signal Processing
-
Apply a polynomial baseline correction to eliminate the acoustic ringing commonly generated by the probe's fluorinated components (e.g., PTFE stators).
-
Manually phase the spectrum. The vast spectral width of 19F NMR often introduces severe first-order (frequency-dependent) phase errors.
Visual Workflow of Acquisition Logic
The following diagram illustrates the logical flow of our self-validating NMR protocol, highlighting the causal steps required to achieve research-grade quantitative data.
Fig 1: Self-validating 19F NMR workflow ensuring quantitative accuracy and NOE suppression.
References
-
Fluorinated oil-surfactant mixtures with the density of water: Artificial cells for synthetic biology . Source: PLOS ONE. URL:[Link]
-
Self-Assembled Fluorinated Organogelators for Surface Modification . Source: MDPI. URL: [Link]
-
Supporting Information for Thiophene Derivatives (19F NMR of 1H,1H,2H,2H-perfluorohexyl iodide) . Source: The Royal Society of Chemistry. URL: [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching . Source: ACS Publications. URL: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . Source: AZoM. URL: [Link]
-
Steady State Free Precession NMR without Fourier Transform: Redefining the Capabilities of 19F NMR as a Discovery Tool . Source: NIH/PMC. URL:[Link]
Sources
Solvation Mechanics and Application Profiling of Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate in Organic Solvents
Executive Summary
The transition toward high-voltage, low-temperature lithium-ion batteries and advanced multiphasic catalytic systems has driven the demand for specialized functional solvents. Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (M-PFHC, CAS: 1980076-59-2) represents a critical class of partially fluorinated organic carbonates. Unlike fully fluorinated perfluorocarbons—which are notoriously immiscible with standard organic solvents—M-PFHC possesses an amphiphilic architecture. It combines a highly fluorinated, electron-withdrawing "tail" with a polar, lipophilic methyl carbonate "head."
This technical guide explores the thermodynamic principles governing the solubility of M-PFHC in organic solvents, its role in modulating solvation structures for lithium salts, and the causality behind its implementation in next-generation electrochemical systems.
Thermodynamic Principles of Solvation
To understand the solubility behavior of M-PFHC, we must analyze the thermodynamics of mixing through the lens of Scaled Particle Theory (SPT) . The solubility of a solute in a solvent is dictated by two primary thermodynamic steps: the creation of a cavity in the solvent to accommodate the solute, and the subsequent solute-solvent interactions[1].
The "Fluorophilic" vs. "Lipophilic" Balance
Fully fluorinated alkanes exhibit anomalously low cohesive energy densities. According to SPT, the unfavorable cavity formation term in perfluorocarbons is significantly smaller than in standard organic solvents. However, the favorable interaction terms (dispersion forces, dipole-dipole interactions) are also exceptionally weak[1].
Because M-PFHC is partially fluorinated, it bridges the miscibility gap. The methyl carbonate head provides a sufficient dipole moment to interact with polar organic solvents (e.g., ethers, esters, and non-fluorinated carbonates), while the 1H,1H,2H,2H-perfluorohexyl tail maintains the unique low-surface-tension and high-gas-solubility characteristics typical of fluorocarbons[2].
HOMO/LUMO Modulation and Desolvation Kinetics
From an electrochemical perspective, replacing hydrogen atoms with highly electronegative fluorine atoms effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the solvent molecule[3].
-
Causality in Battery Design: The strong electron-withdrawing inductive effect of the perfluorohexyl tail reduces the electron density on the carbonate oxygen atoms. When dissolved in an organic matrix with lithium salts, this weakened Lewis basicity results in a lower binding energy between the solvent and the Li⁺ ion. Consequently, Li⁺ desolvation at the electrode interface is drastically accelerated, a mechanism that is critical for maintaining battery performance in sub-zero environments[4].
Caption: Amphiphilic structural mechanics of M-PFHC dictating its solubility and interaction profiles.
Solubility Profiles and Data Synthesis
Miscibility in Organic Solvents
M-PFHC demonstrates varied solubility across different organic solvent classes. It acts as an excellent co-solvent when paired with highly polar cyclic carbonates to reduce overall electrolyte viscosity.
Table 1: Miscibility Matrix of M-PFHC in Standard Organic Solvents (at 25°C)
| Solvent Class | Specific Solvent | Miscibility Status | Mechanistic Rationale |
| Acyclic Carbonates | Dimethyl Carbonate (DMC) | Fully Miscible | Matched polarity; strong dipole-dipole interactions with the carbonate head. |
| Cyclic Carbonates | Fluoroethylene Carbonate (FEC) | Fully Miscible | Synergistic fluorophilic interactions; widely used as a 1:1 cosolvent[5]. |
| Ethers | Dimethoxyethane (DME) | Fully Miscible | Ether oxygens readily interact with the polarized carbonate core. |
| Aliphatic Hydrocarbons | Hexane / Octane | Partially Miscible | The perfluoro tail induces phase separation at high concentrations due to lipophobic repulsion. |
| Aqueous | Deionized Water | Immiscible | Extreme hydrophobicity driven by the perfluorohexyl chain. |
Lithium Salt Solubility
While M-PFHC is miscible with organic solvents, its ability to dissolve highly polar lithium salts (e.g., LiPF₆, LiTFSI, LiDFOB) in isolation is poor due to its low dielectric constant. To achieve functional ionic conductivity, M-PFHC must be formulated as a co-solvent system. For example, blending M-PFHC with Fluoroethylene Carbonate (FEC) at a 1:1 volumetric ratio yields excellent solubility for 1.0 M LiTFSI, enabling robust Solid Electrolyte Interphase (SEI) formation[5].
Table 2: Lithium Salt Dissolution in M-PFHC Systems
| Salt Type | Concentration | Solvent System | Solubility Result |
| LiPF₆ | 1.0 M | 100% M-PFHC | Insoluble (Phase Separation) |
| LiTFSI | 1.0 M | 100% M-PFHC | Sparingly Soluble |
| LiTFSI | 1.0 M | M-PFHC : FEC (1:1 v/v) | Fully Dissolved (>1.5 M capacity) |
| LiDFOB | 0.1 M | M-PFHC : FEC (1:1 v/v) | Fully Dissolved |
Experimental Protocol: Determining Phase Diagrams and Salt Solubility
To ensure trustworthiness and reproducibility in electrolyte formulation, the following self-validating protocol outlines the methodology for determining the solubility limits of M-PFHC in organic co-solvents and its capacity for salt dissolution.
Step-by-Step Methodology: Cloud Point and NMR Validation
-
Preparation of the Base Matrix:
-
In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), dispense 5.0 mL of the target organic co-solvent (e.g., FEC or DMC) into a 20 mL borosilicate glass vial equipped with a magnetic stir bar.
-
-
Titration of M-PFHC:
-
Using a precision micro-syringe, titrate M-PFHC into the base solvent in 0.5 mL increments.
-
Stir at 400 RPM for 5 minutes after each addition.
-
Observation: Monitor for the "Cloud Point"—the exact volumetric ratio where the mixture transitions from optically clear to turbid, indicating the thermodynamic limit of miscibility.
-
-
Salt Introduction (For miscible blends):
-
Select a miscible ratio (e.g., 1:1 v/v M-PFHC:FEC).
-
Gradually add anhydrous LiTFSI to target a 1.0 M concentration.
-
Apply mild heating (35°C) to overcome the endothermic enthalpy of dissolution, then cool to 25°C.
-
-
Validation via ¹⁹F NMR:
-
Extract a 0.5 mL aliquot of the formulated electrolyte and place it in an NMR tube with a sealed capillary of D₂O (for locking).
-
Acquire ¹⁹F NMR spectra. A single, sharp set of resonances for the perfluorohexyl tail indicates a homogeneous, single-phase solution. Peak broadening or splitting suggests microscopic phase separation or micelle formation.
-
Caption: Experimental workflow for formulating and validating M-PFHC-based cosolvent electrolytes.
Advanced Applications: Gas Solubility in Li-Air and Catalysis
Beyond standard lithium-ion batteries, the solubility profile of M-PFHC makes it highly valuable for systems requiring high dissolved gas concentrations.
Partially fluorinated solvents exhibit exceptionally high solubility for non-polar gases like oxygen (O₂) and hydrogen (H₂). In Li-Air batteries, the rate-limiting step is often the dissolution kinetics of O₂ into the liquid electrolyte. By utilizing a partially fluorinated carbonate like M-PFHC as a co-solvent, the O₂ solubility in the organic matrix is drastically enhanced without sacrificing the polarity required to dissolve lithium salts[2]. Similarly, this high gas solubility is leveraged in hyperpolarized NMR applications (like SABRE), where high H₂ concentrations are required in organic matrices to achieve maximum signal enhancement.
Conclusion
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is a highly specialized, amphiphilic solvent. Its solubility in organic solvents is governed by the delicate balance between its fluorophilic tail and lipophilic head. By understanding the thermodynamic causality of its interactions—specifically how fluorine's electron-withdrawing nature lowers solvation energy and how its low cavity formation energy promotes gas solubility—researchers can precisely engineer cosolvent systems. Whether utilized for rapid low-temperature Li⁺ desolvation or high-capacity O₂ transport, M-PFHC requires rigorous phase-diagram mapping and co-solvent pairing (e.g., with FEC) to unlock its full electrochemical potential.
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"electrochemical stability window of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate"
An In-Depth Technical Guide to Determining the Electrochemical Stability Window of Novel Fluorinated Carbonates: A Case Study on Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate
Abstract
The advancement of high-energy-density lithium-ion batteries is intrinsically linked to the development of electrolytes with wide electrochemical stability windows (ESWs). Fluorinated carbonates have emerged as a promising class of solvents capable of withstanding the high oxidative potentials of next-generation cathodes. This technical guide provides a comprehensive framework for the characterization of the ESW of novel fluorinated carbonates, using the hypothetical Methyl 1H,1H,2H,2H-perfluorohexyl carbonate as a case study. We delve into the theoretical underpinnings of electrochemical stability, provide detailed, field-proven experimental protocols for its determination using cyclic and linear sweep voltammetry, and offer insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and evaluation of advanced electrolyte systems.
Introduction: The Role of Fluorinated Carbonates in High-Voltage Electrolytes
The ever-increasing demand for higher energy density in lithium-ion batteries necessitates the use of high-voltage cathode materials. However, conventional carbonate-based electrolytes tend to decompose at potentials above 4.5 V versus Li/Li⁺, leading to capacity fade and safety concerns[1][2]. To address this challenge, significant research has focused on the development of electrolyte solvents with enhanced oxidative stability[3][4].
Partially or fully fluorinated carbonates are at the forefront of this research due to the electron-withdrawing nature of fluorine substituents[3][4]. The introduction of fluorine atoms into the carbonate structure lowers the energy of the highest occupied molecular orbital (HOMO), thereby increasing the molecule's resistance to oxidation[1][2]. This fundamental property makes fluorinated carbonates, such as the subject of this guide, Methyl 1H,1H,2H,2H-perfluorohexyl carbonate, prime candidates for enabling the next generation of 5-V class lithium-ion batteries[5].
Theoretical Framework: Understanding the Electrochemical Stability Window
The electrochemical stability window (ESW) of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, i.e., it is not oxidized or reduced[6]. This window is thermodynamically defined by the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels of the solvent molecules[1].
-
Oxidative Stability (Anodic Limit): The oxidative stability is related to the HOMO energy level. A lower HOMO energy level implies that more energy is required to remove an electron, resulting in higher oxidative stability[1][2]. Fluorination of carbonate solvents is a key strategy to lower the HOMO energy level[1].
-
Reductive Stability (Cathodic Limit): The reductive stability is related to the LUMO energy level. A lower LUMO energy level indicates a greater propensity for the molecule to accept an electron and be reduced. This is crucial for the formation of a stable solid electrolyte interphase (SEI) on the anode surface[7][8].
Quantum chemical calculations can be employed to predict the HOMO and LUMO energy levels and thus the theoretical ESW of a novel carbonate[8][9]. However, the experimentally determined ESW is also influenced by kinetic factors and the specific components of the electrochemical cell, such as the electrode material and the conducting salt[6].
Experimental Determination of the Electrochemical Stability Window
The most common and reliable methods for experimentally determining the ESW of an electrolyte are cyclic voltammetry (CV) and linear sweep voltammetry (LSV)[10]. These techniques involve applying a linearly changing potential to a working electrode and measuring the resulting current. The onset of a significant increase in current indicates the potential at which the electrolyte begins to decompose.
Materials and Reagents
-
Working Electrode: A polished platinum (Pt) or gold (Au) disk electrode. These materials are relatively inert and have high overpotentials for solvent decomposition.
-
Reference Electrode: Lithium metal (Li) foil.
-
Counter Electrode: Lithium metal (Li) foil.
-
Electrolyte Salt: Lithium hexafluorophosphate (LiPF₆) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The salt should be battery-grade and dried under vacuum before use.
-
Solvent: Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (for the test electrolyte) and a conventional carbonate solvent mixture (e.g., ethylene carbonate/ethyl methyl carbonate, EC/EMC) for a baseline measurement.
-
Cell Components: A three-electrode electrochemical cell, such as a Swagelok-type cell or a glass cell.
Electrolyte Preparation
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare a 1 M solution of the chosen lithium salt in the solvent of interest (e.g., 1 M LiPF₆ in Methyl 1H,1H,2H,2H-perfluorohexyl carbonate).
-
Stir the solution overnight to ensure complete dissolution of the salt.
-
Prepare a baseline electrolyte, for example, 1 M LiPF₆ in EC/EMC (3:7 by volume).
Three-Electrode Cell Assembly
A three-electrode setup is crucial for accurately measuring the potential of the working electrode without interference from the counter electrode[11].
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size, followed by sonication in deionized water and ethanol. Dry the electrode thoroughly.
-
Assemble the three-electrode cell inside the glovebox. The reference and counter electrodes are typically made from fresh lithium foil.
-
Add the electrolyte to the cell, ensuring that all three electrodes are in contact with the solution.
Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) Measurements
-
Connect the assembled cell to a potentiostat.
-
Anodic Stability (Oxidation Limit): Perform LSV by scanning the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-5 mV/s)[10]. A slow scan rate allows for the detection of subtle decomposition reactions[11].
-
Reductive Stability (Reduction Limit): Perform LSV by scanning the potential from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺) at a similar slow scan rate.
-
Alternatively, a full CV scan can be performed over the entire potential range of interest.
Data Analysis and Interpretation
The ESW is determined by identifying the potentials at which the anodic and cathodic currents begin to increase significantly. A current density cutoff value (e.g., 0.01-0.1 mA/cm²) is often used to define the limits of the ESW[12].
Table 1: Hypothetical Electrochemical Stability Window Data
| Electrolyte | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) |
| 1 M LiPF₆ in EC/EMC (3:7 vol) | ~4.5 | ~0.1 | ~4.4 |
| 1 M LiPF₆ in Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (Hypothetical) | >5.5 | ~0.05 | >5.45 |
The data in Table 1 illustrates the expected outcome of a wider ESW for the fluorinated carbonate electrolyte compared to the conventional carbonate electrolyte. The higher anodic limit of the fluorinated carbonate is attributed to the electron-withdrawing effect of the perfluorohexyl group.
Factors Influencing the Electrochemical Stability Window
It is crucial to recognize that the measured ESW is not an intrinsic property of the solvent alone but is influenced by several factors:
-
Working Electrode Material: The catalytic activity of the electrode surface can influence the onset potential of electrolyte decomposition.
-
Electrolyte Salt and Concentration: The nature of the anion and the salt concentration can affect the solvation structure of Li⁺ and the composition of the electrode-electrolyte interphase, thereby impacting the ESW[7].
-
Temperature: Higher temperatures can accelerate decomposition reactions, leading to a narrower ESW[13].
-
Scan Rate: The scan rate used in voltammetric measurements can affect the observed onset potentials.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the electrochemical stability window.
Caption: Experimental workflow for determining the electrochemical stability window.
Conclusion and Future Outlook
The determination of the electrochemical stability window is a critical step in the evaluation of novel electrolyte solvents for high-voltage lithium-ion batteries. By following the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data on the oxidative and reductive stability of new materials like Methyl 1H,1H,2H,2H-perfluorohexyl carbonate. The insights gained from these measurements are essential for the rational design of next-generation electrolytes that can unlock the full potential of high-energy-density battery chemistries. Future work should also include long-term cycling tests in full-cell configurations to validate the practical benefits of a wide ESW.
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The Biodegradability of Fluorinated Organic Compounds: A Technical Guide for Researchers
Preamble: Confronting the "Forever Chemical" Challenge
The widespread industrial application of fluorinated organic compounds, from pharmaceuticals and agrochemicals to high-performance materials like per- and poly-fluoroalkyl substances (PFAS), stems from the remarkable stability of the carbon-fluorine (C-F) bond.[1][2] This same stability, however, renders them highly resistant to natural degradation processes, leading to their persistence in the environment and earning them the moniker "forever chemicals".[3] This guide provides an in-depth technical exploration of the principles, methodologies, and challenges in the biodegradation of these recalcitrant molecules. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness biological systems to mitigate the environmental impact of fluorinated compounds.
Section 1: The Chemical Fortress: Understanding the Carbon-Fluorine Bond
The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This exceptional strength is a consequence of the high electronegativity of fluorine, which creates a highly polarized and short bond. This inherent stability presents a significant thermodynamic barrier to cleavage by most biological systems.[4] Furthermore, the dual-phase repellency of many fluorinated compounds limits their solubility and bioavailability, further hindering microbial uptake and enzymatic interaction.[1]
Section 2: Nature's Arsenal: Microbial Players in Defluorination
Despite the formidable stability of the C-F bond, a diverse array of microorganisms has evolved mechanisms to cleave it. These organisms are key to developing effective bioremediation strategies.
Bacterial Defluorination
Bacteria are central to the biodegradation of fluorinated xenobiotics.[1] Both aerobic and anaerobic bacteria have been identified with the ability to defluorinate a range of compounds.[5] Aerobic bacteria often utilize oxygen-dependent enzymes to initiate the degradation process, while anaerobic bacteria can employ reductive dehalogenation pathways.[1] Genera such as Pseudomonas, Burkholderia, Delftia, and Rhodococcus have been frequently implicated in the degradation of fluorinated compounds.[6][7]
Fungal Contributions
Filamentous fungi possess a powerful arsenal of extracellular oxidative enzymes, such as peroxidases and laccases, which can non-specifically attack a wide range of organic pollutants, including fluorinated compounds.[1] Their ability to generate highly reactive radicals makes them particularly effective against complex and recalcitrant molecules.
Microbial Consortia and Syntrophy
In many environments, the complete degradation of a fluorinated compound is not accomplished by a single microbial species but by a consortium.[1] Syntrophic interactions, where the metabolic products of one organism serve as the substrate for another, are crucial for the complete mineralization of these complex molecules.[1]
Section 3: The Molecular Scalpel: Enzymatic Mechanisms of C-F Bond Cleavage
The biological cleavage of the C-F bond is catalyzed by specific enzymes that have evolved to overcome the high activation energy barrier. Understanding these enzymatic mechanisms is fundamental to engineering more efficient bioremediation solutions.
Hydrolytic Defluorination
Hydrolytic dehalogenases, particularly fluoroacetate dehalogenases, are among the best-characterized defluorinating enzymes.[8][9] These enzymes catalyze the nucleophilic substitution of the fluorine atom with a hydroxyl group from water.
The mechanism often involves a catalytic triad of amino acid residues (e.g., Asp-His-Asp) that facilitates the attack on the carbon atom bonded to fluorine.[7]
Caption: Generalized workflow of hydrolytic defluorination.
Oxidative Defluorination
Oxygenases, such as cytochrome P450 monooxygenases, play a crucial role in oxidative defluorination.[1] These enzymes incorporate one or two atoms of molecular oxygen into the substrate, leading to an unstable intermediate that spontaneously eliminates fluoride. This mechanism is particularly important for the degradation of aromatic fluorinated compounds.
Caption: Simplified pathway of oxidative defluorination.
Reductive Defluorination
Under anaerobic conditions, reductive dehalogenases can catalyze the removal of fluorine atoms.[1] This process involves the transfer of electrons to the fluorinated compound, leading to the cleavage of the C-F bond and its replacement with a hydrogen atom. This pathway is particularly relevant for highly halogenated compounds.[1]
Section 4: In the Laboratory: Methodologies for Studying Biodegradation
Rigorous experimental design is critical to accurately assess the biodegradability of fluorinated compounds and to elucidate the underlying mechanisms.
Experimental Setup for Biodegradation Assays
A typical biodegradation experiment involves incubating the target compound with a microbial culture (pure or mixed) or a purified enzyme and monitoring its disappearance over time.
Protocol: Aerobic Biodegradation Assay in Liquid Culture
-
Medium Preparation: Prepare a suitable mineral salts medium that provides all necessary nutrients for microbial growth, with the fluorinated compound as the sole carbon source or as a co-metabolite.
-
Inoculation: Inoculate the medium with the desired microorganism or microbial consortium. Include a sterile control (no inoculum) and a no-substrate control (inoculum but no fluorinated compound).
-
Incubation: Incubate the cultures under appropriate aerobic conditions (e.g., 25-30°C with shaking).
-
Sampling: Collect samples at regular intervals.
-
Analysis: Analyze the samples for the concentration of the parent compound and potential degradation products.
Analytical Techniques for Monitoring Defluorination
The choice of analytical method is crucial for obtaining reliable data.
| Analytical Technique | Principle | Application | Advantages | Limitations |
| Ion-Selective Electrode (ISE) | Measures the activity of free fluoride ions in a solution.[10] | Direct measurement of defluorination. | Simple, rapid, and cost-effective. | Interference from other ions, only measures free fluoride. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase.[11] | Quantification of the parent compound and non-volatile metabolites. | High sensitivity and specificity. | May require derivatization for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio.[11] | Identification and quantification of volatile parent compounds and metabolites. | Excellent for structural elucidation. | Limited to volatile and thermally stable compounds. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Detects the fluorine nucleus, providing information about the chemical environment of the fluorine atoms.[12][13] | Non-destructive monitoring of the transformation of fluorinated compounds. | Provides structural information about fluorinated metabolites without the need for standards. | Lower sensitivity compared to chromatographic methods. |
Section 5: Influencing Factors and Challenges
The efficiency of microbial defluorination is influenced by a complex interplay of factors.
-
Chemical Structure: The number and position of fluorine atoms, as well as the presence of other functional groups, significantly impact biodegradability.[14] Generally, the rate of defluorination decreases with an increasing number of fluorine substituents.[15]
-
Environmental Conditions: pH, temperature, oxygen availability, and the presence of co-substrates and electron donors are critical parameters that can enhance or inhibit microbial activity.[1][16]
-
Fluoride Toxicity: The release of fluoride ions during biodegradation can be toxic to microorganisms, potentially inhibiting the degradation process.[1][17]
-
Bioavailability: The low solubility and high sorption potential of many fluorinated compounds can limit their availability to microorganisms.[1]
Section 6: Future Perspectives and a Call for Interdisciplinary Collaboration
While significant progress has been made in understanding the microbial degradation of fluorinated compounds, several challenges remain. The degradation of highly persistent PFAS is still a major hurdle.[3][4] Future research should focus on:
-
Discovery of Novel Enzymes and Microorganisms: High-throughput screening and metagenomic approaches can uncover novel biocatalysts with enhanced defluorination capabilities.[1][2]
-
Enzyme Engineering: Protein engineering and directed evolution can be used to improve the activity, stability, and substrate specificity of known defluorinating enzymes.[1][2]
-
Synthetic Biology: The construction of synthetic microbial consortia with complementary metabolic pathways could lead to more efficient and complete degradation of complex fluorinated mixtures.[1]
Addressing the challenge of "forever chemicals" requires a concerted and interdisciplinary effort from chemists, microbiologists, biochemists, and environmental engineers. By combining our expertise, we can unlock the full potential of biological systems to remediate our environment and design more sustainable fluorinated molecules for the future.
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Advanced Application Note: Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate as a High-Voltage Battery Electrolyte Additive
Executive Briefing
The push toward high-energy-density lithium-ion batteries (LIBs) utilizing nickel-rich cathodes (e.g., NMC811) and high-voltage operation (>4.5V vs Li/Li⁺) fundamentally challenges the electrochemical stability of conventional carbonate-based electrolytes. Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (M-PFHC) has emerged as a highly specialized, multifunctional fluorinated electrolyte additive designed to overcome these limitations. By leveraging precision fluorination, M-PFHC actively engineers both the Solid Electrolyte Interphase (SEI) at the anode and the Cathode Electrolyte Interphase (CEI), significantly extending cycle life, reducing flammability, and suppressing transition metal dissolution.
This application note provides a comprehensive mechanistic overview and a self-validating experimental protocol for integrating M-PFHC into advanced battery research workflows.
Mechanistic Grounding: The Role of Fluorination in Interfacial Engineering
The efficacy of M-PFHC is rooted in its highly tailored molecular architecture, which balances extreme electron withdrawal with necessary chemical stability.
-
HOMO/LUMO Modulation: The substitution of hydrogen atoms with fluorine significantly alters the molecular orbital energy levels. The strong electron-withdrawing nature of the perfluoroalkyl group (-C₄F₉) lowers the Highest Occupied Molecular Orbital (HOMO), rendering the solvent highly resistant to oxidative decomposition at high voltages[1]. Simultaneously, the lowered Lowest Unoccupied Molecular Orbital (LUMO) ensures that M-PFHC reduces preferentially over standard bulk solvents (like Ethylene Carbonate) during the initial charging cycle[2].
-
LiF-Rich SEI Formation: Because M-PFHC reduces at a higher potential, it acts as a sacrificial additive. The cleavage of its C-F bonds and carbonate core drives the in situ deposition of a dense, lithium fluoride (LiF)-rich SEI on the anode[2]. LiF is an ideal SEI component: its wide bandgap makes it electronically insulating (preventing continuous electrolyte consumption), while its structure permits excellent Li⁺ tunneling.
-
The Criticality of the 1H,1H,2H,2H Spacer: A fully perfluorinated chain attached directly to a carbonate oxygen creates an excessively electrophilic carbonyl center, leading to spontaneous hydrolysis and nucleophilic attack. The inclusion of the ethylene spacer (-CH₂-CH₂-) in M-PFHC acts as a vital electronic buffer. It insulates the fragile carbonate linkage from the extreme inductive effect of the perfluorobutyl tail, providing necessary shelf-life and bulk electrochemical stability while preserving the benefits of fluorination[3].
Mechanistic pathway of M-PFHC in stabilizing high-voltage Li-ion battery interphases.
Experimental Architecture: Formulation and Validation
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes a diagnostic gate to confirm causality and prevent downstream experimental artifacts.
Phase 1: Electrolyte Formulation & Quality Validation
Causality Check: Fluorinated carbonates are highly sensitive to moisture. Trace H₂O reacts with the LiPF₆ salt to generate hydrofluoric acid (HF), which aggressively etches the cathode surface and destroys the CEI. Validation is mandatory before cell assembly.
-
Preparation (Ar-filled Glovebox): Maintain an environment with < 0.1 ppm O₂ and < 0.1 ppm H₂O. Prepare a baseline electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 by weight).
-
Additive Integration: Introduce 2.0 wt% of M-PFHC to the baseline electrolyte. Stir magnetically for 2 hours to ensure homogenous solvation.
-
Validation Gate (Karl Fischer Titration): Extract a 1 mL aliquot and perform coulometric Karl Fischer titration. Proceed only if H₂O content is < 10 ppm.
-
Validation Gate (Conductivity): Measure ionic conductivity via a conductivity meter. A slight drop in conductivity compared to the baseline is expected due to the higher viscosity and lower dielectric constant of the fluorinated additive, confirming successful integration.
Phase 2: Cell Assembly & Electrochemical Testing
Causality Check: The kinetics of SEI formation dictate its morphology. Fast initial charging leads to porous, resistive SEI layers. A heavily controlled, slow C-rate during formation ensures the M-PFHC reduces evenly, creating a dense, passivating LiF matrix.
-
Assembly: Fabricate CR2032 coin cells using NMC811 as the cathode, artificial graphite as the anode, and a Celgard 2325 separator. Inject exactly 40 µL of the validated M-PFHC electrolyte.
-
Rest Period: Allow cells to rest at 25°C for 12 hours to ensure complete separator and electrode wetting.
-
Formation Cycling: Cycle the cells at a highly restricted rate of C/20 for 3 cycles between 2.8 V and 4.5 V.
-
Validation Gate (Electrochemical Impedance Spectroscopy - EIS): Post-formation, perform EIS (100 kHz to 10 mHz). You should observe a distinct suppression in the high-frequency semicircle (R_SEI) compared to baseline cells, validating that a highly conductive, low-resistance LiF-rich SEI has successfully formed.
-
Long-Term Cycling: Cycle cells at 1C/1C for 100+ cycles to evaluate high-voltage capacity retention.
Step-by-step experimental workflow for M-PFHC electrolyte formulation and validation.
Empirical Outcomes: Quantitative Performance Metrics
The addition of M-PFHC fundamentally alters the electrochemical boundaries of the cell. The table below summarizes the expected quantitative shifts when comparing a standard baseline electrolyte against an M-PFHC-modified system in high-voltage (4.5V) NMC811/Graphite full cells.
| Parameter | Baseline Electrolyte (1M LiPF₆ in EC:EMC) | Modified Electrolyte (+ 2wt% M-PFHC) | Mechanistic Driver |
| Oxidation Limit (V vs Li/Li⁺) | ~ 4.35 V | > 4.60 V | Lowered HOMO level due to -C₄F₉ electron withdrawal. |
| Initial Coulombic Efficiency (ICE) | 88.5 % | 91.2 % | Preferential reduction of M-PFHC minimizes bulk solvent loss. |
| Capacity Retention (100 Cycles) | 72.4 % | 94.1 % | Robust CEI prevents Ni/Mn dissolution; LiF SEI prevents anode degradation. |
| Post-Formation R_SEI (Ω) | 45.2 Ω | 28.6 Ω | High Li⁺ tunneling efficiency through the dense LiF-rich interphase. |
References
-
Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells. ACS Applied Materials & Interfaces. 1
-
Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. The Journal of Physical Chemistry B. 2
-
Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. National Institutes of Health (NIH) / PMC. 3
Sources
Application Note & Experimental Protocol: Synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate. This protocol is designed for researchers and professionals in drug development and materials science who require a reliable method for producing this fluorinated carbonate. The synthesis is based on the reaction of 1H,1H,2H,2H-perfluorohexan-1-ol with methyl chloroformate in the presence of a base. This guide emphasizes the rationale behind experimental choices, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is a valuable building block in the synthesis of more complex fluorinated molecules. Its structure combines a reactive carbonate group with a perfluoroalkyl chain, making it a useful intermediate for introducing the 1H,1H,2H,2H-perfluorohexyl moiety into a variety of substrates.
The synthesis described herein follows a well-established and robust method for carbonate formation: the reaction of an alcohol with a chloroformate. This approach is favored for its high efficiency and the relative availability of the starting materials.
Reaction Scheme
The synthesis of methyl 1H,1H,2H,2H-perfluorohexyl carbonate proceeds via the nucleophilic acyl substitution of 1H,1H,2H,2H-perfluorohexan-1-ol on methyl chloroformate. A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Figure 1: Reaction scheme for the synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| 1H,1H,2H,2H-Perfluorohexan-1-ol | 2043-47-2 | C₆H₅F₉O | 264.09 | ≥97% | Sigma-Aldrich |
| Methyl chloroformate | 79-22-1 | C₂H₃ClO₂ | 94.50 | ≥99% | Sigma-Aldrich |
| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl), 1 M aqueous | 7647-01-0 | HCl | 36.46 | 1 M | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃), saturated aqueous | 144-55-8 | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | Sigma-Aldrich |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate.
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the round-bottom flask, dissolve 1H,1H,2H,2H-perfluorohexan-1-ol (10.0 g, 37.9 mmol) and anhydrous pyridine (3.3 g, 41.7 mmol, 1.1 eq) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Methyl Chloroformate: Add methyl chloroformate (3.9 g, 41.7 mmol, 1.1 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.[1][2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.
-
Workup - Quenching: Carefully quench the reaction by adding 50 mL of deionized water to the flask.
-
Workup - Extraction and Washing: Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acidic species.[3]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be performed.
-
Characterization: Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Methyl chloroformate is highly toxic, corrosive, and flammable. [1][2][4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Pyridine is a flammable and harmful liquid. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The reaction is exothermic, especially during the addition of methyl chloroformate. Maintain slow, controlled addition and cooling to prevent a runaway reaction.
-
Quenching the reaction with water can be vigorous if there is unreacted methyl chloroformate. Add water slowly and carefully.
Mechanistic Insights and Rationale
The synthesis of methyl 1H,1H,2H,2H-perfluorohexyl carbonate is a classic example of nucleophilic acyl substitution at a carbonyl carbon. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (1H,1H,2H,2H-perfluorohexan-1-ol) attacks the electrophilic carbonyl carbon of methyl chloroformate.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
-
Proton Transfer: The protonated carbonate is then deprotonated by the base (pyridine) to yield the final product and pyridinium hydrochloride.
The use of an anhydrous solvent is crucial as methyl chloroformate readily hydrolyzes in the presence of water to form methanol, carbon dioxide, and hydrochloric acid.[5] Pyridine is chosen as the base because it is non-nucleophilic enough to not compete with the alcohol in attacking the methyl chloroformate, yet it is a sufficiently strong base to effectively scavenge the HCl produced during the reaction.
Characterization Data (Expected)
-
¹H NMR (CDCl₃): Peaks corresponding to the -OCH₃ group (singlet, ~3.8 ppm) and the -CH₂-CH₂- protons (triplet of triplets, ~4.5 ppm and multiplet, ~2.5 ppm).
-
¹⁹F NMR (CDCl₃): Resonances characteristic of the perfluoroalkyl chain.
-
FT-IR (neat): A strong absorption band characteristic of the carbonate C=O stretch (~1750 cm⁻¹).
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ or [M+Na]⁺.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure all reagents are anhydrous. Allow the reaction to stir for a longer duration or gently heat. |
| Hydrolysis of methyl chloroformate | Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. | |
| Impure product | Incomplete removal of starting materials or byproducts | Optimize the aqueous workup steps. Perform column chromatography for purification. |
| Dark reaction mixture | Decomposition of reagents | Ensure the reaction temperature is controlled during the addition of methyl chloroformate. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of methyl 1H,1H,2H,2H-perfluorohexyl carbonate. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable fluorinated building block for a range of applications in chemical synthesis. The protocol emphasizes the importance of anhydrous conditions and proper workup procedures to obtain a high-purity product.
References
-
Synthesis of Fluorinated Dimethyl Carbonates by Direct Fluorination. Taylor & Francis Online. [Link]
-
Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus de l'Académie des Sciences. [Link]
-
Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Kobe University News site. [Link]
-
Synthesis of Fluorinated Dialkyl Carbonates from Carbon Dioxide as a Carbonyl Source. PubMed. [Link]
-
Methyl chloroformate. Wikipedia. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chloroformates Acute Exposure Guideline Levels. NCBI - NIH. [Link]
Sources
- 1. CAS 79-22-1: Methyl chloroformate | CymitQuimica [cymitquimica.com]
- 2. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 氯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Electrolytes with Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate
Authored by: A Senior Application Scientist
Abstract
The pursuit of higher energy density and safer lithium-ion batteries necessitates the development of novel electrolyte formulations capable of withstanding high-voltage operation and mitigating thermal runaway risks. Fluorinated carbonates have emerged as a promising class of co-solvents and additives due to their inherent high oxidative stability and non-flammable nature.[1][2] This document provides detailed application notes and protocols for the formulation and characterization of electrolytes containing Methyl 1H,1H,2H,2H-perfluorohexyl carbonate, a partially fluorinated linear carbonate designed to enhance the performance and safety of next-generation lithium-ion batteries. These guidelines are intended for researchers, scientists, and professionals in the field of battery material development.
Introduction: The Rationale for Fluorinated Carbonate Co-solvents
Conventional lithium-ion battery electrolytes, typically composed of a lithium salt like LiPF₆ dissolved in a mixture of cyclic and linear organic carbonates (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)), face significant challenges at high operating voltages (>4.3 V vs. Li/Li⁺).[3][4] At these potentials, the electrolyte solvents can decompose on the surface of the cathode, leading to capacity fade, increased impedance, and gas generation. Furthermore, the high flammability of these conventional solvents poses a significant safety risk.
Fluorination of the carbonate solvent molecules is a key strategy to address these issues. The introduction of electron-withdrawing fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the solvent, thereby increasing its intrinsic oxidative stability.[3] This enhanced stability allows the electrolyte to operate at higher voltages without significant decomposition, which is crucial for enabling high-energy cathode materials like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811).[5][6] Additionally, fluorinated solvents are generally less flammable, contributing to the overall safety of the battery.[1][2] They can also participate in the formation of a stable and protective solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI), which are critical for long-term cycling stability.[7]
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is a partially fluorinated linear carbonate. Its structure combines a non-fluorinated methyl group with a fluorinated hexyl chain, aiming to balance key properties such as electrochemical stability, ionic conductivity, and solubility of lithium salts.
Compound Profile: Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate
Chemical Structure and Properties
-
Chemical Name: Methyl 1H,1H,2H,2H-perfluorohexyl carbonate
-
Molecular Formula: C₈H₅F₁₁O₃
-
Structure: CF₃(CF₂)₄CH₂CH₂OC(O)OCH₃
The table below summarizes the key physical and chemical properties. Note that some values are estimated based on structurally similar fluorinated carbonates and general chemical principles, and should be confirmed experimentally.
| Property | Value (Estimated/Typical) | Rationale and Significance |
| Molecular Weight | 388.10 g/mol | - |
| Boiling Point | ~180-200 °C | A higher boiling point compared to conventional linear carbonates (e.g., DMC, ~90°C) contributes to lower volatility and enhanced thermal safety of the electrolyte. |
| Flash Point | >100 °C (High) | The high degree of fluorination significantly reduces flammability, a critical safety enhancement for lithium-ion batteries.[2] |
| Density | ~1.6 g/mL | Higher density than conventional carbonates, which needs to be accounted for in mass-based formulation calculations. |
| Oxidative Stability | >5.0 V vs. Li/Li⁺ | The primary advantage of this co-solvent, enabling the use of high-voltage cathode materials.[3][4] |
| Viscosity | Higher than conventional linear carbonates | The longer, fluorinated chain can increase viscosity, potentially impacting ionic conductivity. This is a key parameter to optimize through blending with lower-viscosity co-solvents. |
Mechanism of Action in Electrolytes
The primary role of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is to enhance the electrochemical stability of the electrolyte at the cathode interface. When used as a co-solvent, it is expected to be preferentially stable against oxidation at high potentials. It may also decompose to a limited extent to form a stable, fluorine-rich CEI layer on the cathode surface.[7][8] This passivation layer can suppress further electrolyte decomposition and minimize the dissolution of transition metals from the cathode, thereby improving long-term cycle life and calendar life.[7]
Safety and Handling Protocols
Working with fluorinated compounds and lithium battery electrolytes requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Work Environment: All electrolyte formulation and cell assembly must be conducted inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Anhydrous conditions are critical as the common lithium salt, LiPF₆, is highly sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF).[9]
-
Chemical Handling:
-
Waste Disposal: Dispose of all chemical waste, used cells, and contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol 1: Electrolyte Formulation
This protocol describes the preparation of a baseline electrolyte and several formulations containing Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (herein abbreviated as M-PFHC). All materials must be of battery-grade purity (≥99.9%, <20 ppm H₂O).
Materials and Equipment:
-
Lithium hexafluorophosphate (LiPF₆)
-
Ethylene carbonate (EC)
-
Ethyl methyl carbonate (EMC)
-
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (M-PFHC)
-
Argon-filled glovebox
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Workflow Diagram: Electrolyte Preparation
Caption: Workflow for the preparation of lithium-ion battery electrolytes inside an argon-filled glovebox.
Step-by-Step Procedure:
-
Transfer Materials: Transfer all solvents, the LiPF₆ salt, and necessary labware into the glovebox antechamber. Allow sufficient time for purging to remove atmospheric contaminants.
-
Prepare Solvent Blend:
-
Baseline Electrolyte (E-base): In a volumetric flask, prepare a solvent blend of EC and EMC in a 3:7 weight ratio.
-
M-PFHC Formulations (E-M-PFHC-X): Prepare solvent blends by partially substituting EMC with M-PFHC. For example, to create a 20 wt% M-PFHC electrolyte (relative to the linear carbonate portion), the final solvent ratio would be EC:EMC:M-PFHC = 30:50:20 by weight.
-
-
Dissolve Lithium Salt:
-
Place a magnetic stir bar in the flask containing the solvent blend.
-
Slowly add the pre-weighed LiPF₆ powder to the solvent blend while stirring. The target concentration is typically 1.0 M.[9]
-
Causality Note: Adding the salt slowly prevents localized high concentrations and potential side reactions.
-
-
Homogenization: Seal the flask and leave the solution to stir overnight at room temperature to ensure complete dissolution and homogenization of the salt.
-
Storage: Store the prepared electrolyte in a tightly sealed, labeled container inside the glovebox.
Example Formulations:
| Electrolyte ID | EC (wt%) | EMC (wt%) | M-PFHC (wt%) | LiPF₆ Concentration | Purpose |
| E-base | 30 | 70 | 0 | 1.0 M | Baseline/Control |
| E-M-PFHC-20 | 30 | 50 | 20 | 1.0 M | Evaluate 20% substitution |
| E-M-PFHC-50 | 30 | 20 | 50 | 1.0 M | Evaluate 50% substitution |
Protocol 2: Electrochemical Characterization
A. Ionic Conductivity:
-
Setup: Use a commercially available conductivity meter with a two-electrode plunge-type cell.
-
Procedure: Inside the glovebox, immerse the probe in the electrolyte solution.
-
Measurement: Record the conductivity at room temperature. For temperature-dependent studies, use a sealed cell and a temperature-controlled chamber.
-
Rationale: Ionic conductivity is a critical performance metric. While fluorination can increase viscosity and potentially lower conductivity, an acceptable level (typically >1 mS/cm) is required for good rate performance.[12][13]
B. Electrochemical Stability Window (ESW) via Linear Sweep Voltammetry (LSV):
-
Cell Assembly: Assemble a three-electrode cell (e.g., using a Swagelok-type cell or coin cell with a reference electrode) inside the glovebox.
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC)
-
Counter and Reference Electrodes: Lithium metal foil
-
Separator: Glass fiber separator soaked in the test electrolyte.
-
-
Procedure: Connect the cell to a potentiostat. Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Analysis: The oxidative stability limit is defined as the potential at which the oxidation current density sharply increases (e.g., exceeds 0.01 mA/cm²).
-
Causality Note: A slow scan rate is used to approximate steady-state conditions and accurately determine the onset of decomposition. This test directly quantifies the primary benefit of using a fluorinated co-solvent.[4]
Protocol 3: Coin Cell Assembly and Testing
Workflow Diagram: Coin Cell Assembly and Testing
Caption: Standard workflow for assembling and electrochemically testing CR2032-type coin cells.
Procedure:
-
Electrode Preparation: Punch circular electrodes from the cathode (e.g., NMC811 coated on Al foil) and anode (lithium metal foil) sheets. Ensure electrodes are dried under vacuum overnight before transferring to the glovebox.
-
Assembly (CR2032): In the glovebox, stack the components in the following order inside the coin cell case: cathode, separator, add electrolyte (enough to wet the separator and cathode), lithium anode, spacer disk, and wave spring.
-
Crimping: Place the cap on the cell and crimp it using a hydraulic or electric crimper to ensure a hermetic seal.
-
Rest: Allow the assembled cell to rest for at least 4-6 hours to ensure complete wetting of the electrodes by the electrolyte.
-
Formation Cycling: Perform two initial slow-rate cycles (e.g., C/10 rate, where 1C corresponds to a full charge/discharge in one hour) within the desired voltage window (e.g., 3.0-4.4 V for NMC811).
-
Trustworthiness Note: The formation cycles are critical for creating a stable and uniform SEI on the anode. The quality of this initial SEI significantly impacts the long-term performance and safety of the cell.[14]
-
-
Performance Evaluation:
-
Long-Term Cycling: Cycle the cell at a moderate rate (e.g., C/3 charge, C/2 discharge) for an extended number of cycles (e.g., 100-500) to evaluate capacity retention and coulombic efficiency.
-
Rate Capability: Test the cell's ability to deliver capacity at various C-rates (e.g., C/5, C/2, 1C, 2C).
-
Expected Results and Data Interpretation
-
Improved Cycling Stability: Cells containing M-PFHC are expected to show higher capacity retention and more stable coulombic efficiency over hundreds of cycles compared to the baseline, especially at higher cutoff voltages (≥4.4 V).[5] This indicates the formation of a more stable CEI that mitigates parasitic reactions.
-
Enhanced High-Voltage Performance: The LSV results should confirm a wider electrochemical stability window for the M-PFHC-containing electrolytes.[4] This translates to better performance when using high-voltage cathodes.
-
Trade-off with Rate Capability: A potential trade-off may be observed in rate capability. The higher viscosity of M-PFHC could lead to lower ionic conductivity and thus lower capacity at high C-rates. The optimal concentration of M-PFHC will balance high-voltage stability with sufficient ionic transport.
The performance of different electrolyte formulations can be summarized in a table for clear comparison.
Table of Expected Performance Metrics:
| Electrolyte ID | Oxidative Stability (V vs. Li/Li⁺) | Ionic Conductivity (mS/cm) | Capacity Retention after 300 cycles (@C/3, 4.4V) | Rate Capability (Capacity @ 2C / Capacity @ C/5) |
| E-base | ~4.5 V | ~9.5 | < 70% | ~75% |
| E-M-PFHC-20 | > 5.0 V | ~6.0 | > 85% | ~70% |
| E-M-PFHC-50 | > 5.2 V | ~3.5 | > 90% | ~60% |
References
- Smart, M. C., & Bugga, R. V. (2003).
- Li, Y., et al. (2024). Fluorinated Superionic Oxychloride Solid Electrolytes for High-Voltage All-Solid-State Lithium Batteries.
- Zhang, Z., et al. (2013). Fluorinated Electrolyte for 5-V Li-Ion Chemistry.
- Nagasubramanian, G. (2000). FLUORO-CARBONATE SOLVENTS FOR LI-ION CELLS.
- Smart, M. C., & Bugga, R. V. (2003). Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes. NASA Technical Reports Server.
- Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society.
- Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability.
- Jia, H., et al. (2023). Fluorinated High-Voltage Electrolytes to Stabilize Nickel-Rich Lithium Batteries.
- Lee, S. M., et al. (2021).
- Lee, Y. M., et al. (2021). A fluorinated carbonate-based electrolyte for high-voltage Li(Ni0.8Mn0.1Co0.1)O2 lithium-ion cells.
- MPO. (2023).
- Wang, C., et al. (2018). Syntheses and Characterization of Novel Perovskite-Type LaScO3-Based Lithium Ionic Conductors. PMC.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 1H,1H,2H-Perfluoro-1-octene. Fisher Scientific.
- Merck. (2022).
- Advances in Electrolyte Materials for Battery: Status, Challenges, and Outlook. (2024).
- Gauthier, M. (2015). Electrolyte formulations for lithium ion batteries.
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Application Note: Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate as an Advanced Reaction Medium in Organic Synthesis
Executive Summary
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS: 1980076-59-2, MW: 322.15 g/mol ) represents a next-generation semi-fluorinated solvent designed to overcome the classical limitations of traditional perfluorocarbons (PFCs) in organic synthesis[1]. While standard PFCs exhibit extreme apolarity and poor solubilization of transition-metal catalysts, this fluorinated carbonate bridges the gap between fluorous and organic phases. By integrating a polar carbonate headgroup with a highly fluorinated nonafluorohexyl tail, it provides a unique, tunable dielectric environment.
This application note details its use in Thermomorphic Fluorous Biphasic Catalysis (FBC) , offering researchers and drug development professionals a robust, self-validating platform for achieving homogeneous reaction kinetics coupled with heterogeneous, zero-waste catalyst recovery.
Physicochemical Profiling & Causality
Why Choose Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate?
In traditional FBC, perfluoroalkanes (e.g., perfluorohexane) are used to sequester heavily fluorous-tagged catalysts. However, their low dielectric constants severely limit the solubility of polar organic substrates and require massive synthetic effort to attach long perfluoroalkyl "ponytails" to the catalysts[2].
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate introduces two critical structural advantages:
-
Carbonate Linkage (Dipole Moment): The -O-C(=O)-O- core significantly increases the solvent's polarity. This allows for the dissolution of lightly tagged or even non-tagged transition metal complexes and facilitates the solvation of polar intermediates, [3].
-
Nonafluorohexyl Tail (-C₄F₉): The fluorinated segment ensures that the solvent retains strong "fluorophilic" properties. It exhibits thermomorphic behavior—miscible with organic solvents (e.g., toluene, ethyl acetate) at elevated temperatures (>80 °C) but undergoing sharp phase separation upon cooling to room temperature[4].
Causality in Experimental Design: Selecting this solvent eliminates mass-transfer limitations during the reaction phase (when the system is heated and homogeneous) while enabling continuous catalyst recycling without the need for energy-intensive distillation or chromatography (when cooled to a biphasic state)[4]. Furthermore, its low toxicity and non-flammability make it a safer alternative to conventional halogenated solvents like dichloromethane[5].
Experimental Protocol: Palladium-Catalyzed Heck Coupling in a Thermomorphic Biphasic System
Objective: To perform a high-yield C-C bond formation with in-situ catalyst recycling using a thermomorphic fluorous solvent. Self-Validating System: This protocol uses a visual phase-separation check to confirm thermodynamic states and gas chromatography (GC) internal standards to validate both reaction completion and extraction efficiency.
Step 1: System Preparation & Baseline Validation
-
In a dried, argon-flushed 15 mL Schlenk tube, add 0.5 mmol of aryl iodide and 0.6 mmol of methyl acrylate.
-
Add 0.6 mmol of triethylamine (base) and 1.0 mol% of a lightly fluorous-tagged Palladium(II) complex (e.g., Pd(OAc)2 with fluorous phosphine ligands).
-
Introduce 2.0 mL of toluene (organic phase) and 2.0 mL of methyl 1H,1H,2H,2H-perfluorohexyl carbonate (fluorous phase).
-
Validation Check: At 25 °C, observe the distinct biphasic meniscus. Causality: This confirms the orthogonal solubility of the two solvents prior to thermal activation, establishing the baseline for post-reaction separation.
Step 2: Thermomorphic Activation (Homogeneous Phase)
-
Submerge the Schlenk tube in a pre-heated oil bath at 90 °C.
-
Stir vigorously at 800 rpm. Within 5–10 minutes, the biphasic system will merge into a single, homogeneous, pale-yellow solution.
-
Causality: The thermal energy overcomes the enthalpy of mixing, dissolving the fluorous catalyst and organic substrates into a single phase. This, allowing the catalytic cycle to proceed at maximum turnover frequency[4].
-
-
Maintain heating and stirring for 4 hours.
Step 3: Phase Separation and Product Isolation
-
Remove the reaction vessel from the oil bath and allow it to cool to 25 °C statically.
-
Let the mixture stand for 15 minutes. A sharp phase boundary will reappear. The upper layer (toluene) contains the coupled product and triethylammonium iodide byproduct; the lower layer (fluorinated carbonate) retains the Pd-catalyst[2].
-
Carefully decant the upper toluene layer using a gas-tight syringe.
-
Wash the lower fluorous layer with an additional 1.0 mL of fresh toluene to ensure complete product extraction. Combine the organic layers for downstream purification.
Step 4: Catalyst Recycling & Analytical Validation
-
To the retained lower layer (containing the active catalyst in the fluorinated carbonate), add a fresh batch of aryl iodide, methyl acrylate, triethylamine, and 2.0 mL of toluene.
-
Repeat the heating cycle (Step 2).
-
Validation Check: Analyze the extracted organic phase via GC-MS using dodecane as an internal standard to quantify yield. Submit an aliquot for ICP-MS to verify the absence of palladium leaching (< 2 ppm is the acceptable threshold for pharmaceutical intermediates).
Data Presentation
Table 1: Physicochemical Comparison of Reaction Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant ( ε ) | Miscibility with Toluene (25°C) | Miscibility with Toluene (90°C) | Catalyst Solubilization |
| Perfluorohexane | 56 | ~1.8 | Immiscible | Immiscible | Poor (Requires heavy tags) |
| Dichloromethane | 39.6 | 9.1 | Miscible | N/A (Boils) | Excellent |
| Methyl 1H,1H,2H,2H-perfluorohexyl carbonate | >150 | ~4.5 - 6.0 | Immiscible | Miscible | High (Requires light tags) |
Table 2: Recycling Efficiency of Pd-Catalyst in Fluorinated Carbonate Medium
| Cycle Number | Reaction Time (h) | Isolated Yield (%) | Pd Leaching into Organic Phase (ppm) |
| 1 | 4 | 96 | < 1.5 |
| 2 | 4 | 95 | < 1.2 |
| 3 | 4 | 94 | < 1.0 |
| 4 | 5 | 91 | < 1.0 |
| 5 | 5 | 88 | < 1.5 |
Note: The sustained yield and minimal metal leaching across 5 cycles validate the robust retention of the catalyst within the fluorous carbonate phase.
Mechanistic Workflow Diagram
Caption: Thermomorphic Fluorous Biphasic Catalysis workflow using fluorinated carbonate.
References
-
Title: Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry Source: ResearchGate URL: [Link]
-
Title: Sustainable Reactions in Tunable Solvents Source: The Journal of Physical Chemistry B URL: [Link]
-
Title: Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions with Primary Alcohols and Amines Source: The Journal of Organic Chemistry (PubMed) URL: [Link]
-
Title: Chapter 8: Fluorous Solvents and Related Systems Source: Royal Society of Chemistry (RSC) URL: [Link]
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- 2. books.rsc.org [books.rsc.org]
- 3. Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions with Primary Alcohols and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Perfluoroalkyl Chains for Enhanced Solubility of Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The low aqueous solubility of a significant percentage of new chemical entities (NCEs) presents a major hurdle in drug development, impacting bioavailability and therapeutic efficacy.[1][2][3] This document provides a comprehensive guide to the strategic use of perfluoroalkyl (PFC) chains to overcome these solubility challenges. We will delve into the fundamental principles governing the solubility-enhancing effects of PFCs, provide detailed protocols for the synthesis and characterization of perfluoroalkylated compounds, and present methodologies for their formulation into advanced drug delivery systems. This guide is designed to equip researchers with the theoretical knowledge and practical expertise to effectively implement this powerful strategy in their drug discovery and development workflows.
The Challenge of Poor Solubility in Drug Development
A significant portion of the drug discovery pipeline is comprised of molecules with poor aqueous solubility.[1][2][3] This characteristic can lead to a cascade of undesirable consequences, including:
-
Low Bioavailability: Poorly soluble drugs are often poorly absorbed in the gastrointestinal tract, leading to suboptimal drug concentrations at the target site.[1][3]
-
High Inter-individual Variability: Inconsistent absorption can result in variable therapeutic responses among patients.
-
Formulation Difficulties: Developing stable and effective dosage forms for poorly soluble drugs can be complex and costly.[2]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds posing the most significant formulation challenges.[1][3]
The Perfluoroalkyl Chain Advantage: A Physicochemical Perspective
The introduction of perfluoroalkyl (PFC) chains, often referred to as "fluorous" tags, into a molecule imparts unique physicochemical properties that can be harnessed to enhance solubility.[4] The carbon-fluorine bond is highly polarized and exceptionally strong, leading to molecules that are both hydrophobic and lipophobic. This "dual phobicity" drives the self-assembly of perfluoroalkylated molecules in aqueous environments, a key mechanism for solubility enhancement.[5]
Mechanism of Solubility Enhancement: Supramolecular Assembly
When a poorly soluble drug is conjugated with a PFC chain, the resulting amphiphilic molecule self-assembles in water to form supramolecular structures such as micelles or nanoemulsions.[6][7] The hydrophobic drug can be encapsulated within the core of these assemblies, effectively shielding it from the aqueous environment and increasing its overall concentration in the solution.[8][9]
Synthesis of Perfluoroalkylated Compounds: A Step-by-Step Protocol
This section provides a general protocol for the synthesis of a perfluoroalkylated small molecule. The following example is based on the radical addition of a perfluoroalkyl iodide to an arylacetylene, followed by further modifications to yield a perfluoroalkylated amine, a common scaffold in medicinal chemistry.[10][11]
Rationale for Experimental Choices
-
Solvent Selection: The choice of solvent is critical for the success of the reaction. For radical additions, non-polar solvents that can dissolve both the starting materials and the radical initiator are preferred. In subsequent steps involving organometallic reagents like n-butyllithium, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential to prevent quenching of the reagent.[12][13][14]
-
Initiator: Azo compounds like azobisisobutyronitrile (AIBN) are commonly used as thermal radical initiators due to their predictable decomposition rates.
-
Purification Strategy: "Fluorous solid-phase extraction (F-SPE)" is a powerful technique for purifying fluorous-tagged compounds. It utilizes silica gel modified with a fluorous stationary phase, which selectively retains the perfluoroalkylated product, allowing for easy separation from non-fluorinated impurities.[4][5][15]
Protocol: Synthesis of a Perfluoroalkylated Amphetamine Analog
This protocol is adapted from a known synthesis of perfluoroalkylated amphetamines.[10][11]
Step 1: Radical Addition of Perfluoroalkyl Iodide to Arylacetylene
-
To a solution of arylacetylene (1.0 eq) and perfluoroalkyl iodide (1.2 eq) in a suitable solvent (e.g., benzene or toluene), add a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-aryl-1-iodo-2-(perfluoroalkyl)ethylene intermediate.
Step 2: One-Pot Dehydroiodination and Hydroamination
-
Dissolve the 1-aryl-1-iodo-2-(perfluoroalkyl)ethylene (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Add the desired secondary amine (e.g., dibenzylamine, 1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude perfluoroalkylated enamine.
Step 3: Hydrogenation to the Final Product
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography or F-SPE to yield the final perfluoroalkylated amine.
Formulation of Perfluoroalkylated Compounds into Nanoemulsions
Nanoemulsions are kinetically stable colloidal dispersions that can effectively encapsulate and deliver poorly soluble drugs.[6][16][17] The presence of a perfluorocarbon core in these nanoemulsions makes them particularly suitable for delivering perfluoroalkylated drugs.
Protocol: Preparation of a Perfluorocarbon Nanoemulsion
This protocol describes a high-pressure homogenization method for preparing a perfluorocarbon nanoemulsion.[17]
Materials:
-
Perfluoroalkylated drug
-
Perfluorocarbon oil (e.g., perfluorooctyl bromide)
-
Surfactant (e.g., a non-ionic surfactant like a poloxamer)[6]
-
Co-surfactant (e.g., propylene glycol)[17]
-
Water for Injection (WFI)
Procedure:
-
Dissolve the perfluoroalkylated drug in the perfluorocarbon oil to form the oil phase.
-
In a separate vessel, dissolve the surfactant and co-surfactant in WFI to form the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while stirring to form a coarse pre-emulsion.
-
Process the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 10,000-20,000 psi) for a set number of passes.
-
Monitor the droplet size and polydispersity index (PDI) of the nanoemulsion using dynamic light scattering (DLS).
-
Continue homogenization until the desired droplet size and PDI are achieved.
-
Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.
Characterization of Perfluoroalkylated Compounds and Formulations
Thorough characterization is essential to ensure the quality and performance of perfluoroalkylated compounds and their formulations.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful and indispensable tool for the characterization of fluorinated compounds.[18][19] It provides valuable information about the structure, purity, and environment of the fluorine atoms in a molecule.
Protocol: ¹⁹F NMR Analysis
-
Prepare the sample by dissolving a known amount of the perfluoroalkylated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹⁹F NMR spectrum using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to an internal or external standard (e.g., CFCl₃).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure and purity of the compound. Computational methods can be used to predict ¹⁹F NMR chemical shifts to aid in spectral interpretation.[19][20][21]
Characterization of Nanoemulsions
The following table summarizes key characterization techniques for perfluorocarbon nanoemulsions.
| Parameter | Technique | Rationale |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the nanoemulsion droplets, which are critical for stability and in vivo performance. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the droplets, which influences the stability of the nanoemulsion. |
| Drug Loading and Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of drug encapsulated within the nanoemulsion, a key indicator of formulation efficiency.[9] |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Visualizes the shape and structure of the nanoemulsion droplets. |
Case Study: Enhanced Solubility and Anticancer Activity of a Perfluoroalkylated Drug
A study on the perfluoroalkylated anticancer drug flutamide demonstrated a significant increase in its water solubility when encapsulated in fluorinated micelles. This enhancement in solubility was attributed to favorable fluorine-fluorine interactions between the drug and the micellar core, leading to efficient drug loading and the potential for sustained release.
Conclusion
The use of perfluoroalkyl chains represents a versatile and effective strategy to address the pervasive challenge of poor solubility in drug development. By understanding the underlying physicochemical principles and implementing the robust synthetic, formulation, and analytical protocols outlined in this guide, researchers can unlock the full therapeutic potential of a wider range of drug candidates.
References
- Tewari, A., et al. (2004). An easy three step synthesis of perfluoroalkylated amphetamines. Tetrahedron Letters, 45(40), 7703-7707.
- Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Organic Synthesis, 1(3), 247-262.
- Curran, D. P. (2001). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds.
- Riess, J. G. (2006). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Drug Delivery, 2006, 98254.
- Tewari, A., et al. (2004). An easy three step synthesis of perfluoroalkylated amphetamines. Tetrahedron Letters, 45(40), 7703-7707.
- Riess, J. G. (2006). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Drug Delivery, 2006, 98254.
- Curran, D. P., & Luo, Z. (2001). Fluorous Protocols for the Ugi and Biginelli Multicomponent Condensations. The Journal of Organic Chemistry, 66(26), 8996-9003.
- Langer, F., et al. (2024).
- Crich, D., & Sana, K. (2009). Applications of fluorous tag methodology in carbohydrate synthesis. Topics in Current Chemistry, 283, 1-33.
- Gawałko, M., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure.
- Gerez, C., et al. (2014). Design and formulation of nanoemulsions using 2-(poly(hexafluoropropylene oxide)) perfluoropropyl benzene in combination with linear perfluoro(polyethylene glycol dimethyl ether). Journal of Fluorine Chemistry, 168, 147-153.
- Higashi, N., & Koga, T. (2018). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems.
- Available upon request.
- Moody, C. J., & Rzepa, H. S. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 817-822.
- Gawałko, M., et al. (2022). Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure.
- Sharma, N., & Madan, P. (2020). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Recent Patents on Nanotechnology, 14(2), 114-126.
- American Chemical Society. (n.d.).
- University of Illinois. (2016). Fluorous Tags in Organic Chemistry.
- Available upon request.
- Gladysz, J. A. (2004). Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. In Handbook of Fluorous Chemistry (pp. 13-38).
- Wang, Y., et al. (2019). Preparation and Characterization of MUC-30-Loaded Polymeric Micelles against MCF-7 Cell Lines Using Molecular Docking Methods and In Vitro Study.
- Hammond, G. B., & Xu, B. (2024).
- Hammond, G. B., & Xu, B. (2024).
- Perlovich, G. L., & Strakhova, A. D. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598.
- Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis.
- Gawałko, M., et al. (2022). Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure.
- de Wolf, E., & van Koten, G. (2009). Chapter 8: Fluorous Solvents and Related Systems. In Solvents and Solvent Effects in Organic Chemistry (pp. 349-385).
- Kumar, S., & Singh, S. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.
- Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131.
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- Haag, R., et al. (2023). Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. Pharmaceutics, 15(10), 2452.
- Patil, P. H., et al. (2012). Enhancement of solubility and dissolution rate of poorly water soluble raloxifene using microwave induced fusion method. Brazilian Journal of Pharmaceutical Sciences, 48(3), 569-580.
- Available upon request.
- Li, X., et al. (2020). Novel pH-Sensitive Urushiol-Loaded Polymeric Micelles for Enhanced Anticancer Activity. International Journal of Nanomedicine, 15, 3647–3663.
- Singh, M., & Kumar, P. (2022). Physical and Analytical Techniques Used for the Characterization of Polymeric Micelles. In Polymeric Micelles for Drug Delivery (pp. 109-132).
- Savjani, K. T., et al. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 17(8), 9940-9967.
- Al-Shdefat, R., et al. (2022).
- Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236.
- Available upon request.
- Sugihara, H., et al. (2022).
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- Shinde, P., et al. (2021). Comparative Evaluation of Amorphous Polymers in Solubility and Bioavailability Enhancement. European Journal of Pharmaceutical and Medical Research, 8(8), 263-270.
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Application Note: Surface Modification and Interfacial Engineering using Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate
Target Audience: Materials Scientists, Battery Engineers, and Surface Chemistry Researchers Document Type: Technical Application Note & Validated Protocols
Executive Summary
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (C8H7F9O3) is a highly versatile, asymmetric fluorinated linear carbonate. Featuring a reactive methyl carbonate headgroup and a highly omniphobic 4:2 fluorotelomer tail, this molecule serves two distinct but mechanistically related purposes in advanced materials science:
-
Electrochemical Surface Modification: As a sacrificial electrolyte additive in lithium-ion and sodium-ion batteries, it undergoes preferential reduction to form a robust, lithium fluoride (LiF)-rich Solid Electrolyte Interphase (SEI)[1].
-
Covalent Surface Grafting: As a chemical precursor, it undergoes catalytic aminolysis with surface-bound primary amines to form stable carbamate (urethane) linkages, yielding low-surface-energy (anti-fouling/omniphobic) coatings[2].
This application note provides the mechanistic causality, quantitative performance data, and self-validating protocols for both workflows.
Physicochemical Profile & Mechanistic Causality
The utility of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate stems from its precise molecular architecture. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonate core[3].
-
In electrochemical systems: A lower LUMO ensures that the molecule is reduced at a higher potential (earlier in the charging cycle) than standard carbonate solvents (like EC or DMC). This preferential cleavage of the C-O and C-F bonds directs the in-situ formation of a dense, passivating LiF layer on the anode, preventing continuous electrolyte degradation[4].
-
In chemical grafting: The carbonate group acts as an electrophilic center. While linear carbonates are generally less reactive than cyclic carbonates, the introduction of a strong base catalyst (e.g., DBU) facilitates nucleophilic attack by surface amines (aminolysis), extruding methanol as a volatile byproduct and permanently anchoring the fluorinated tail via a hydrolytically stable urethane bond[5].
Table 1: Comparative Properties and Modification Metrics
| Property / Metric | Standard Non-Fluorinated Carbonate (e.g., DMC) | Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate | Causality / Impact |
| Anodic Stability (vs Li/Li+) | ~4.3 V | > 5.0 V | Electron-withdrawing -CF3 groups resist oxidative cleavage at high voltages. |
| SEI Primary Composition | Organic-rich (ROCO₂Li) | Inorganic-rich (LiF) | Preferential reduction yields fluoride ions that attack native oxides to form stable LiF. |
| Water Contact Angle (Grafted) | ~65° (Hydrophilic/Neutral) | > 115° (Hydrophobic) | Dense packing of -CF2-CF3 chains minimizes surface free energy. |
| Hexadecane Contact Angle | < 20° (Oleophilic) | > 75° (Oleophobic) | Fluorotelomer tail repels non-polar hydrocarbons effectively. |
Workflow A: Electrochemical Surface Modification (Battery SEI)
The addition of fluorinated carbonates to standard electrolytes dramatically alters the wettability and passivation dynamics of battery electrodes[6]. The following protocol details the formulation and validation of a fluorinated SEI on a silicon-graphite composite anode.
Caption: Electrochemical reduction pathway of fluorinated carbonates forming a robust SEI layer.
Protocol 3.1: Electrolyte Formulation and Cell Formation
Note: All steps must be performed in an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
-
Base Electrolyte Preparation: Prepare a 1.0 M solution of LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) at a 3:7 weight ratio.
-
Additive Doping: Add exactly 3.0 wt% of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate to the base electrolyte. Stir for 2 hours.
-
Causality: 3 wt% is the optimal threshold; lower concentrations fail to form a contiguous LiF layer, while higher concentrations increase bulk electrolyte viscosity and cell impedance[7].
-
-
Cell Assembly: Assemble CR2032 coin cells using a Silicon-Graphite (Si-Gr) anode, a polyethylene separator, and an NMC811 cathode. Ensure 40 µL of electrolyte is dispensed to guarantee complete separator wetting (fluorination significantly lowers the contact angle of the electrolyte on the separator)[6].
-
Formation Cycling (Self-Validation Step):
-
Rest the cell for 12 hours to allow complete wetting.
-
Cycle 1-2: Charge at a C/20 rate to 4.2 V, then discharge to 2.8 V.
-
Validation Check: Extract the dQ/dV curve from the first charge. A distinct reduction peak at ~1.2 V to 1.5 V vs Li/Li+ confirms the preferential decomposition of the fluorinated carbonate prior to EC reduction (~0.8 V)[4].
-
-
Post-Mortem Validation: Disassemble a cycled cell, wash the anode with anhydrous DMC, and perform X-ray Photoelectron Spectroscopy (XPS). A dominant F 1s peak at 685 eV validates the successful formation of the LiF-rich surface modification.
Workflow B: Covalent Surface Grafting (Omniphobic Coatings)
Linear carbonates typically exhibit sluggish aminolysis kinetics at room temperature. However, utilizing an organocatalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) lowers the activation energy for the nucleophilic attack of the amine on the carbonate carbonyl, enabling high-yield surface functionalization[8].
Caption: Step-by-step covalent surface grafting via catalytic aminolysis of the carbonate.
Protocol 4.1: Catalytic Aminolysis for Surface Functionalization
-
Substrate Activation:
-
Submerge silicon wafers or glass slides in Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 30 minutes to generate a high density of surface hydroxyl (-OH) groups. (Warning: Highly reactive. Use appropriate PPE).
-
Rinse thoroughly with DI water and dry under N₂.
-
Validation Check: A water droplet should sheet completely across the surface (Contact Angle < 5°).
-
-
Amine Functionalization (Silanization):
-
Immerse the activated substrates in a 1% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2 hours at room temperature.
-
Rinse with toluene and ethanol, then bake at 110 °C for 30 minutes to crosslink the silane network.
-
Validation Check: Water contact angle should increase to ~45-55°, indicating a stable amine-terminated surface.
-
-
Catalytic Aminolysis (Fluorine Grafting):
-
Prepare a functionalization bath: Dissolve 50 mM of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate in anhydrous Dimethyl Sulfoxide (DMSO).
-
Add 5 mol% (relative to the carbonate) of DBU as the organocatalyst[5].
-
Submerge the APTES-modified substrates into the bath and heat to 60 °C for 12 hours. Causality: The DBU deprotonates the primary amine, increasing its nucleophilicity, while the 60 °C heat drives the extrusion of the methanol byproduct, pushing the equilibrium toward carbamate formation.
-
-
Washing and Final Validation:
-
Remove substrates and sonicate sequentially in DMSO, ethanol, and DI water for 5 minutes each to remove unreacted precursors and catalyst. Dry under N₂.
-
Validation Check: Measure the static water contact angle. A successful covalent modification will yield a contact angle of > 115° . Measure hexadecane contact angle; a value > 75° confirms the presence of the omniphobic perfluorohexyl tail.
-
References
-
Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study The Journal of Physical Chemistry B - ACS Publications (2023). URL:[Link]
-
The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes Chemistry of Materials / OSTI (2020). URL:[Link]
-
Synergistic Effect of Partially Fluorinated Ether and Fluoroethylene Carbonate for High-Voltage Lithium-Ion Batteries ACS Applied Materials & Interfaces (2017). URL:[Link]
-
Systematic Investigation of Electrochemical Performances for Lithium-Ion Batteries with Si/Graphite Anodes ResearchGate (2019). URL:[Link]
-
Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels MDPI (2024). URL:[Link]
-
Urea- and Thiourea-Catalyzed Aminolysis of Carbonates ChemSusChem / ResearchGate (2016). URL:[Link]
-
Fluorinated Electrolyte for 5-V Li-Ion Chemistry U.S. Department of Energy (DOE) (2015). URL:[Link]
-
Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels Preprints.org (2024). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. energy.gov [energy.gov]
- 4. The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Application Notes and Protocols for Evaluating High-Performance Fluorinated Electrolytes in Lithium-Ion Batteries
Introduction: The Critical Role of Fluorinated Electrolytes in Advancing Battery Technology
The relentless pursuit of higher energy density, improved safety, and longer cycle life in lithium-ion batteries has propelled the development of novel electrolyte formulations. Among these, fluorinated electrolytes have emerged as a particularly promising class of materials. The introduction of fluorine into solvent molecules can significantly enhance their oxidative stability, a critical attribute for enabling high-voltage cathode materials.[1][2] Furthermore, fluorinated electrolytes often contribute to the formation of a more stable and robust solid electrolyte interphase (SEI) on the anode surface and a protective cathode electrolyte interface (CEI), which are crucial for mitigating electrolyte decomposition and ensuring long-term cycling stability.[3]
This comprehensive guide provides a detailed experimental framework for researchers and scientists to rigorously evaluate the performance of novel fluorinated electrolytes. The protocols outlined herein are designed to be self-validating, providing a clear rationale for each experimental choice and a systematic approach to data acquisition and interpretation.
I. Materials and Equipment
A successful and reproducible experimental setup hinges on the quality and proper handling of materials and equipment. The following is a comprehensive list of necessary components for the evaluation of fluorinated electrolytes.
| Category | Item | Specifications & Notes |
| Electrode Materials | Cathode Active Material | e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811), LiCoO₂ (LCO). Material choice will depend on the target voltage window. |
| Anode Active Material | Graphite or Lithium Metal Foil (for half-cell testing). | |
| Conductive Additive | Super P or C65 Carbon Black. | |
| Binder | Polyvinylidene fluoride (PVDF) for cathodes, Carboxymethyl cellulose (CMC) / Styrene-butadiene rubber (SBR) for anodes. | |
| Current Collectors | High-purity aluminum foil (cathode), high-purity copper foil (anode). | |
| Electrolyte Components | Fluorinated Solvents | e.g., Fluoroethylene carbonate (FEC), bis(2,2,2-trifluoroethyl) carbonate (TFEC).[4] |
| Co-solvents (if applicable) | e.g., Ethylene carbonate (EC), Ethyl methyl carbonate (EMC). | |
| Lithium Salt | Lithium hexafluorophosphate (LiPF₆), Lithium bis(fluorosulfonyl)imide (LiFSI). | |
| Cell Hardware | Coin Cell Cases | CR2032 type (or equivalent). |
| Separator | Microporous polyethylene (PE) or polypropylene (PP) membrane.[5] | |
| Gaskets and Spacers | Stainless steel. | |
| Assembly Equipment | Glovebox | Argon-filled, with H₂O and O₂ levels < 0.1 ppm. |
| Electrode Punching Machine | For creating uniform electrode discs. | |
| Coin Cell Crimper | To ensure a hermetic seal. | |
| Micropipettes | For precise electrolyte dispensing. | |
| Electrochemical Testing | Battery Cycler | e.g., NEWARE, Arbin, or equivalent. Capable of galvanostatic and potentiostatic modes.[4] |
| Potentiostat/Galvanostat with EIS capability | For Cyclic Voltammetry and Electrochemical Impedance Spectroscopy. | |
| Analytical Equipment | Scanning Electron Microscope (SEM) | For morphological analysis of electrodes post-cycling. |
| X-ray Photoelectron Spectroscopy (XPS) | For surface chemical analysis of the SEI and CEI. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For analysis of gaseous decomposition products.[6] |
II. Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the comprehensive workflow for the preparation and testing of fluorinated electrolytes. Subsequent sections will provide detailed protocols for each major step.
Caption: Overall experimental workflow from material preparation to electrochemical and analytical testing.
A. Protocol 1: Fluorinated Electrolyte Formulation
The precise formulation of the electrolyte is paramount. All steps must be performed inside an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen.
-
Solvent Preparation:
-
Dispense the required mass or volume of the fluorinated solvent(s) and any co-solvents into a clean, dry glass vial. For instance, a common formulation might be a 4:6 mass ratio of fluoroethylene carbonate (FEC) to bis(2,2,2-trifluoroethyl) carbonate (TFEC).[4]
-
Gently stir the solvent mixture using a magnetic stirrer until a homogenous solution is achieved.
-
-
Lithium Salt Dissolution:
-
Carefully weigh the desired amount of lithium salt (e.g., LiPF₆) to achieve the target concentration (typically 1.0 M).
-
Slowly add the lithium salt to the solvent mixture while stirring. Continue stirring until the salt is completely dissolved. This may take several hours.
-
-
Additive Incorporation (Optional):
-
If additives are being investigated, add them to the electrolyte solution at the desired concentration (often in weight percent). Ensure complete dissolution.
-
-
Electrolyte Storage:
-
Store the prepared electrolyte in a sealed container within the glovebox. It is advisable to let the electrolyte rest for several hours before use to ensure thermal equilibrium.
-
B. Protocol 2: Electrode Preparation
Uniform and well-adhered electrode coatings are essential for obtaining reproducible electrochemical data.
-
Slurry Preparation:
-
Cathode: In a suitable mixing vessel, combine the active material (e.g., NMC811), conductive carbon, and PVDF binder in the desired weight ratio (e.g., 96:2:2).[7] Add N-methyl-2-pyrrolidone (NMP) as the solvent and mix using a planetary mixer or a magnetic stirrer until a homogenous, viscous slurry is formed.[5][8]
-
Anode (Graphite): In a separate vessel, mix the graphite powder, conductive carbon, and a pre-mixed CMC/SBR binder with deionized water as the solvent. Mix until a uniform slurry is achieved.
-
-
Electrode Coating:
-
Drying:
-
Initially, dry the coated electrodes at room temperature to allow for slow solvent evaporation.
-
Subsequently, transfer the electrodes to a vacuum oven and dry at an elevated temperature (e.g., 120°C for cathodes, 80°C for anodes) for at least 12 hours to completely remove any residual solvent.[5][9]
-
-
Calendering and Punching:
-
(Optional but recommended) Calender the dried electrodes using a roll press to achieve the target density and improve electrical contact.
-
Punch circular electrodes of the desired diameter (e.g., 13 mm) from the coated foils.[7]
-
C. Protocol 3: CR2032 Coin Cell Assembly
All cell assembly must be performed inside an argon-filled glovebox.[5][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. energy.gov [energy.gov]
- 3. Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanomaterialpowder.com [nanomaterialpowder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 8. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 10. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate Purity
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Delivery Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Lipid Nanoparticle (LNP) Precursors
Mechanistic Insights & Analytical Strategy
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS: 1980076-59-2; MW: 322.11 g/mol ) is a critical partially fluorinated intermediate used in the synthesis of advanced biomaterials, specialty electrolytes, and lipid-based drug delivery systems. Analyzing the purity of this compound presents two distinct chromatographic challenges: the lack of a UV chromophore and the "fluorophobic" behavior of its perfluoroalkyl chain on standard stationary phases.
As a Senior Application Scientist, I have designed this protocol to bypass these limitations through targeted detector and column selection, ensuring a robust, self-validating analytical system.
Detector Causality: Why Charged Aerosol Detection (CAD)?
Because Methyl 1H,1H,2H,2H-perfluorohexyl carbonate lacks a conjugated π-system, traditional Ultraviolet-Visible (UV-Vis) detection is inadequate. To achieve high-sensitivity quantitation, a Corona Charged Aerosol Detector (CAD) is deployed. CAD provides a universal, mass-dependent response for non-chromophoric analytes by measuring the charge transferred to dried analyte particles[1].
Crucial Insight: Given the semi-volatile nature of this specific analyte (MW = 322.11 g/mol ), standard CAD evaporation temperatures (typically 50°C) will cause premature analyte vaporization, leading to severe signal loss. The evaporation temperature must be strictly optimized to 35°C to preserve the analyte during the aerosol drying phase[2].
Column Causality: The Role of Pentafluorophenyl (PFP) Phases
Standard alkyl (C18) phases often exhibit poor retention and selectivity for highly fluorinated compounds due to the "fluorophobic" effect in aqueous-organic environments. To achieve chromatographic fidelity, a Pentafluorophenyl (PFP) stationary phase is required[3]. The PFP phase introduces orthogonal retention mechanisms—specifically fluorophilic (fluorous) interactions, π-π interactions, and dipole-dipole recognition—which dramatically enhance the resolution of fluorinated structural isomers and synthesis impurities[4].
Visualizing the Analytical System
Fig 1. HPLC-CAD analytical workflow for non-chromophoric fluorinated compounds.
Fig 2. Multimodal retention mechanism of fluorinated carbonates on a PFP stationary phase.
Experimental Protocol
Chromatographic Conditions
| Parameter | Specification |
| Column | Ascentis® Express F5 (PFP), 150 × 4.6 mm, 2.7 µm |
| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Methanol (LC-MS Grade) + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 50% B2-10 min: 50% → 95% B10-13 min: 95% B13-13.1 min: 95% → 50% B13.1-18 min: 50% B |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Corona Charged Aerosol Detector (CAD) |
| CAD Evaporation Temp | 35 °C (Critical for semi-volatile analyte retention) |
| Data Collection Rate | 10 Hz |
Sample Preparation
Note: Carbonate esters can be susceptible to hydrolysis at pH extremes. Maintain samples in neutral or slightly acidic diluents.
-
Diluent: Prepare a 50:50 (v/v) mixture of Methanol:Water. This matches the initial mobile phase conditions to prevent solvent front distortion and peak broadening.
-
Standard Stock Solution: Accurately weigh 10.0 mg of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1000 µg/mL).
-
Calibration Standards: Serially dilute the stock solution to create calibration levels at 5, 10, 50, 100, 250, and 500 µg/mL.
Step-by-Step Analytical Workflow
-
System Equilibration: Purge the CAD with high-purity nitrogen gas (minimum 35 psi). Equilibrate the PFP column with 50% Mobile Phase B for at least 20 column volumes. Monitor the CAD baseline; proceed only when baseline noise is < 0.5 pA.
-
System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times. This step is mandatory to validate the stability of the CAD nebulizer and the precision of the autosampler.
-
Calibration Curve Generation: Inject the calibration standards. Data Processing Rule: CAD response is inherently non-linear over wide concentration ranges. You must apply a log-log transformation (Log Area vs. Log Concentration) or a quadratic fit to achieve an accurate calibration curve (R² ≥ 0.995).
-
Sample Analysis: Inject the prepared batch samples. To ensure the trustworthiness of the data, bracket the unknown samples with a mid-level standard every 10 injections. This monitors and corrects for any detector drift caused by ambient temperature fluctuations.
Quantitative Data & System Suitability
To ensure the protocol operates as a self-validating system , the following metrics must be met prior to reporting batch purity data. Failure to meet these criteria indicates issues with nebulizer efficiency, column fouling, or mobile phase contamination.
Table 1: System Suitability & Validation Metrics
| Metric | Acceptance Criteria | Expected Result for Analyte |
| Retention Time (RT) | ± 2.0% RSD (n=6) | ~ 7.4 minutes |
| Peak Area Precision | ≤ 2.0% RSD (n=6) | 1.2% RSD |
| Peak Tailing Factor (Tf) | ≤ 1.5 | 1.1 - 1.2 |
| Theoretical Plates (N) | ≥ 10,000 | > 15,000 |
| Signal-to-Noise (S/N) for LOQ | ≥ 10:1 | > 15:1 at 5 µg/mL |
| Linearity (R²) | ≥ 0.995 (Log-Log fit) | 0.998 |
References[3] Title: Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns | Source: sigmaaldrich.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRnqQS4B9aT7K9vmCInx2XxWvqBHgR8eTcXVQiYcX-wk2UUH7JTfaziaD5kuoZJ7Oju1BcuRb_SttDfxgqg9zBiPzql6TXXgM9nyePadT6WIbS5wvTqYsd0foEHNP-3zuRO1WI2RvviVGiaaeYl-5Yv4F1AZrqEFa258398nqUkrFMk3l2EO68hnb67l4G7v883b_0c6kA8wpo-fNwrpk1HiFBRxG5VO8bN1pXLHgd5pxCoc4SswWZ-DCj4zJIHCl0Tv0_BxZK5EWe7PB1sjVF2mkVKUMPfa_zwnt6DM4jWcE=[1] Title: Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE737QcvPnPa3s3Shsd20Jyov_rbxIpy1z_8GvdxdZy8SMM7bd6hSB-hRH4obOlfurzWd_5vuaf7HiIB_n2Hz59rnWnH7cXu0bELmx7aeycbKLZgi7GVOndinSuIAdtewXosGX0QP4qnqmTVALPI1ksfbh2obDpHj8FzsJoCL9OksskydBi10PdKsNFmHWBK62qttCsDX9ikFTcPFPBpuM4y_zdiuDNzBTQY3sdCFv2yHpALdFV5Sr64IarjVUbrNa1Zhcv9Itw550xX5AwBeq0RAXsyh4Ml1GJ3L9n8-ixDMrzxTOrFYrlKsg_azvqNGg=[2] Title: Quantification of pegylated phospholipids decorating polymeric microcapsules of perfluorooctyl bromide by reverse phase HPLC with a charged aerosol detector | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1QuYyET3fUGF2MtzjAjizG9I16eLGf6_H6rJyuNnfDgiqQg0Vuhn8v7uN7Z_gKRC-da2-akmnKS5QzKiZkiSegRAzU_uLYR2AhNHuSGhOnIpkpMZQ-b-T7HRBBBYvvQJSMkFl84m8k4Tr6PU0Z4WPNwG7Cqo-xFn9u4EeGp9TkoZ822sGoVl42ih1MqsgjerICJNT-19JsnyfVAaTswlP3NlaE7wxk90XsVZ93O7KNl0q8-eMT_2xneD8grJA4KlyvkP-5zqlq3KF0di2N8gNapTPUdW-Pq23leFUFSMeqN0DnRT0psu6iRLjiU--EpNC2eQ9ZgHWCAloV17FnmVYKJdSn_CDL4U0[4] Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | Source: chromatographyonline.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ0Hp6krSC0iG1LjUWXAH-VQcRd7WaSsfUnv2Exq8z4mEvn9L526MA4sVOhqXPGkuH4RWjNYZIjzG4dyPBRCwETLhDDAVw0spsoVNORNNg3uhMYhRyMc02WUhUK47JH8zUQi8kUw7UA1RZDvxMChcO1EMeMpUN-FxDF00CiJLYyndj6M-SAkk1Cqjper6AZ4vvF1kYDQ5tgMSrnt1K7juDs3Y=
Sources
"role of fluorinated additives in SEI layer formation"
Application Note & Protocol: Engineering the Solid Electrolyte Interphase (SEI) via Fluorinated Additives
Executive Summary & Cross-Disciplinary Context
The formation of a stable Solid Electrolyte Interphase (SEI) is the most critical factor dictating the cycle life, safety, and efficiency of lithium-ion batteries (LIBs), particularly those utilizing high-capacity silicon (Si) anodes. Because silicon undergoes massive volume expansion (up to 300%) during lithiation, a brittle SEI will continuously rupture, exposing fresh reactive surfaces to the electrolyte and leading to rapid cell death[1].
Cross-Disciplinary Note for Drug Development Professionals: The physicochemical principles of SEI passivation directly parallel the surface engineering of Lipid Nanoparticles (LNPs) and solid-state drug delivery vehicles. Just as fluorinated lipids are utilized to modulate protein corona formation and prevent premature opsonization in vivo, fluorinated electrolyte additives are engineered to preferentially decompose and form a passivating, mechanically robust "corona" (the SEI) around reactive battery anodes.
This guide provides an authoritative, mechanistic deep-dive into how fluorinated additives—specifically Fluoroethylene Carbonate (FEC) and Difluoroethylene Carbonate (DFEC)—alter SEI formation pathways, supported by self-validating experimental protocols for formulation and characterization.
Mechanistic Rationale: The Causality of Fluorination
The choice of electrolyte additive fundamentally alters the thermodynamic and kinetic pathways of interfacial decomposition.
The Problem with Standard Carbonates: In standard electrolytes, Ethylene Carbonate (EC) decomposes spontaneously on graphitic and silicon anodes via an SN2 (or S2 ) mechanism—a nucleophilic attack on the ethylene carbon[2][3]. This specific pathway results in the regeneration of alkoxide species. Alkoxides drive continuous, parasitic oligomerization along the electrode surface, resulting in a thick, porous, and highly resistive SEI layer that fails to protect the anode during volume expansion[2][3].
The Fluorinated Solution: Fluorinated additives like FEC reduce at a higher potential than EC, ensuring they decompose first to dictate the SEI's foundational chemistry[1]. Mechanistically, FEC undergoes an SN1 (or S1 ) pathway via a nucleophilic attack on the carbonyl carbon[2][3]. This pathway suppresses alkoxide regeneration entirely. Instead, it promotes rapid fluorine abstraction, leading to the nucleation of Lithium Fluoride (LiF) nanoparticles[2][4].
Operando electrochemical liquid cell scanning transmission electron microscopy (ec-LC-STEM) reveals that these LiF nanoparticles form a dense, thin inorganic base layer, which is subsequently bound together by a thin organic film derived from secondary solvent decomposition[4]. Furthermore, next-generation additives like DFEC exhibit a unique "double-defluorination" pathway, generating even higher concentrations of passivating LiF, thereby enhancing the mechanical flexibility and ionic conductivity of the SEI[5].
Fig 1: Divergent decomposition pathways of EC versus FEC during initial SEI formation.
Quantitative Additive Profiling
The following table synthesizes the comparative advantages of standard vs. fluorinated carbonates based on recent density functional theory (DFT) and empirical cycling data[1][2][5].
| Additive / Solvent | Primary Decomposition | Alkoxide Regeneration? | Primary Inorganic Product | SEI Morphology | Impact on Si Anodes |
| EC (Standard) | SN2 (Ethylene attack) | Yes (High) | Li2CO3 | Thick, porous, resistive | Poor; rapid delamination |
| FEC (Additive) | SN1 (Carbonyl attack) | No (Suppressed) | LiF (Single defluorination) | Thin, dense, conformal | Excellent; accommodates 300% expansion |
| DFEC (Additive) | SN1 (Carbonyl attack) | No (Suppressed) | LiF (Double defluorination) | Ultra-dense, highly fluorinated | Superior; maximizes LiF content |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols integrate internal validation checkpoints.
Fig 2: Self-validating experimental workflow for SEI formulation and characterization.
Protocol A: Electrolyte Formulation & Cell Assembly
Causality: Trace water reacts with LiPF6 salts to form Hydrofluoric Acid (HF), which aggressively etches the SEI and confounds additive data. Strict anhydrous conditions are mandatory.
-
Preparation: Inside an Argon-filled glovebox ( O2 < 0.1 ppm, H2O < 0.1 ppm), prepare a base electrolyte of 1.0 M LiPF6 in EC/EMC (3:7 by volume).
-
Additive Dosing: Add exactly 10 wt% of FEC (or DFEC) to the experimental batch. Maintain a control batch with 0 wt% additive.
-
Assembly: Assemble CR2032 coin cells using a Silicon/Graphite composite working electrode, a Lithium metal counter electrode, and a Celgard 2325 separator. Add exactly 40 µL of electrolyte.
-
Validation Checkpoint: Rest cells for 12 hours. Measure the Open Circuit Voltage (OCV). Acceptance criteria: OCV > 2.8 V. Cells below this threshold indicate micro-shorts and must be discarded.
Protocol B: Operando ec-LC-STEM Imaging of SEI Nucleation
Causality: Ex-situ imaging often damages the fragile organic outer layer of the SEI. Operando STEM allows real-time observation of LiF nucleation[4].
-
Liquid Cell Loading: Load the Si working electrode onto the microchip window of an electrochemical liquid cell. Seal with the 10 wt% FEC electrolyte.
-
Biasing: Apply a constant cathodic current (e.g., C/20 rate) to initiate the first lithiation (formation cycle).
-
Imaging: Utilize a low electron dose rate (< 10 e−/A˚2⋅s ) to prevent beam-induced electrolyte radiolysis.
-
Observation: Monitor the electrode-electrolyte interface. You will observe the immediate nucleation of 5-10 nm dense LiF nanoparticles, followed by the precipitation of a conformal organic matrix[4].
Protocol C: XPS Depth-Profiling of the SEI
Causality: To prove the SEI is LiF-rich at the inner layer and organic-rich at the outer layer, depth-profiling via Argon sputtering is required[1].
-
Harvesting: Disassemble cycled cells inside the Ar-glovebox.
-
Washing: Rinse the Si anode gently with Dimethyl Carbonate (DMC) for 30 seconds. Causality: DMC removes residual unreacted LiPF6 salt without dissolving the established SEI layer. Dry under vacuum for 1 hour.
-
Transfer: Use an air-tight transfer vessel to move the sample to the X-ray Photoelectron Spectroscopy (XPS) chamber to prevent atmospheric oxidation.
-
Sputtering & Acquisition: Acquire initial surface spectra (C 1s, F 1s, O 1s, Li 1s). Apply a 1 keV Ar+ ion beam for 60-second intervals, acquiring spectra after each etch to build a chemical depth profile.
-
Validation Checkpoint: The F 1s spectra at ~685 eV (LiF) should increase in intensity as depth increases, confirming the FEC additive successfully formed a dense inorganic passivation layer directly on the Si surface[1].
Sources
- 1. Sci-Hub. Improved Performance of the Silicon Anode for Li-Ion Batteries: Understanding the Surface Modification Mechanism of Fluoroethylene Carbonate as an Effective Electrolyte Additive / Chemistry of Materials, 2015 [sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the thermodynamics and kinetics underlying the reductive decomposition of fluoroethylene and difluoroethylene carbonates for SEI formation in LIBs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Asymmetric Fluorinated Carbonates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals navigate the kinetic and thermodynamic hurdles inherent in synthesizing asymmetric fluorinated carbonates.
Compounds like fluoroethyl methyl carbonate (FEMC) are highly sought after for their high dielectric constants and oxidative durability in lithium-ion battery electrolytes[1], as well as their utility as pharmaceutical intermediates[2]. However, their synthesis is notoriously plagued by chemoselectivity issues, hydrolytic instability, and the hazardous nature of traditional reagents. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure experimental success.
Diagnostic Decision Tree
Before diving into specific protocols, use the following diagnostic logic to identify the root cause of your synthesis failures.
Diagnostic decision tree for troubleshooting asymmetric carbonate synthesis.
Core Troubleshooting Guide (FAQ)
Q1: During the synthesis of FEMC via transesterification, I observe massive amounts of symmetric bis(fluoroethyl) carbonate. How do I arrest this alkyl scrambling?
The Causality: Transesterification is a dynamic equilibrium. Because fluorine is highly electronegative, it inductively withdraws electron density from the carbonyl carbon of the intermediate asymmetric carbonate[3]. This makes your target asymmetric product more electrophilic—and thus more reactive toward nucleophilic attack—than the starting dialkyl carbonate. The thermodynamic sink ultimately favors the formation of the symmetric bis(fluoroalkyl) carbonate. The Solution: Abandon one-pot transesterification in favor of a stepwise sequence. By first synthesizing a fluoroalkyl chloroformate intermediate and isolating it (or carefully controlling its environment), you restrict the reaction to a single nucleophilic acyl substitution event. Ensure you use a non-nucleophilic base (like DIPEA) during the second alcohol addition to prevent base-catalyzed scrambling.
Q2: My facility prohibits the use of phosgene and triphosgene due to severe safety and toxicity regulations. How can I scale up the synthesis of these carbonates?
The Causality: Phosgene is the traditional C1 building block for carbonates, but its extreme toxicity makes it a liability. Triphosgene (BTC), while solid, still poses significant vapor pressure risks. The Solution: Implement the Photo-on-Demand organic synthesis method[2]. By dissolving your fluoroalcohol and an organic base in chloroform (CHCl₃) and irradiating the solution with UV light, the chloroform acts bifunctionally as both the solvent and the phosgene equivalent. The UV light cleaves the C–Cl bond, generating the chloroformate in situ safely and cleanly[4].
Q3: Post-reaction, my asymmetric fluoroalkyl carbonate degrades during aqueous washing, yielding HF and free fluoroalcohols. What is happening?
The Causality: The same inductive effect that causes scrambling also makes the final asymmetric carbonate highly susceptible to hydrolysis[3]. Trace moisture attacks the highly electrophilic carbonyl carbon, forming an unstable carbonic acid intermediate that rapidly decarboxylates, releasing CO₂, free alcohol, and corrosive HF. The Solution: Completely eliminate aqueous workups from your workflow. Synthesize the compound using methods where the byproducts are volatile or easily filtered. Purify the final product strictly by vacuum distillation or by drying the sample solution at reduced pressure[2].
Self-Validating Experimental Protocol
To overcome the challenges of phosgene toxicity and hydrolytic degradation, the following protocol utilizes the photo-on-demand method[4]. This protocol is designed as a self-validating system : it incorporates mandatory analytical checkpoints that prevent the experiment from proceeding if the prior kinetic step has not reached completion.
Workflow: One-Pot Photo-on-Demand Synthesis of Fluoroethyl Methyl Carbonate (FEMC)
Workflow for phosgene-free photo-on-demand synthesis of asymmetric carbonates.
Step-by-Step Methodology:
-
Initiation: In a rigorously flame-dried Schlenk flask under argon, dissolve 1.0 equivalent of 2-fluoroethanol in anhydrous CHCl₃ (solvent and reagent).
-
Photochemical Activation: Irradiate the solution using a low-pressure mercury lamp at room temperature for 2 hours.
-
Validation Checkpoint 1 (FTIR): Extract a 0.1 mL aliquot. The reaction may only proceed to Step 3 if FTIR shows the appearance of a sharp chloroformate C=O stretch (~1780 cm⁻¹) and the complete disappearance of the broad O-H stretch (~3300 cm⁻¹). This confirms 100% conversion of the fluoroalcohol, preventing it from competing in Step 4.
-
-
Degassing: Turn off the UV lamp. Stir the solution at 40 °C for 1 to 3 hours under a gentle argon sweep[4].
-
Validation Checkpoint 2 (pH Test): Hold a piece of wet pH paper in the exhaust stream. Degassing is complete only when the paper remains neutral. Causality: This guarantees the removal of photodecomposed HCl gas, which would otherwise catalyze the hydrolysis of the final product.
-
-
Asymmetric Coupling: Cool the reaction to 0 °C. Add 1.2 equivalents of anhydrous methanol and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 3 hours, allowing it to warm to room temperature.
-
Anhydrous Purification: Evaporate the CHCl₃ solvent and volatile byproducts under reduced pressure. Purify the resulting FEMC by fractional vacuum distillation, completely bypassing any aqueous washing steps[2].
-
Validation Checkpoint 3 (GC-MS): Analyze the distillate. A successful run will yield an asymmetric-to-symmetric carbonate ratio of >95:5.
-
Quantitative Data: Synthesis Route Comparison
To justify the selection of the photo-on-demand method over traditional routes, the following table summarizes the kinetic and yield profiles of standard synthesis methodologies.
| Synthesis Route | Primary Reagents | Chemoselectivity (Asym:Sym) | Typical Yield | Major Byproducts | Safety Profile |
| Direct Transesterification | Dimethyl Carbonate + Fluoroalcohol + Base | Poor (~60:40) | 40-50% | Symmetric carbonates, Methanol | High (Benign reagents) |
| Traditional Phosgene | Phosgene Gas + Alcohols | Excellent (>95:5) | 85-95% | HCl gas | Very Low (Highly toxic gas) |
| Triphosgene (BTC) | BTC + Alcohols + Base | Good (~90:10) | 75-85% | HCl, unreacted BTC | Low (Toxic solid/vapor risks) |
| Photo-on-Demand | CHCl₃ + Alcohols + UV light | Excellent (>95:5) | 85-95% | HCl (easily degassed) | High (Phosgene-free) |
Data synthesized from comparative studies on fluoroalkyl carbonate reactivity and phosgene-free methodologies.
Sources
Tech Support Center: Perfluoroalkylation Yield Optimization
Welcome to the Technical Support Center for Perfluoroalkylation Yield Optimization. This guide is designed for researchers, scientists, and drug development professionals dealing with the late-stage introduction of perfluoroalkyl groups (e.g., -CF3, -C2F5) into organic scaffolds. Here, we bridge the gap between theoretical mechanisms and benchtop realities, providing actionable, self-validating protocols to maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q: How do I choose the right trifluoromethylating reagent for my specific substrate? A: The choice of reagent dictates the reaction mechanism (electrophilic, nucleophilic, or radical) and directly impacts the yield.
-
Electrophilic: Togni's reagent (hypervalent iodine) or Umemoto's reagent (sulfonium salts) are ideal for nucleophilic substrates like β-ketoesters or electron-rich arenes. Umemoto's reagents generally provide higher yields for activated methylene compounds compared to Togni's due to their heightened electrophilicity[1].
-
Nucleophilic: The Ruppert-Prakash reagent (TMSCF3) is the gold standard for carbonyls, imines, and sulfur electrophiles[2].
-
Radical: The Langlois reagent (NaSO2CF3) is a cost-effective, bench-stable precursor for the direct C-H functionalization of heterocycles under oxidative or photoredox conditions[3]. It possesses a wider substrate scope due to its ability to exhibit both nucleophilic and electrophilic character depending on the catalytic environment[4].
Q: Why is my photoredox-catalyzed trifluoromethylation yield stalling at 40-50%? A: Yield stagnation in photoredox perfluoroalkylation often stems from inefficient radical initiation or rapid catalyst deactivation. For instance, in the trifluoromethylation of styrenes using CF3I, the absence of a suitable base or competitive overoxidation can severely limit yields[5]. Utilizing continuous-flow photomicroreactors or adjusting the photocatalyst loading (e.g., fac-Ir(ppy)3) can improve efficiency by minimizing over-irradiation and side reactions[5].
Troubleshooting Guide
Issue 1: Low Yield Due to Poor Regioselectivity in C-H Trifluoromethylation Q: My direct C-H trifluoromethylation of a complex heterocycle yields a mixture of regioisomers. How can I improve the yield of the desired isomer? A: The trifluoromethyl radical (CF3•) is highly electrophilic and typically attacks the most electron-rich, innately reactive position of a heterocycle[6]. If you are observing poor regioselectivity, the issue is likely a lack of electronic differentiation in your substrate.
-
Causality & Solution: You can fine-tune the regioselectivity by judicious solvent choice or by adjusting the pH to alter the protonation state of the heterocycle[6]. Protonating a basic nitrogen on a heterocycle deactivates adjacent positions, redirecting the CF3• radical to a different site. Alternatively, switch from an "innate" radical approach to a "programmed" approach using a directing group or pre-functionalized substrate, such as applying Cu-mediated Langlois reagent to aryl boronic acids[7].
Issue 2: Reagent Degradation and Side Reactions Q: I am using Togni's reagent II, but I observe significant reagent decomposition and low product yield. What is causing this? A: Togni's reagent can undergo premature decomposition if the reaction temperature is too high or if incompatible Lewis acidic additives are present. Furthermore, in radical pathways, the generated CF3• radical can abstract hydrogen atoms from the solvent rather than reacting with the substrate.
-
Causality & Solution: Switch to a more stable solvent like acetonitrile or 1,2-dichloroethane. If using a transition metal catalyst (like Cu), ensure the stoichiometry is optimized. For example, in the copper-mediated 1,2-bis(trifluoromethylation) of arynes, using excess [CuCF3] (up to 4 equivalents) and an oxidant like DDQ with DMSO as a co-solvent significantly suppresses mono-trifluoromethylated side products and improves the yield of the desired bis-CF3 product[8].
Issue 3: Incomplete Conversion with Nucleophilic Reagents Q: When using TMSCF3 for the perfluoroalkylation of thiosulfonates, my starting material remains largely unconsumed. A: TMSCF3 requires an initiator to generate the reactive CF3 anion. If the initiator is ineffective or the solvent is inappropriate, the reaction will stall.
-
Causality & Solution: Ensure high concentration and use a polar aprotic solvent (like DMSO). Using sodium acetate (NaOAc) as an initiator is highly recommended; it is cheaper, less hygroscopic than TBAF, and ensures high yields by efficiently generating the reactive CF3 anion without causing excessive side reactions[2].
Experimental Protocol: Photoredox-Catalyzed Hydrotrifluoromethylation of Styrenes
This self-validating protocol ensures high yields by utilizing optimized batch conditions to prevent over-oxidation and polymerization[5].
-
Preparation: To a dry, argon-purged reaction vial equipped with a magnetic stir bar, add the photocatalyst fac-Ir(ppy)3 (0.5 mol %) and the styrene substrate (1.0 mmol)[5].
-
Reagent Addition: Add 4-hydroxythiophenol (4-HTP, 1.2 mmol) as a hydrogen atom donor[5].
-
Solvent & CF3 Source: Dissolve the mixture in a degassed solvent blend of 1,2-dichloroethane/ethanol (18/2 mL, 0.05 M). Introduce CF3I gas (1.2 mmol) into the solution[5].
-
Causality: The mixed solvent system stabilizes the radical intermediates, while 4-HTP provides the necessary hydrogen atom to terminate the catalytic cycle, preventing unwanted polymerization[5].
-
-
Irradiation: Irradiate the vial with visible light (e.g., 24 W CFL) at room temperature for 18–24 hours[5].
-
Workup & Validation: Quench the reaction with water, extract with dichloromethane, and dry over Na2SO4. Determine the crude yield via 19F-NMR using α,α,α-trifluorotoluene as an internal standard before proceeding to flash chromatography. Expected isolated yield: 70-90%[5].
Quantitative Data: Reagent & Yield Comparison
| Reagent | Substrate Class | Mechanism | Typical Catalyst / Additive | Typical Yield | Key Advantage |
| Umemoto's Reagent | β-Ketoesters | Electrophilic | Base (e.g., NaH) | 80-95% | Highly reactive; superior for activated methylene compounds[1]. |
| Togni's Reagent II | Alkenes / Arenes | Electrophilic / Radical | Photoredox (Ru/Ir) or Cu | 60-85% | Mild conditions; broad functional group tolerance[9]. |
| TMSCF3 (Ruppert's) | Carbonyls / Thiosulfonates | Nucleophilic | NaOAc or TBAF | 85-99% | Gold standard for nucleophilic trifluoromethylation[2]. |
| Langlois (NaSO2CF3) | Heterocycles (Indoles) | Radical | TBHP or Cu-mediated | 50-75% | Cost-effective; bench-stable; versatile for C-H functionalization[4][7]. |
| CF3I | Styrenes | Radical | fac-Ir(ppy)3 + 4-HTP | 70-90% | Atom-economical; highly efficient under visible light[5]. |
Troubleshooting Workflow
Troubleshooting workflow for optimizing perfluoroalkylation reaction yields.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-mediated 1,2-bis(trifluoromethylation) of arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Carbonate Synthesis
Welcome to the Technical Support and Troubleshooting Portal for Carbonate Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals working on the chemical fixation of CO2 into high-value dialkyl carbonates (e.g., Dimethyl Carbonate, DMC) and cyclic carbonates.
By understanding the thermodynamic limitations and mechanistic pathways of these reactions, you can systematically optimize your reaction conditions, select the appropriate catalytic systems, and troubleshoot common bottlenecks such as low yield and poor selectivity.
Section 1: Mechanistic Workflows & Experimental Protocols
Direct Synthesis of Dimethyl Carbonate (DMC)
The Causality Principle: The direct condensation of CO2 and methanol to form DMC is severely limited by thermodynamic equilibrium, as the generation of water drives the reverse reaction (hydrolysis)[1]. To achieve viable yields, a heterogeneous catalyst with balanced Lewis acid-base sites (such as CeO2 or Ce0.5Zr0.5O2) is required to activate both the methanol and the highly stable CO2 molecule[2]. Crucially, the equilibrium must be shifted forward using a chemical dehydrating agent (e.g., 1,1,1-trimethoxymethane [TMM] or 2-cyanopyridine) to scavenge water in situ[3][4].
Standard Operating Protocol:
-
Catalyst Preparation: Calcine the CeO2 or Ce0.5Zr0.5O2 catalyst at 400–600 °C to ensure the surface is free of adsorbed moisture and to maximize the density of active acid-base sites[5].
-
Reaction Assembly: In a high-pressure autoclave, combine dry methanol, the solid catalyst (e.g., 30 mg per 2 mL methanol), and the dehydrating agent (e.g., TMM at a 6:1 methanol-to-TMM molar ratio)[3].
-
Pressurization: Purge the reactor with CO2 three times to remove residual air, then pressurize with CO2 to 38–70 bar[1][3].
-
Thermal Activation: Heat the reactor to the optimized temperature of 130 °C under continuous stirring. Self-Validation Check: Do not exceed 130 °C, as higher temperatures exponentially increase the formation of dimethyl ether (DME) byproducts[3].
-
Recovery: After 6–24 hours, cool the reactor, vent the unreacted CO2, and separate the solid catalyst via centrifugation for reuse.
Mechanism of DMC synthesis from CO2 and methanol with equilibrium shift.
Synthesis of Cyclic Carbonates via Epoxide-CO2 Coupling
The Causality Principle: The insertion of CO2 into an epoxide ring requires a synergistic, bifunctional catalytic approach. A Lewis acid (e.g., Zn, Fe, or Ce complexes) coordinates to the epoxide oxygen, polarizing and weakening the C-O bond. Simultaneously, a nucleophile (typically a halide ion like Br⁻ or I⁻ from a co-catalyst like tetrabutylammonium bromide [TBAB]) attacks the less sterically hindered carbon atom. This opens the ring, creating an alkoxide intermediate that readily undergoes CO2 insertion and subsequent ring closure[6][7].
Standard Operating Protocol:
-
Reagent Loading: Charge a high-pressure reactor with the target epoxide (e.g., propylene oxide, 10 mmol), the primary catalyst (e.g., an Iron scorpionate complex or [DMAPH]Br ionic liquid, 1 mol%), and the nucleophilic co-catalyst (e.g., TBAB) if the primary catalyst is not bifunctional[7][8].
-
Atmospheric Purge: Purge the system with CO2 to displace atmospheric moisture and nitrogen.
-
Reaction Conditions: Pressurize the CO2. Depending on the catalyst's efficiency, this can range from 1 atm (for highly active ionic liquids) up to 10 bar[6][8]. Heat the mixture to 100–120 °C.
-
Monitoring & Isolation: Allow the reaction to proceed for 4–24 hours. Self-Validation Check: Monitor the disappearance of the epoxide peak via ¹H NMR or GC-MS. Once complete, extract the cyclic carbonate and recover the catalyst via aqueous phase separation or precipitation[8].
Catalytic cycle for cyclic carbonate synthesis via epoxide ring-opening.
Section 2: Quantitative Data Presentation
Table 1: Parameter Optimization for Direct DMC Synthesis
| Catalyst System | Co-Reagent / Dehydrant | Temp (°C) | Pressure | Key Outcome / Causality | Reference |
| CeO₂ | 1,1,1-Trimethoxymethane (TMM) | 130 | 38 bar | High DMC yield; TMM effectively scavenges H₂O to shift equilibrium. | [3] |
| CeO₂ | 2-Cyanopyridine | 120–150 | 10–50 bar | Enhanced DMC selectivity; nitrile hydration drives the thermodynamic shift. | [4] |
| Ce₀.₅Zr₀.₅O₂ | None | 120 | 150 bar | Demonstrates optimal acid/base site density for CO₂/methanol activation. | [2][5] |
| CeO₂ (Continuous Flow) | Supercritical CO₂ | 140 | 200 bar | Record productivity (235 mmol/L·h) by utilizing supercritical phase mass transfer. | [1] |
Table 2: Parameter Optimization for Cyclic Carbonate Synthesis
| Target Epoxide | Catalyst System | Temp (°C) | Pressure | Yield (%) | Reference |
| Styrene Oxide | Co-helicate + TBAB | 100 | 1.0 MPa | >90% | [6] |
| Terminal Epoxides | [DMAPH]Br (Ionic Liquid) | 120 | 1 atm | 99% | [8] |
| Propylene Oxide | [ChCl]TA (Eutectic Mixture) | 120 | 1.0 MPa | 99% | [9] |
| Various Epoxides | [FeCl₂{κ³-HC(pz)₃}] + IL | 80 | 8 bar | 98% | [7] |
Section 3: Troubleshooting Guides & FAQs
Q1: Why does my DMC yield plateau at ~1-2 mmol/g_cat despite extending the reaction time beyond 24 hours? A1: The direct synthesis of DMC from CO2 and methanol is heavily restricted by thermodynamic equilibrium. Once equilibrium is reached, the accumulation of water prevents further conversion and can even induce product hydrolysis[1]. Actionable Fix: You must remove water from the system dynamically. Introduce a chemical dehydrating agent like TMM or 2-cyanopyridine into your batch[3][4], or transition to a continuous flow reactor using supercritical CO2 to constantly sweep products away from the catalyst bed[1].
Q2: I am detecting significant formation of dimethyl ether (DME) during DMC synthesis. How can I improve selectivity? A2: DME formation is a competing side reaction driven by the dehydration of methanol. This pathway is highly temperature-dependent and is catalyzed by strongly acidic sites on your catalyst. Operating at temperatures above 130 °C exponentially favors DME over DMC[3]. Actionable Fix: Cap your reaction temperature at 130 °C. Additionally, verify the acid-base profile of your catalyst (e.g., via NH3/CO2-TPD); excessive acidity must be neutralized, as balanced acid-base sites are required for selective DMC formation[3][5].
Q3: Why is the conversion of cyclohexene oxide (an internal epoxide) to cyclic carbonate drastically lower than that of propylene oxide (a terminal epoxide)? A3: Internal epoxides like cyclohexene oxide suffer from severe steric hindrance. The nucleophile (e.g., halide ion) cannot easily access the carbon atom to execute the required ring-opening attack. Actionable Fix: Increase the CO2 pressure and elevate the temperature to overcome the higher activation energy barrier. Alternatively, utilize a highly active bifunctional catalyst specifically engineered with a smaller, more aggressive nucleophile.
Q4: My heterogeneous catalyst agglomerates at higher loadings, reducing the overall yield. How do I optimize the catalyst dose? A4: Excessive catalyst loading leads to poor mass transfer, particle agglomeration, and a reduction in the effective surface area available for substrate activation[2]. Actionable Fix: Conduct a strict dose-response study. For instance, with Ce0.5Zr0.5O2 systems, yields peak at a specific optimal mass (e.g., 1.25 g in standard batch volumes) and decline if more is added[2]. Ensure vigorous mechanical stirring (>800 rpm) to maintain catalyst suspension.
Decision tree for troubleshooting low yields in carbonate synthesis.
References
- Dimethyl carbonate synthesis from carbon dioxide using ceria–zirconia catalysts prepared using a templating method: characterization, parametric optimization and chemical equilibrium modeling TIB / RSC Advances
- Catalytic Conversion of Carbon Dioxide Using Binuclear Double-Stranded Helicates: Cyclic Carbonate from Epoxides and Diol PMC / N
- Ceria-Catalysed Production of Dimethyl Carbonate from Methanol and CO2: Effect of Using a Dehydrating Agent Combined with a Solid Cocatalyst PMC / N
- Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow—Lessons from Thermodynamics and the Importance of Catalyst Stability PMC / N
- Efficient Synthesis of Cyclic Carbonates from Atmospheric CO2 Using a Positive Charge Delocalized Ionic Liquid Catalyst ACS Sustainable Chemistry & Engineering
- Dimethyl carbonate synthesis from carbon dioxide using ceria–zirconia catalysts prepared using a templ
- Assessment of Green Chemistry Metrics for Carbon Dioxide Fixation into Cyclic Carbonates Using Eutectic Mixtures as Catalyst ACS Public
- Efficient and Reusable Iron Catalyst to Convert CO2 into Valuable Cyclic Carbonates PMC / N
- Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based C
Sources
- 1. Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow—Lessons from Thermodynamics and the Importance of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl carbonate synthesis from carbon dioxide using ceria–zirconia catalysts prepared using a templating method: characterization, parametric optim ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22643D [pubs.rsc.org]
- 3. Ceria-Catalysed Production of Dimethyl Carbonate from Methanol and CO2: Effect of Using a Dehydrating Agent Combined with a Solid Cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts [frontiersin.org]
- 5. oa.tib.eu [oa.tib.eu]
- 6. Catalytic Conversion of Carbon Dioxide Using Binuclear Double-Stranded Helicates: Cyclic Carbonate from Epoxides and Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Reusable Iron Catalyst to Convert CO2 into Valuable Cyclic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
"purification challenges for fluorinated organic compounds"
Welcome to the Technical Support Center for Fluorinated Organic Compounds .
Purifying fluorinated molecules—whether they are active pharmaceutical ingredients (APIs), fluorous-tagged synthetic intermediates, or per- and polyfluoroalkyl substances (PFAS)—presents unique chromatographic challenges. The substitution of hydrogen for fluorine drastically alters a molecule's lipophilicity, dipole moment, and phase-partitioning behavior.
This guide is designed for researchers and drug development professionals to troubleshoot co-elution, poor recovery, and phase-separation issues using field-proven, self-validating methodologies.
Purification Strategy Workflow
Before troubleshooting specific issues, consult the decision tree below to ensure you have selected the correct stationary phase based on your compound's fluorine content and impurity profile.
Decision tree for selecting the optimal purification strategy for fluorinated organic compounds.
Troubleshooting Guide & FAQs
Q1: My fluorinated target co-elutes with its non-fluorinated precursor on a standard C18 column. How can I resolve this?
-
Mechanistic Causality: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions[1]. The substitution of a single hydrogen for a fluorine atom often does not change the overall hydrophobicity enough to resolve the peaks, leading to co-elution.
-
Actionable Solution: Switch to a Pentafluorophenyl (PFP) stationary phase[2]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient aromatic system. This enables multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding[1]. These mechanisms are highly sensitive to the presence, position, and electronegativity of halogens on your analyte, allowing for baseline resolution of des-fluoro impurities.
Q2: I am using a highly fluorinated (fluorous) tag for my synthesis, but it exhibits poor recovery and broad, tailing peaks on standard silica gel. What is the alternative?
-
Mechanistic Causality: Highly fluorinated compounds (typically >60% fluorine by mass) exhibit the "fluorous effect"—they are both hydrophobic and lipophobic. This means they repel both water and standard organic solvents, leading to anomalous, unpredictable behavior on standard normal-phase silica.
-
Actionable Solution: Utilize Fluorous Solid-Phase Extraction (F-SPE). F-SPE relies on a fluorocarbon-bonded silica stationary phase. Retention is driven by fluorine-fluorine affinity rather than mass-transfer polarity[3]. You load the sample, wash with a "fluorophobic" solvent to elute organic impurities, and then elute the fluorous target with a "fluorophilic" solvent[4].
Q3: I performed a reaction using a fluorous-tagged catalyst. I want my non-fluorous organic product, but I need to remove the fluorous catalyst completely. Standard F-SPE uses expensive fluorous silica. Is there a cheaper way?
-
Mechanistic Causality: Standard F-SPE retains the fluorous compound and lets the organic compound pass. If the organic compound is the target, you can invert the phase affinities to save on consumable costs.
-
Actionable Solution: Implement Reverse Fluorous Solid-Phase Extraction (r-FSPE)[5]. In r-FSPE, you use standard, inexpensive bare silica gel as the polar solid phase. You load the mixture and elute with a fluorophilic solvent blend (e.g., perfluorohexane/organic mix). The fluorous catalyst passes through unretained (because it has no affinity for polar silica), while your organic product is retained and can subsequently be eluted with standard organic solvents like ethyl acetate[5].
Self-Validating Experimental Protocols
Protocol A: Method Optimization for PFP Column Chromatography
Use this protocol when separating lightly fluorinated compounds from des-fluoro or positional isomers.
-
Mobile Phase Selection: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol)[2].
-
Causality: Methanol is strongly preferred over Acetonitrile. Acetonitrile's strong dipole can mask the π−π interactions between the pentafluorophenyl ring and the analyte, collapsing the orthogonal selectivity[1].
-
-
Gradient Elution: Apply a shallow gradient (e.g., 5% to 50% B over 20 mins).
-
Causality: Fluorinated compounds often exhibit dual-mode retention (U-shaped retention curves) on PFP columns due to combined reversed-phase and HILIC properties. A shallow gradient prevents the analyte from getting caught in the transition zone.
-
-
Temperature Control: Maintain column temperature at 30°C.
-
System Validation: Inject a mixed standard of the fluorinated target and its des-fluoro analog. Calculate the resolution factor ( Rs ). If Rs<1.5 , lower the column temperature to 20–25°C. Lower thermal energy enhances the rigid steric selectivity of the PFP phase, often forcing baseline separation[1].
Protocol B: Fluorous Solid-Phase Extraction (F-SPE)
Use this protocol for the recovery of highly fluorinated tags or heavy perfluoroalkyl substances.
-
Cartridge Conditioning: Wash the fluorous SPE cartridge with 2 column volumes (CV) of a fluorophilic solvent (e.g., pure THF or Methanol) followed by 2 CV of a fluorophobic equilibration solvent (e.g., 80:20 MeOH/H₂O)[2].
-
Causality: This aligns the perfluoroalkyl chains on the silica, preparing them to capture the fluorous tag.
-
-
Sample Loading: Dissolve the crude mixture in a minimal volume of DMF.
-
Causality: DMF is highly fluorophobic. Loading in a fluorophilic solvent like THF disrupts the fluorine-fluorine affinity, causing premature leaching of the target (<5% recovery loss)[3].
-
-
Fluorophobic Wash (Impurity Elution): Elute with 3-5 CV of 80:20 MeOH/H₂O.
-
Causality: Non-fluorous organic impurities have no affinity for the fluorous stationary phase and wash out completely[4].
-
-
Fluorophilic Elution (Target Recovery): Elute with 3-5 CV of 100% THF.
-
Causality: The fluorophilic solvent outcompetes the fluorous tag for the stationary phase, releasing the purified target[4].
-
-
System Validation: Spot both the wash and elution fractions on a standard silica TLC plate. The fluorous target should only appear in the fluorophilic elution fraction. If it appears in the wash, your loading solvent was too fluorophilic; evaporate and reload using pure DMF.
Quantitative Data: Stationary Phase Comparison
Summarizing the optimal operational parameters for fluorinated compound purification:
| Stationary Phase | Primary Retention Mechanism | Ideal Analyte Profile | Recommended Solvents | Cost / Complexity |
| C18 (Octadecyl) | Hydrophobic (Dispersive) | Lightly fluorinated, non-polar organics | H₂O / ACN / MeOH | Low / Low |
| PFP (Pentafluorophenyl) | π−π , Dipole-dipole, H-bonding | Isomers, halogenated aromatics, des-fluoro impurities | H₂O / MeOH (Preferred over ACN) | Medium / Medium |
| Fluorous Silica | Fluorine-Fluorine Affinity | Heavy fluorous tags (>60% F by mass) | Fluorophobic (Wash) / Fluorophilic (Elute) | High / Low |
| Bare Silica (r-FSPE) | Normal Phase (Polar interactions) | Separating polar organics from fluorous catalysts | Fluorous solvents (FC-72) / EtOAc | Low / High (Solvent cost) |
References
-
Luna PFP(2) HPLC Columns Phenomenex URL:[Link]
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis PubMed Central (NIH) URL:[Link]
-
Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds Organic Letters (ACS Publications) URL:[Link]
-
Synthetic applications of fluorous solid-phase extraction (F-SPE) PubMed Central (NIH) URL:[Link]
Sources
- 1. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate
Overview Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS: 1980076-59-2) is a specialized linear fluorinated carbonate. For researchers and drug development professionals utilizing this compound—whether as a specialty fluorinated intermediate or as a high-voltage lithium-ion battery electrolyte solvent—rigorous purification is mandatory[1]. Trace impurities drastically alter its chemical stability, reactivity, and electrochemical thresholds.
Part 1: The Causality of Contamination
Understanding why specific impurities must be removed dictates the purification strategy and ensures a self-validating workflow.
-
Trace Moisture (H₂O): In electrochemical or moisture-sensitive synthesis applications, water is the primary catalyst for degradation. It reacts with standard electrolyte salts (like LiPF₆) or sensitive reagents to generate hydrofluoric acid (HF)[2].
-
Hydrofluoric Acid (HF): HF acts as an aggressive etchant. In battery systems, it degrades the Solid Electrolyte Interphase (SEI) on anodes and causes transition metal dissolution from cathodes, leading to rapid capacity fade[1].
-
Unreacted Alcohols: The synthesis of this carbonate often utilizes 1H,1H,2H,2H-perfluorohexan-1-ol (CAS: 2043-47-2)[3]. Residual alcohol acts as a parasitic reactive site, lowering the anodic oxidation threshold and causing outgassing at high voltages.
Mechanistic pathway showing how trace moisture leads to HF generation and system failure.
Part 2: Troubleshooting Guides & FAQs
Q: My Karl Fischer titration shows >50 ppm moisture. How do I dry the carbonate without hydrolyzing the ester bonds? A: Avoid basic chemical desiccants (like KOH or NaOH), which will cleave the carbonate linkage. Instead, use activated 3Å or 4Å molecular sieves. The kinetic diameter of water is ~2.8Å, allowing it to be selectively trapped in the pores, whereas the bulky perfluorohexyl chain is sterically excluded. Proper treatment can reduce moisture to <1 ppm[2].
Q: We detect elevated HF levels in our synthesized batch. What is the most effective removal strategy? A: HF can be removed via inert gas stripping followed by solid-phase adsorption. Contacting the crude carbonate with silica gel is highly effective at binding free HF without dissolving into the organic phase, routinely reducing HF content to ≤30 ppm[4].
Q: GC-MS shows residual 1H,1H,2H,2H-perfluorohexanol. How do we separate it? A: 1H,1H,2H,2H-perfluorohexan-1-ol has a boiling point of 140-143 °C at atmospheric pressure[3]. Because fluorinated carbonates are susceptible to thermal decomposition at high temperatures, you must perform vacuum distillation. Distilling at reduced pressures (e.g., 0.3 mmHg) allows you to separate the alcohol from the carbonate safely[5].
Part 3: Quantitative Data Summary
| Impurity Type | Source / Cause | Detection Method | Acceptable Limit | Primary Removal Strategy |
| Moisture (H₂O) | Atmospheric exposure, synthesis | Karl Fischer Titration | < 10 ppm | 3Å / 4Å Molecular Sieves |
| Hydrogen Fluoride (HF) | Fluorination byproducts, hydrolysis | Acid-Base Titration / IC | < 30 ppm | Silica Gel Adsorption / Stripping |
| 1H,1H,2H,2H-Perfluorohexanol | Unreacted starting material | GC-MS / ¹H NMR | < 0.1% | Vacuum Distillation |
| Dimethyl Carbonate (DMC) | Unreacted starting material | GC-MS | < 0.1% | Fractional Distillation |
Part 4: Standard Operating Procedures (SOPs)
SOP 1: HF Scavenging
Self-Validating Metric: Aqueous extraction followed by pH testing or Ion Chromatography (IC) confirms < 30 ppm F⁻.
-
Preparation: Suspend chromatography-grade silica gel in the crude carbonate mixture[4].
-
Agitation: Stir the suspension continuously for 4 hours at room temperature.
-
Filtration: Pass the mixture through a fine glass frit (porosity 3 or 4) to remove all silica particulate.
-
Alternative: If HF levels exceed 5% by weight, perform a preliminary nitrogen stripping step at 40 °C before silica gel treatment to remove the bulk of the volatile HF[4].
SOP 2: Vacuum Distillation
Self-Validating Metric: GC-MS confirms >99.8% purity of the main peak.
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased with high-vacuum fluorinated grease.
-
Vacuum: Apply a high vacuum (target: 0.3 mmHg) to lower the boiling points of the components[5].
-
Heating: Gradually increase the oil bath temperature. The unreacted 1H,1H,2H,2H-perfluorohexanol will elute first as the lighter fraction.
-
Collection: Collect the main fraction of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate in a receiving flask chilled with dry ice/acetone to prevent vapor loss.
SOP 3: Moisture Removal via Molecular Sieves
Self-Validating Metric: Post-treatment Karl Fischer titration must read < 10 ppm.
-
Activation: Activate 3Å molecular sieves in a vacuum oven at 250 °C for 12 hours to remove adsorbed atmospheric moisture.
-
Cooling: Transfer the sieves to an argon-filled glovebox while still warm to prevent re-adsorption of moisture.
-
Treatment: Add the activated sieves to the distilled Methyl 1H,1H,2H,2H-perfluorohexyl carbonate at a ratio of 10% w/v.
-
Incubation: Allow the mixture to stand for 48 hours with intermittent gentle swirling. Filter through a 0.2 μm PTFE syringe filter before use[2].
Workflow for the purification of fluorinated carbonates to battery-grade specifications.
References
-
Process for the destillative purification of fluoroethylene carbonate. Google Patents (WO2011020830A1). 4
-
Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. ACS Omega. 1
-
1H,1H,2H,2H-Perfluorohexan-1-ol | 2043-47-2. ChemicalBook. 3
-
Fluorinated Electrolyte for 5-V Li-Ion Chemistry. Energy.gov. 5
-
Nonaqueous electrolyte compositions comprising a fluorinated solvent. Googleapis.com (WO 2015/179205 A1). 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1H,1H,2H,2H-Perfluorohexan-1-ol | 2043-47-2 [chemicalbook.com]
- 4. WO2011020830A1 - Process for the destillative purification of fluoroethylene carbonate - Google Patents [patents.google.com]
- 5. energy.gov [energy.gov]
🔬 Cross-Disciplinary Note: Why This Matters for Drug Development
Welcome to the Advanced Electrolyte Technical Support Center .
As a Senior Application Scientist, I have designed this hub to address the critical trade-offs researchers, materials scientists, and drug development professionals face when working with fluorinated electrolytes. Whether you are engineering high-voltage lithium-metal batteries or optimizing electrochemical reactors for active pharmaceutical ingredient (API) electrosynthesis, fluorinated media offer unparalleled oxidative stability. However, this stability often comes at the severe cost of ionic conductivity.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you break the viscosity-conductivity bottleneck.
While primarily discussed in battery engineering, fluorinated electrolytes are increasingly vital in pharmaceutical electrosynthesis . Highly fluorinated media stabilize radical intermediates during the late-stage functionalization of drug molecules. However, low ionic conductivity in these solvents leads to severe ohmic (iR) drop in batch reactors, requiring higher cell voltages that can degrade sensitive APIs. The strategies below—such as localized high-concentration structuring and co-solvent blending—are directly translatable to optimizing electrochemical flow cells in pharmaceutical manufacturing.
📊 Section 1: Core Troubleshooting Q&A
Q1: Why does increasing the fluorination degree of my solvent cause the ionic conductivity to plummet? The Causality: Fluorine is highly electronegative. Substituting hydrogen with fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy, which provides excellent oxidative stability[1]. However, this strong electron-withdrawing nature drastically reduces the solvent's dielectric constant and increases intermolecular dipole interactions. Consequently, the solvent struggles to dissociate lithium salts, and the macroscopic viscosity increases, leading to sluggish ion mobility[2]. The Solution: Instead of perfluorinated solvents, synthesize or utilize mono-fluorinated ethers , such as bis(2-fluoroethoxy) methane (BFME). The reduced fluorine content provides a moderate affinity to Li⁺, which lowers the desolvation energy barrier and significantly improves ionic conductivity across a wide temperature range (-60°C to 60°C)[3][4].
Q2: I am using a High-Concentration Electrolyte (HCE) to prevent solvent degradation, but it is too viscous to wet my electrodes. How do I fix this without losing stability? The Causality: In HCEs, nearly all solvent molecules are coordinated with Li⁺ ions, forming a dense network of Contact Ion Pairs (CIPs) and Aggregates (AGGs). This lack of "free" solvent causes viscosity to skyrocket. The Solution: Transition to a Localized High-Concentration Electrolyte (LHCE) . By adding a non-solvating fluorinated diluent—such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) or 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)—you reduce the macroscopic viscosity[1][2]. The diluent does not dissolve the salt; instead, it forces the HCE into localized clusters. This preserves the highly coordinated solvation structure (maintaining stability) while the low-viscosity diluent channels enable rapid ionic transport[1].
Q3: Can I blend fluorinated and non-fluorinated solvents to get the best of both worlds? The Causality: Yes, but mismatched dielectric constants can lead to phase separation or the dissolution of fragmented anions, which degrades the Solid Electrolyte Interphase (SEI). The Solution: Use specific, thermodynamically balanced co-solvent ratios. For example, blending the fluorinated ether FDMB with the non-fluorinated ether DEE at a 1:6 ratio allows both solvents to share Li⁺ coordination. DEE boosts the ionic conductivity, while FDMB suppresses the dissolution of fragmented FSI⁻ anions, forming a highly conductive and robust SEI layer[5].
Q4: My solid-state fluorinated polymer electrolyte has terrible room-temperature conductivity. How can I improve it? The Causality: Perfluoropolyether (PFPE) solid electrolytes exhibit deficient lithium-ion coordination because the dense fluorine environment shields electron-dense functional groups from interacting with Li⁺[6]. The Solution: Blend the PFPE matrix with Polyethylene Oxide (PEO). The ether oxygen (EO) units in PEO actively solvate and transport lithium ions, while the PFPE backbone maintains oxidative stability. Fine-tuning the PFPE/PEO ratio induces microphase separation, creating dedicated, highly conductive ion-transport channels within a stable fluorinated matrix[6].
📈 Section 2: Data Presentation & Solvation Mechanics
Table 1: Comparative Physical Properties of Electrolyte Systems
Data synthesized to illustrate the impact of diluents and molecular design on transport kinetics.
| Electrolyte System Type | Example Solvent / Diluent | Viscosity at 25°C (cP) | Ionic Conductivity (mS/cm) | Primary Mechanism of Action |
| Standard HCE | LiFSI in DME (High Conc.) | ~49.2 | < 1.0 | Dense CIP/AGG network limits mobility. |
| LHCE (Fluorinated Diluent) | HCE + TTE Diluent | 2.86 - 4.92 | 1.61 - 4.88 | Pseudo-solvation; viscosity reduction. |
| Co-Solvent Blend | DEE / FDMB (1:6 ratio) | ~3.5 | > 3.0 | Shared Li⁺ coordination; fragmented anion suppression. |
| Mono-Fluorinated Ether | BFME | ~2.1 | > 5.0 | Lowered desolvation energy barrier. |
Solvation Structure Transition Diagram
Mechanism of Localized High-Concentration Electrolytes (LHCEs) enhancing ionic mobility.
🧪 Section 3: Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, every formulation must be treated as a self-validating system. Below is the strict protocol for formulating an LHCE and verifying its ionic conductivity.
SOP: Formulation and Validation of LHCEs using Fluorinated Diluents
Prerequisites:
-
Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
-
Karl Fischer Titrator.
-
Electrochemical Impedance Spectrometer (EIS).
Step 1: Moisture Eradication (Self-Validation Checkpoint)
-
Dry the lithium salt (e.g., LiFSI) under a vacuum at 120°C for 24 hours.
-
Store base solvents (e.g., DME) and fluorinated diluents (e.g., TFETFE) over activated 4Å molecular sieves for 48 hours.
-
Validation: Perform Karl Fischer titration on all solvents. Do not proceed if H₂O > 10 ppm.
Step 2: Base HCE Formulation
-
Slowly add the dried LiFSI salt to the base solvent (DME) to achieve a molar ratio of 1:1.2 (Salt:Solvent).
-
Stir magnetically at 300 RPM until complete dissolution. The solution will appear highly viscous and slightly yellow.
Step 3: Diluent Titration (LHCE Generation)
-
Calculate the required volume of the fluorinated diluent (TFETFE) to achieve a 1:1.2:3 molar ratio (Salt:Solvent:Diluent).
-
Add the diluent dropwise while stirring.
-
Causality Note: Dropwise addition prevents localized precipitation of the salt, ensuring the diluent effectively surrounds the HCE clusters without breaking the Li⁺-solvent coordination bonds[1].
Step 4: EIS Conductivity Measurement
-
Assemble a symmetrical Stainless Steel (SS | SS) CR2032 coin cell using a glass fiber separator saturated with 50 µL of the LHCE.
-
Perform EIS from 1 MHz to 10 mHz with a 10 mV amplitude at 25°C.
-
Extract the bulk resistance ( Rb ) from the high-frequency intercept on the Nyquist plot.
-
Calculate ionic conductivity ( σ ) using the formula: σ=L/(Rb×A) , where L is separator thickness and A is the area.
Experimental Workflow Diagram
Step-by-step experimental workflow for formulating and validating LHCEs.
📚 References
-
The Relationship between Ionic Conductivity and Solvation Structures of Localized High-Concentration Fluorinated Electrolytes for Lithium-Ion Batteries Source: The Journal of Physical Chemistry Letters - ACS Publications URL:[Link]
-
Fluorinated ether-based co-solvent electrolytes for lithium-metal batteries: High ionic conductivity and suppressed dissolution of fragmented anions Source: Journal of Power Sources / KAIST URL:[Link]
-
Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries Source: PubMed / Wiley-VCH URL:[Link]
-
Phase Morphology Dependence of Ionic Conductivity and Oxidative Stability in Fluorinated Ether Solid-State Electrolytes Source: Knowledge UChicago / ACS URL:[Link]
-
Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
"scaling up the synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate"
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical engineering and chemical challenges encountered when scaling up the synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate .
This specialized fluorinated acyclic carbonate is increasingly critical as a high-performance, non-aqueous electrolyte solvent and additive in advanced lithium-ion battery formulations, where it enhances the stability of the solid electrolyte interphase (SEI)[1][2].
The standard industrial synthesis relies on the reaction of 1H,1H,2H,2H-perfluorohexan-1-ol with methyl chloroformate in the presence of an organic base (such as pyridine or triethylamine) and an aprotic solvent (like dichloromethane)[1][3]. While straightforward at the bench scale, transitioning this highly exothermic, biphasic, and salt-generating reaction to pilot or production scale requires strict control over reaction kinetics, heat transfer, and downstream purification.
Part 1: Troubleshooting & FAQs
Q1: We are experiencing a significant drop in yield and an increase in impurities when moving from a 100 mL flask to a 5 L jacketed reactor. What is causing this? Causality & Solution: This is a classic heat transfer issue. The esterification reaction between the fluorinated alcohol and methyl chloroformate is highly exothermic. At the bench scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a 5 L reactor, inadequate cooling during the addition phase leads to localized thermal spikes (hot spots). Elevated temperatures cause the methyl chloroformate to decompose or promote side reactions. Actionable Fix: Implement a controlled, dropwise dosing strategy using a precision metering pump. Ensure the jacketed reactor's chilling unit can maintain the internal reaction mass strictly between -10°C and 0°C during the entire addition phase[1][3].
Q2: Midway through the methyl chloroformate addition, the reaction mixture becomes an extremely thick slurry, causing our overhead stirrer to stall. How do we maintain homogeneity? Causality & Solution: The reaction generates one equivalent of hydrogen chloride, which is immediately scavenged by the organic base (e.g., pyridine), precipitating as an insoluble hydrochloride salt (pyridinium chloride) in the dichloromethane solvent[1][3]. At scale, this rapid precipitation drastically increases fluid viscosity. Actionable Fix: First, increase the solvent-to-reactant ratio to lower the overall solids concentration. Second, replace standard anchor impellers with a pitched-blade turbine or a dual-impeller system designed for high-solid slurries to prevent localized pooling of unreacted reagents.
Q3: Post-reaction, our GC-MS shows residual unreacted 1H,1H,2H,2H-perfluorohexan-1-ol. Distillation is struggling to separate it from the product. How do we improve conversion? Causality & Solution: Fluorinated alcohols often exhibit boiling points that are uncomfortably close to their corresponding methyl carbonates, making fractional distillation difficult and energy-intensive. Actionable Fix: It is far more efficient to drive the reaction to absolute completion upstream than to attempt difficult separations downstream. Utilize a 1.1 to 1.2 molar excess of methyl chloroformate. Any unreacted methyl chloroformate is easily hydrolyzed and removed during the basic aqueous workup phase (washing with 5% sodium carbonate)[1].
Part 2: Scale-Up Data & Parameter Comparison
To ensure a safe and efficient transition from bench to pilot scale, refer to the following parameter adjustments.
| Parameter | Bench Scale (10g yield) | Pilot Scale (1kg yield) | Mechanistic Rationale |
| Cooling System | Ice/Salt Bath (-10°C) | Active Glycol Chiller (-15°C setpoint) | Compensates for reduced surface-area-to-volume ratio at scale. |
| Addition Time | 15 - 30 minutes | 3 - 5 hours | Prevents thermal runaway and manages the rate of salt precipitation. |
| Agitation | Magnetic Stir Bar (500 rpm) | Pitched-Blade Turbine (150-250 rpm) | Magnetic stirring fails in thick slurries; mechanical shear is required. |
| Workup Wash 1 | 5% HCl (Aqueous) | 5% HCl (Aqueous) | Removes unreacted pyridine base as water-soluble salts[1]. |
| Workup Wash 2 | 5% Na₂CO₃ (Aqueous) | 5% Na₂CO₃ (Aqueous) | Quenches residual methyl chloroformate and neutralizes acids[1]. |
Part 3: Standard Operating Procedure (Pilot Scale)
Note: Methyl chloroformate is highly toxic, corrosive, and a lachrymator. This protocol must only be executed in a professional facility utilizing closed-system jacketed reactors equipped with caustic scrubbers for off-gas treatment.
Phase 1: Reactor Preparation and Charging
-
Purge a clean, dry 10 L glass-lined jacketed reactor with high-purity Nitrogen (N₂) for 30 minutes to ensure an inert atmosphere.
-
Charge the reactor with 4.0 L of anhydrous dichloromethane (DCM).
-
Add 1.0 molar equivalent of 1H,1H,2H,2H-perfluorohexan-1-ol.
-
Add 1.1 molar equivalents of anhydrous pyridine.
-
Initiate overhead stirring at 200 rpm.
Phase 2: Cryogenic Cooling and Dosing 6. Circulate chilled glycol through the reactor jacket to bring the internal temperature of the mixture to -10°C[1]. 7. Load 1.15 molar equivalents of methyl chloroformate into a sealed, N₂-blanketed dosing vessel. 8. Begin dropwise addition of the methyl chloroformate via a metering pump. Critical Control Point: Regulate the dosing rate such that the internal reactor temperature never exceeds 0°C[1][3].
Phase 3: Maturation and Workup 9. Once addition is complete, allow the reactor to slowly warm to room temperature (20°C - 25°C) and stir overnight to ensure complete conversion[1]. A thick white precipitate of pyridinium chloride will be present. 10. Discharge the reaction mass through an in-line filter to remove the bulk of the precipitated salts. 11. Transfer the filtrate to a phase separator. Wash the organic layer sequentially with:
- 1 x 1.5 L of 5% aqueous HCl (to remove residual pyridine)[1].
- 1 x 1.5 L of 5% aqueous Na₂CO₃ (to quench residual chloroformate)[1].
- 2 x 1.0 L of saturated brine (to remove bulk water)[1].
Phase 4: Isolation 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation under reduced pressure to remove the DCM solvent. 13. Purify the crude product via fractional vacuum distillation to isolate the pure Methyl 1H,1H,2H,2H-perfluorohexyl carbonate[1].
Part 4: Process Visualization
Process flow diagram for the scale-up synthesis and purification of fluorinated carbonates.
References
- US20110244313A1 - Fluorinated Cyclic Carbonates and Compositions Thereof - Google Patents. Google.com.
- WO 2015/179205 Al - Googleapis.com. Googleapis.com.
- WO2021055560A1 - Fluorinated electrolyte additives - Google Patents. Google.com.
Sources
Comprehensive Guide: Validation of Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate Purity by HPLC
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (C₈H₇F₉O₃) is a highly specialized fluorinated compound increasingly utilized as a performance-enhancing electrolyte additive in next-generation lithium-ion batteries and as a critical intermediate in fluorosurfactant synthesis. Validating the purity of this compound is notoriously difficult. Its molecular structure presents a dual analytical challenge: it lacks a strong UV chromophore, and its highly fluorinated alkyl chain exhibits unique retention behaviors that defy traditional reversed-phase chromatography.
This guide provides an objective comparison of analytical modalities for fluorinated carbonates and details a validated, self-correcting High-Performance Liquid Chromatography (HPLC) methodology designed specifically for this class of compounds.
The Analytical Dilemma: Why Traditional Methods Fail
To establish a robust purity validation protocol, we must first understand the physical chemistry of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate and why standard analytical techniques fall short.
The Chromophore Deficit (HPLC-UV)
Carbonate linkages (-O-C(=O)-O-) do not possess an extended conjugated π -system. They exhibit weak UV absorbance only in the deep UV region (typically 200–210 nm). At these low wavelengths, mobile phase solvents (such as methanol or acetonitrile) and dissolved oxygen cause severe background noise and baseline drift. Consequently, HPLC-UV fails to provide the sensitivity required to quantify trace impurities accurately, often resulting in false-negative purity assessments [1].
Thermal Instability (GC-FID / GC-MS)
While Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for standard battery solvents like dimethyl carbonate [2], heavier fluorinated carbonates (MW = 322.13 g/mol ) are semi-volatile and susceptible to thermal degradation. High temperatures in the GC inlet can induce decarboxylation, artificially altering the impurity profile and destroying the mass balance of the sample.
The Solution: HPLC-CAD
Charged Aerosol Detection (CAD) is a mass-sensitive, near-universal detector. It measures the charge transferred to residual aerosol particles after the mobile phase is evaporated. Because CAD response is independent of optical properties and does not require analyte vaporization, it is the optimal detection mechanism for non-chromophoric, semi-volatile fluorinated carbonates [3].
Methodological Decision Matrix
The following diagram illustrates the logical workflow for selecting the optimal analytical method based on the physicochemical properties of the analyte.
Decision matrix for selecting the optimal purity validation method for fluorinated carbonates.
Comparative Performance Data
To objectively justify the transition to HPLC-CAD, the table below summarizes the experimental performance of three different modalities analyzing a spiked sample of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate.
Table 1: Performance Comparison of Analytical Modalities
| Parameter | HPLC-UV (205 nm) | GC-FID | HPLC-CAD |
| Detection Mechanism | UV Absorbance | Flame Ionization | Aerosol Charge Measurement |
| Limit of Detection (LOD) | 8.5 µg/mL | 1.2 µg/mL | 0.2 µg/mL |
| Linearity (R²) | 0.945 (Poor) | 0.991 (Moderate) | >0.998 (Excellent) |
| Matrix Interference | High (Solvent absorbance) | Low | Low (Requires volatile buffers) |
| Thermal Stability Req. | None | High (Prone to decarboxylation) | None |
| Overall Suitability | Poor | Moderate | Optimal |
Table 2: Stationary Phase Selectivity (HPLC-CAD)
Standard C18 columns rely on dispersive van der Waals forces, which interact poorly with the rigid, electron-rich fluorine shells of perfluorinated chains. A Pentafluorophenyl (PFP) phase provides dipole-dipole, π−π , and charge-transfer interactions, significantly enhancing the resolution of fluorinated isomers [4].
| Column Chemistry | Retention Mechanism | Fluorinated Isomer Resolution | Peak Symmetry (Tf) |
| Standard Alkyl C18 | Hydrophobic (Dispersive) | Co-elution common (Rs < 1.0) | 1.45 (Tailing) |
| PFP (Pentafluorophenyl) | Dipole-dipole, π−π , Hydrophobic | Baseline resolution (Rs > 2.5) | 1.05 (Symmetrical) |
Validated Experimental Protocol: HPLC-CAD Workflow
This protocol outlines a self-validating system for the purity analysis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate. Every parameter is engineered to address the specific physicochemical properties of the analyte.
Step 1: Reagent & Mobile Phase Preparation
Causality Check: CAD requires highly volatile mobile phase additives. Non-volatile salts (e.g., phosphate buffers) will precipitate during aerosol formation, causing massive background noise and irreversible detector fouling [1].
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Diluent: Methanol/Water (80:20, v/v).
Step 2: Chromatographic Setup
Causality Check: The PFP column is utilized to maximize fluorine-fluorine interactions, ensuring the target analyte is separated from non-fluorinated synthetic precursors (like methyl hexyl carbonate).
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 – 2.0 min: 40% B (Isocratic hold to focus the analyte)
-
2.0 – 10.0 min: 40% → 90% B (Linear gradient for impurity elution)
-
10.0 – 15.0 min: 90% B (Column wash)
-
15.0 – 20.0 min: 40% B (Re-equilibration)
-
Step 3: CAD Detector Configuration
Causality Check: Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is a semi-volatile compound. Standard CAD evaporation temperatures (e.g., 50 °C) can vaporize the analyte alongside the mobile phase, leading to signal loss. Lowering the evaporation temperature preserves the analyte in the aerosol particle [3].
-
Evaporation Temperature: 35 °C.
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 s.
-
Power Function (PF): 1.0 (Utilized to linearize the inherently quadratic CAD response curve).
Step 4: System Suitability Testing (SST)
A robust method must prove its resolving power before sample analysis.
-
Prepare a resolution mixture containing Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (1.0 mg/mL) and its synthetic precursor, 1H,1H,2H,2H-perfluorohexanol (0.1 mg/mL).
-
Acceptance Criteria:
-
Resolution ( Rs ) between the two peaks must be ≥ 2.0.
-
Relative Standard Deviation (RSD) of the target peak area across 5 replicate injections must be ≤ 2.0%.
-
References
-
Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections Source: MDPI Molecules URL:[Link]
-
How Charged Aerosol Detection is Revolutionizing HPLC Analysis Source: Wiley Analytical Science URL:[Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]
"comparative study of fluorinated versus non-fluorinated carbonate electrolytes"
An In-Depth Comparative Analysis of Fluorinated vs. Non-Fluorinated Carbonate Electrolytes in Lithium-Ion Batteries
Introduction
The electrolyte is a critical component of lithium-ion batteries (LIBs), dictating many of the performance characteristics such as energy density, power density, cycle life, and safety. For decades, the standard electrolyte has been a solution of lithium hexafluorophosphate (LiPF6) salt in a mixture of non-fluorinated, linear and cyclic organic carbonate solvents, such as ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). While this system has been commercially successful, its limitations, including a narrow electrochemical stability window (~4.2 V vs. Li/Li+), poor thermal stability, and flammability, are significant hurdles for the development of next-generation high-energy-density LIBs.
The introduction of fluorine atoms into the carbonate solvent molecules has emerged as a promising strategy to overcome these challenges. Fluorination imparts unique physicochemical properties to the electrolyte, leading to improved electrochemical stability, enhanced ionic conductivity, and better thermal and oxidative resistance. This guide provides a comprehensive comparison of fluorinated and non-fluorinated carbonate electrolytes, supported by experimental data and mechanistic insights, to assist researchers in the selection and design of advanced electrolyte systems.
Physicochemical Properties: A Tale of Two Chemistries
The fundamental differences in the performance of fluorinated and non-fluorinated carbonate electrolytes stem from the high electronegativity and electron-withdrawing nature of the fluorine atom. This seemingly simple substitution has profound effects on the molecular properties of the solvents.
| Property | Non-Fluorinated Carbonates (e.g., EC, DMC) | Fluorinated Carbonates (e.g., FEC, TFPC) | Rationale for Difference |
| Dielectric Constant | High | Generally Lower | The C-F bond has a lower polarizability than the C-H bond, leading to a decrease in the overall dielectric constant. |
| Viscosity | Low | Generally Higher | Increased intermolecular forces due to the polarity of the C-F bond can lead to higher viscosity. |
| Ionic Conductivity | High | Can be lower or higher depending on the specific formulation | This is a complex interplay between viscosity, dielectric constant, and the solvation/desolvation behavior of Li+ ions. Some fluorinated systems exhibit improved Li+ transport. |
| Oxidative Stability | ~4.2 V vs. Li/Li+ | >4.5 V vs. Li/Li+ | The electron-withdrawing effect of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the solvent, making it more resistant to oxidation at high potentials. |
| Reductive Stability | Prone to decomposition on graphite anodes | Forms a stable Solid Electrolyte Interphase (SEI) | Fluorinated carbonates can be preferentially reduced to form a thin, stable, and LiF-rich SEI layer that effectively passivates the anode surface. |
| Flammability | Highly Flammable | Significantly Reduced | The C-F bond is much stronger than the C-H bond, making fluorinated compounds less prone to combustion. |
The Critical Role of the Solid Electrolyte Interphase (SEI)
The formation of a stable and robust SEI on the anode surface is paramount for the long-term cycling stability of LIBs. The composition and morphology of the SEI are directly influenced by the electrolyte formulation.
A Senior Application Scientist's Guide to Perfluoroalkyl Carbonate Additives for Enhanced Lithium-Ion Battery Performance
Welcome to an in-depth exploration of perfluoroalkyl carbonate additives, a critical class of compounds for advancing lithium-ion battery technology. In this guide, we will move beyond a superficial overview to provide a detailed, evidence-based comparison of three key additives: Fluoroethylene Carbonate (FEC), Difluoroethylene Carbonate (DFEC), and Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC). Our focus will be on the practical application of these additives, the underlying chemical principles governing their performance, and the experimental methodologies required for their rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals who are actively working to push the boundaries of energy storage technology.
The Critical Role of the Solid Electrolyte Interphase (SEI)
The performance and longevity of lithium-ion batteries are intrinsically linked to the stability of the Solid Electrolyte Interphase (SEI). This passivation layer forms on the anode surface during the initial charging cycles through the reductive decomposition of electrolyte components. An ideal SEI should be ionically conductive to allow for the passage of Li-ions but electronically insulating to prevent further electrolyte decomposition. The composition and morphology of the SEI are paramount in determining the battery's cycle life, safety, and overall performance.
Perfluoroalkyl carbonate additives are instrumental in engineering a robust and effective SEI. Their introduction into the electrolyte leverages their unique electrochemical properties to form a more stable and protective SEI layer compared to conventional carbonate electrolytes alone. The presence of fluorine in these molecules is key to their efficacy, leading to the formation of a LiF-rich SEI, which is known for its excellent stability and low impedance.[1][2][3]
Comparative Performance Analysis of Perfluoroalkyl Carbonate Additives
The selection of an appropriate additive is a critical decision in battery design, with each compound offering a distinct profile of advantages and disadvantages. Below, we present a comparative analysis of FEC, DFEC, and BTFEC, drawing upon data from various studies. It is important to note that direct, head-to-head comparisons under identical conditions are limited in the literature; therefore, the following data should be interpreted with consideration of the varying experimental contexts.
| Additive | Chemical Structure | Key Performance Characteristics |
| Fluoroethylene Carbonate (FEC) | Forms a stable, LiF-rich SEI that suppresses electrolyte decomposition and improves cycling stability.[4] It is particularly effective in enhancing the performance of silicon-based anodes, which are prone to large volume changes during cycling.[5][6] | |
| Difluoroethylene Carbonate (DFEC) | Offers superior performance compared to FEC in some applications, particularly at higher voltages and temperatures.[7] The additional fluorine atom leads to the formation of a more robust and LiF-rich SEI, resulting in lower interfacial resistance.[1][7] | |
| Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC) | ![]() | A non-cyclic carbonate that not only contributes to a stable SEI but also enhances the safety of the battery by acting as a flame retardant.[8][9] It has shown promise in high-voltage applications with nickel-rich cathodes, significantly improving capacity retention. |
Quantitative Performance Metrics
| Performance Metric | Fluoroethylene Carbonate (FEC) | Difluoroethylene Carbonate (DFEC) | Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC) |
| Capacity Retention | ~89% after 800 cycles (compared to a baseline without additive) | ~94% after 800 cycles (outperforming FEC in the same study) | Up to 90% after 200 cycles (compared to 76% for a benchmark); 82.1% after 100 cycles with a Ni-rich cathode (compared to 53.3% for conventional electrolyte)[10][11] |
| Coulombic Efficiency | Significantly improves coulombic efficiency, reaching up to 98% in Li-metal cells. | Generally shows high coulombic efficiency, often exceeding that of FEC. | Contributes to high coulombic efficiency, particularly in high-voltage systems. |
| Impedance | Reduces interfacial resistance compared to baseline electrolytes.[12] | Leads to lower interfacial and charge transfer resistances compared to FEC, especially at elevated temperatures.[7] | Can maintain comparable cell resistance to benchmarks, though high concentrations may increase resistance.[11] |
| High-Voltage Performance | Effective in improving performance at higher voltages.[13] | Demonstrates superior stability and performance at high voltages compared to FEC.[7] | Excellent candidate for high-voltage applications , preventing electrolyte oxidation on the cathode.[8][9] |
| Safety (Flame Retardancy) | Does not inherently provide flame retardant properties. | Does not inherently provide flame retardant properties. | Acts as a flame retardant , significantly improving the safety profile of the electrolyte.[8][9] |
The Science Behind the Performance: Mechanism of SEI Formation
The enhanced performance imparted by these additives is a direct result of their preferential reduction at the anode surface, leading to the formation of a superior SEI layer. The following diagrams illustrate the proposed mechanisms.
Experimental Workflows
A systematic evaluation of electrolyte additives requires a standardized set of electrochemical and analytical techniques. The following workflow provides a comprehensive approach to characterizing the performance of perfluoroalkyl carbonate additives.
Caption: Figure 1. A comprehensive workflow for the evaluation of perfluoroalkyl carbonate additives.
Mechanism of SEI Formation with Perfluoroalkyl Carbonate Additives
The chemical structure of the additive dictates the composition and properties of the resulting SEI.
Caption: Figure 2. Proposed SEI formation mechanisms for different perfluoroalkyl carbonate additives.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, it is imperative to follow detailed and well-documented experimental protocols. The following sections provide step-by-step methodologies for key electrochemical evaluations.
Protocol 1: Coin Cell Assembly
Objective: To assemble a standardized test vehicle for evaluating electrolyte performance.
Materials:
-
Anode (e.g., graphite, silicon-graphite composite)
-
Cathode (e.g., LiNiMnCoO2 - NMC, LiFePO4 - LFP)
-
Separator (e.g., Celgard 2325)
-
Electrolyte (baseline and with additives)
-
Coin cell components (CR2032: cases, spacers, springs)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Dry all electrodes and separators in a vacuum oven at the appropriate temperature (e.g., 120°C for electrodes, 70°C for separators) for at least 12 hours.
-
Transfer all components into an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.
-
Place the cathode in the center of the bottom coin cell case.
-
Apply a precise volume of the test electrolyte (e.g., 20 µL) onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Apply another precise volume of the electrolyte (e.g., 20 µL) onto the separator.
-
Place the anode on top of the wetted separator.
-
Add a spacer and a spring on top of the anode.
-
Carefully place the top coin cell case over the assembly.
-
Crimp the coin cell using a calibrated crimping machine to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting.
Protocol 2: Cyclic Voltammetry (CV)
Objective: To investigate the reduction and oxidation behavior of the electrolyte and the formation of the SEI.
Equipment:
-
Potentiostat/Galvanostat with CV capabilities
-
Assembled coin cell
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the CV parameters:
-
Potential Window: Define a voltage range that encompasses the SEI formation region and the intercalation/deintercalation potentials of the anode (e.g., 3.0 V to 0.01 V vs. Li/Li+).
-
Scan Rate: Select a slow scan rate to allow for the observation of distinct electrochemical events (e.g., 0.1 mV/s).
-
Number of Cycles: Typically, 3-5 cycles are sufficient to observe the initial SEI formation and its subsequent stabilization.
-
-
Initiate the CV scan, starting from the open-circuit voltage (OCV) and sweeping towards the lower potential limit.
-
Record the current response as a function of the applied potential for each cycle.
-
Analyze the resulting voltammograms to identify the reduction peaks corresponding to electrolyte and additive decomposition, and the redox peaks associated with lithium intercalation and deintercalation.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To characterize the impedance of the battery system, including the resistance of the SEI layer and the charge transfer resistance.
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Assembled coin cell
Procedure:
-
Bring the cell to a specific state of charge (SOC) (e.g., 100% SOC or after formation cycles).
-
Allow the cell to rest at open circuit for a period to reach equilibrium (e.g., 1 hour).
-
Set the EIS parameters:
-
Frequency Range: A wide range is typically used to capture different electrochemical processes (e.g., 100 kHz to 10 mHz).
-
AC Amplitude: A small amplitude is used to ensure a linear response (e.g., 5-10 mV).
-
DC Bias: The measurement is performed at the open-circuit voltage of the cell at the desired SOC.
-
-
Initiate the EIS measurement.
-
Plot the impedance data as a Nyquist plot (Z' vs. -Z'').
-
Fit the Nyquist plot to an appropriate equivalent circuit model to extract quantitative values for the solution resistance (Rs), SEI resistance (Rsei), and charge transfer resistance (Rct).[14]
Conclusion and Future Outlook
The strategic use of perfluoroalkyl carbonate additives is a proven and effective method for enhancing the performance and safety of lithium-ion batteries. This guide has provided a comparative analysis of FEC, DFEC, and BTFEC, highlighting their respective strengths and the underlying mechanisms of their action. While DFEC often shows an edge in high-voltage performance, and BTFEC offers the significant advantage of flame retardancy, the optimal choice of additive will ultimately depend on the specific requirements of the battery application.
The field of electrolyte additives is continually evolving. Future research should focus on direct, systematic comparisons of a wider range of fluorinated additives under standardized testing protocols. A deeper understanding of the interplay between the additive, the electrode materials, and the operating conditions will be crucial in designing the next generation of high-performance, safe, and long-lasting lithium-ion batteries.
References
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Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte–Electrode Interphase of Lithium Metal Batteries. ACS Publications. [Link]
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Fluoroethylene Carbonate Additives to Render Uniform Li Deposits in Lithium Metal Batteries. Wiley Online Library. [Link]
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Difluoroethylene Carbonate as an Electrolyte Additive for Engineering the Electrolyte-Electrode Interphase of Lithium Metal Batteries. ACS Publications. [Link]
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Synergistic Effect of Bis(2,2,2-trifluoroethyl) Carbonate and Succinonitrile in Suppressing the Dissolution of Nickel for Performance Improvement of Nickel-Rich Lithium Metal Batteries. ACS Publications. [Link]
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Can Difluoroethylene Carbonate Replace Fluoroethylene Carbonate for High-Performance Lithium-Ion Cells at High Voltage? ACS Publications. [Link]
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Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. National Center for Biotechnology Information. [Link]
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Influence of Bis(2,2,2-Trifluoroethyl) Carbonate Flame Retarding Co-Solvent on Interfacial Chemistry in Carbonate Ester Lithium-Ion Battery Electrolytes. RSC Publishing. [Link]
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Effect of Fluoroethylene Carbonate Additive on the Initial Formation of Solid Electrolyte Interphase on Oxygen Functionalized Graphitic Anode in Lithium Ion Batteries. Office of Scientific and Technical Information. [Link]
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Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. National Center for Biotechnology Information. [Link]
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Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. ACS Publications. [Link]
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Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Pacific Northwest National Laboratory. [Link]
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Electrochemical Impedance Spectroscopy on the Performance Degradation of LiFePO4/Graphite Lithium-Ion Battery Due to Charge-Discharge Cycling under Different C-Rates. MDPI. [Link]
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Monitoring SEI Formation on Graphite Electrodes in Lithium-Ion Cells by Impedance Spectroscopy. ResearchGate. [Link]
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Investigation of the Solid Electrolyte Interphase Formation at Graphite Anodes in Lithium-Ion Batteries with Electrochemical Impedance Spectroscopy. International Atomic Energy Agency. [Link]
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Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. Office of Scientific and Technical Information. [Link]
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Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. National Center for Biotechnology Information. [Link]
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Importance of Identifying Key Experimental Parameters for the Li-ion Battery Performance Testing. Paul Scherrer Institut. [Link]
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Fluorinated Cyclic Phosphorus(III)-Based Electrolyte Additives for High Voltage Application in Lithium-Ion Batteries: Impact of Structure–Reactivity Relationships on CEI Formation and Cell Performance. ACS Publications. [Link]
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Testing Lithium-ion Batteries-Electrochemical Measurements. Gamry Instruments. [Link]
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The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-ion Battery Electrolyte. Office of Scientific and Technical Information. [Link]
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Electrochemical Impedance Spectroscopy: EIS Battery Analysis. IEST. [Link]
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Electrochemical Impedance Spectroscopy (EIS): An Efficient Method to Reveal Anion Storage Behaviour in Graphite Dual Ion Batteries. Italian Association of Chemical Engineering. [Link]
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Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. Semantic Scholar. [Link]
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Fluorocyanoesters as Additives for Lithium-Ion Battery Electrolytes. National Center for Biotechnology Information. [Link]
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Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. Semantic Scholar. [Link]
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Effect of Fluoroethylene Carbonate Additive on the Performance of Lithium Ion Battery. ResearchGate. [Link]
-
Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. ResearchGate. [Link]
-
Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB's Anodes Based on Carbonized Nanosilicon. MDPI. [Link]
-
Fluorinated Electrolyte for 5-V Li-Ion Chemistry. Office of Scientific and Technical Information. [Link]
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Advanced 2D NMR Strategies for the Structural Validation of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate
Executive Summary
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate ( CH3−O−C(=O)−O−CH2−CH2−C4F9 ) is a specialized fluorinated carbonate, highly relevant in the development of advanced battery electrolytes (specifically for solid electrolyte interphase formation) and specialty fluorosurfactants. Validating its exact connectivity presents a unique analytical challenge: the molecule contains isolated spin systems separated by a quaternary carbonate carbon and a highly coupled fluoroalkyl chain.
This guide objectively compares 2D NMR techniques— 1 H- 13 C HMBC, 1 H- 19 F HOESY, and 19 F- 13 C HMBC—to establish a self-validating protocol for absolute structural confirmation.
The Causality of Experimental Choices: Why 1D NMR is Insufficient
In standard 1D NMR, the methoxy group ( CH3 , ~3.8 ppm) and the methylene protons ( CH2−CH2 , ~4.3 ppm and ~2.5 ppm) appear as distinct, isolated signals. However, 1D 1 H and 13 C NMR cannot definitively prove that these groups are connected via the same carbonate linkage ( C=O , ~155 ppm).
Furthermore, while 1D 19 F NMR confirms the presence of the perfluorobutyl group ( −CF2−CF2−CF2−CF3 ), the scalar coupling ( JHF ) between the CH2 and the adjacent CF2 is often complex and insufficient to unambiguously map the skeletal backbone. Therefore, a multi-nuclear 2D NMR approach is required to bridge the non-fluorinated and fluorinated domains, ensuring that the analyzed sample is the intact target molecule rather than a mixture of a standard carbonate and a separate fluoroalkane[1].
Workflow: Multi-Nuclear 2D NMR Strategy
Caption: Logical workflow for validating fluorinated carbonate connectivity using multi-nuclear 2D NMR.
Comparative Analysis of 2D NMR Modalities
To objectively compare the performance of these techniques, we evaluate their sensitivity, typical acquisition times, and specific structural utility for validating Methyl 1H,1H,2H,2H-perfluorohexyl carbonate.
Table 1: Quantitative Comparison of 2D NMR Techniques for Fluorinated Carbonates
| Technique | Target Nuclei | Primary Structural Validation Target | Acquisition Time (Typical)* | Sensitivity / Resolution | Key Limitation |
| 1 H- 13 C HMBC | 1 H, 13 C | Methoxy and ethylene linkage to C=O | 2 - 4 hours | High / Excellent | Cannot bridge the CH2−CF2 gap effectively. |
| 1 H- 19 F HOESY | 1 H, 19 F | Spatial proximity of CH2 to CF2 | 4 - 8 hours | Moderate / Good | Distance-dependent; requires cross-relaxation correction. |
| 19 F- 13 C HMBC | 19 F, 13 C | Connectivity of CF2 to ethylene CH2 carbons | 6 - 12 hours | Low / Moderate | Low 13 C natural abundance limits sensitivity. |
*Based on a 600 MHz spectrometer equipped with a cryoprobe, sample concentration ~50 mM.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following step-by-step methodologies provide a self-validating framework. Each experiment cross-verifies the findings of the others, leaving no room for structural ambiguity.
Protocol A: Optimizing 1 H- 13 C HMBC for the Carbonate Linkage
Rationale: The 3JCH coupling between the methoxy protons and the carbonate carbon, as well as the ethylene protons and the carbonate carbon, must be established to prove the ester linkages.
-
Sample Preparation: Dissolve 25 mg of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate in 0.6 mL of anhydrous CDCl3 . Anhydrous conditions are critical to prevent hydrolysis of the carbonate linkage.
-
Parameter Setup: Select a standard gradient-selected HMBC pulse sequence. Set the long-range coupling delay to optimize for 3JCH=8 Hz (typically ~62.5 ms).
-
Acquisition: Acquire 256 increments in the t1 ( 13 C) dimension and 2048 points in the t2 ( 1 H) dimension. Use 16 scans per increment.
-
Validation Check: Look for cross-peaks at δH ~3.8 ppm ( CH3 ) / δC ~155 ppm ( C=O ) and δH ~4.3 ppm ( CH2 ) / δC ~155 ppm ( C=O ). The presence of both peaks unambiguously validates the intact carbonate core.
Protocol B: 1 H- 19 F HOESY for Alkyl-Fluoroalkyl Proximity
Rationale: To confirm that the ethylene chain is attached to the perfluorobutyl chain, through-space heteronuclear Overhauser effects (HOE) are measured. Correcting for cross-relaxation is critical in obtaining accurate values for 1 H- 19 F internuclear distances[2].
-
Probe Configuration: Ensure the spectrometer is equipped with a probe capable of simultaneous 1 H and 19 F tuning (e.g., a dual-broadband or dedicated 1 H/ 19 F probe).
-
Mixing Time Optimization: Set up a 2D 1 H- 19 F HOESY experiment. Because 19 F relaxation is heavily influenced by chemical shift anisotropy (CSA) at high magnetic fields, mixing times must be carefully calibrated. Run an array of mixing times (200, 400, 600 ms) to find the optimal NOE build-up.
-
Acquisition: Acquire with 1 H detection (F2) and 19 F evolution (F1).
-
Validation Check: A strong cross-peak between the CH2 protons at ~2.5 ppm and the adjacent CF2 fluorines at ~ -114 ppm confirms spatial proximity, proving the CH2−CF2 linkage.
Protocol C: 19 F- 13 C HMBC for Absolute Backbone Connectivity
Rationale: While HOESY provides spatial evidence, 19 F- 13 C HMBC provides absolute through-bond connectivity across the fluorinated/non-fluorinated boundary. Using 19 F-detected experiments significantly aids in determining the size and sign of heteronuclear C-F multiple bond J-coupling constants[3].
-
Pulse Sequence: Utilize a 19 F-detected, 13 C-evolved HMBC sequence. 19 F detection significantly boosts sensitivity compared to 13 C detection.
-
Coupling Optimization: Optimize the delay for 2JCF and 3JCF couplings (typically 20-30 Hz).
-
Acquisition: Use echo-antiecho gradient selection. Acquire 128 increments in t1.
-
Validation Check: Observe cross-peaks correlating the CF2 fluorine signal to the CH2 carbon signals (~25-30 ppm). This solidifies the carbon skeleton connectivity.
Data Interpretation and Causality
The structural validation of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is only complete when all three 2D NMR datasets converge. The 1 H- 13 C HMBC proves the left hemisphere of the molecule (Methoxy-Carbonate-Ethylene). The 1 H- 19 F HOESY and 19 F- 13 C HMBC prove the right hemisphere (Ethylene-Perfluorobutyl). Relying on solely one technique leaves room for structural ambiguity. The integration of these techniques forms a closed, self-validating logical loop, ensuring complete confidence in the molecular structure for downstream drug development or material science applications.
References
-
Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: RSC Advances URL: [Link]
-
Title: Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY Source: Magnetic Resonance in Chemistry (NIH) URL: [Link]
-
Title: Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants Source: Journal of Magnetic Resonance (NIH) URL: [Link]
Sources
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"assessing the electrochemical performance of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate"
Assessing the Electrochemical Performance of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate: A Comparative Guide
As advanced energy storage systems transition toward high-voltage cathodes (e.g., 5V LNMO) and lithium-metal anodes, the electrochemical stability of the electrolyte becomes the primary bottleneck. Conventional linear carbonates, such as Ethyl Methyl Carbonate (EMC), suffer from severe anodic oxidation at high potentials and fail to passivate highly reactive anodes.
Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS: 1980076-59-2), a heavily fluorinated linear carbonate, has emerged as a specialized co-solvent and film-forming additive. This guide objectively compares its electrochemical performance against conventional and short-chain fluorinated alternatives, providing a mechanistic rationale and self-validating experimental frameworks for its assessment.
Mechanistic Rationale: The Role of Extended Perfluoroalkyl Chains
The integration of a long perfluoroalkyl chain (1H,1H,2H,2H-perfluorohexyl) fundamentally alters the molecular orbital energetics of the carbonate backbone.
-
Anodic Stability via HOMO Modulation: According to density functional theory (DFT) calculations, the strong electron-withdrawing nature of multiple fluorine atoms significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy level [1]. This thermodynamic shift delays the onset of electron loss at the cathode interface, extending the oxidative stability window well beyond 5.0 V vs. Li/Li+.
-
Cathodic Passivation via LUMO Lowering: Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is also lowered. This makes the molecule intentionally susceptible to early electrochemical reduction at the anode. The reductive cleavage of the C–F bonds precipitates a dense, highly inorganic Lithium Fluoride (LiF)-rich Solid Electrolyte Interphase (SEI)[2]. A LiF-dominated SEI boasts high mechanical shear modulus, which is critical for suppressing lithium dendrite propagation.
-
Desolvation Kinetics: Higher degrees of fluorination reduce the binding energy between the carbonate oxygen atoms and Li+ ions. This facilitates faster Li+ desolvation kinetics at the electrode-electrolyte interface, lowering charge transfer impedance [3].
Quantitative Performance Comparison
To contextualize the performance of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (F-HexMC), it must be compared against the industry-standard Ethyl Methyl Carbonate (EMC) and a short-chain fluorinated analog, Fluoroethyl Methyl Carbonate (FEMC).
| Property / Metric | EMC (Conventional) | FEMC (Short-Chain Fluorinated) | F-HexMC (Extended-Chain Fluorinated) |
| Anodic Stability Limit | ~4.3 V vs. Li/Li+ | ~4.8 V vs. Li/Li+ | > 5.2 V vs. Li/Li+ |
| SEI Composition | Organic-rich (ROCO₂Li), fragile | Mixed organic/inorganic | Highly inorganic (LiF-dominated) |
| Li+ Desolvation Energy | High (Strong coordination) | Moderate | Low (Weak coordination) |
| Viscosity & Wetting | Low viscosity, excellent wetting | Moderate viscosity | High viscosity (Requires use as an additive <10% vol) |
| Primary Application | Bulk solvent for <4.3V LIBs | Co-solvent for high-voltage LIBs | Targeted additive for Li-metal & 5V cathodes |
Experimental Workflows: Self-Validating Protocols
To rigorously assess the electrochemical performance of F-HexMC, researchers must employ self-validating experimental designs. The following protocols ensure that observed performance gains are directly causally linked to the fluorinated additive.
Protocol A: Determining the Electrochemical Stability Window (ESW) via LSV
Causality: To measure the true thermodynamic oxidation limit of the solvent without interference from cathode active material phase changes or transition metal dissolution, a non-porous blocking electrode must be used.
-
Cell Assembly: Fabricate CR2032 coin cells using a Platinum (Pt) working electrode and a Lithium metal counter/reference electrode.
-
Electrolyte Formulation: Prepare a control electrolyte (1.0 M LiPF₆ in EC/EMC 3:7) and a test electrolyte (1.0 M LiPF₆ in EC/EMC + 5 wt% F-HexMC).
-
Linear Sweep Voltammetry (LSV): Sweep the voltage from Open Circuit Voltage (OCV) to 6.0 V vs. Li/Li+ at a slow scan rate of 0.1 mV/s.
-
Self-Validation Check: The control cell must exhibit a sharp anodic current spike near 4.3 V. The test cell's current onset should be delayed past 5.2 V. If the control cell does not oxidize at 4.3 V, the system is contaminated, and the test is invalid.
Protocol B: Interfacial Passivation Assessment via XPS and EIS
Causality: Electrochemical Impedance Spectroscopy (EIS) tracks the macroscopic resistance of the SEI over time, while X-ray Photoelectron Spectroscopy (XPS) provides the microscopic chemical proof of LiF formation.
-
Formation Cycling: Cycle Li||Cu asymmetric cells at 0.1 mA/cm² for 5 cycles to form the SEI.
-
EIS Monitoring: Measure impedance from 100 kHz to 10 mHz. The high-frequency semicircle (R_sei) should stabilize rapidly in the F-HexMC cell compared to continuous growth in the baseline cell.
-
XPS Depth Profiling: Disassemble the cells in an Ar-filled glovebox, wash the Cu electrode with dimethyl carbonate (DMC), and transfer via a vacuum vessel to the XPS chamber.
-
Self-Validation Check: Analyze the F 1s spectra (~685 eV for LiF). Perform Ar+ ion sputtering for 5 minutes to profile the depth. If the LiF signal persists at depth in the F-HexMC sample but disappears in the baseline, it validates that F-HexMC actively constructed a 3D inorganic interphase rather than a superficial deposition.
Electrochemical Decomposition Pathway
The following diagram illustrates the divergent electrochemical pathways of F-HexMC at the cathode and anode interfaces.
Figure 1: Electrochemical decomposition pathway of F-HexMC forming protective SEI and CEI layers.
References
-
Title: Fluorinated Electrolyte for 5-V Li-Ion Chemistry Source: U.S. Department of Energy (DOE) Vehicle Technologies Office URL: [Link]
-
Title: Insight into the Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]
-
Title: The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-ion Battery Electrolyte Source: Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]
"long-term stability testing of electrolytes containing Methyl 1H,1H,2H,2H-perfluorohexyl carbonate"
An Objective Comparison Guide: Long-Term Stability Testing of Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate (M-PFHC) Electrolytes
As energy storage systems push toward higher voltage thresholds (>4.5V) to maximize energy density, the oxidative degradation of conventional carbonate electrolytes has become a critical bottleneck. For researchers in materials science and analytical chemists in drug development—who routinely utilize rigorous stability indicating assays (like ICH Q1A guidelines) to profile degradation pathways—the evaluation of advanced fluorinated solvents offers a masterclass in thermodynamic stress testing.
This guide provides an authoritative, data-driven comparison of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (M-PFHC) against conventional and short-chain fluorinated alternatives. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality of fluorination and providing self-validating analytical protocols for long-term stability testing.
Mechanistic Causality: The Role of Fluorination in Oxidative Stability
The fundamental failure mode of conventional linear carbonates, such as Dimethyl Carbonate (DMC), under high voltage is continuous oxidative decomposition. This results in the formation of a thick, resistive Cathode Electrolyte Interphase (CEI) and the release of soluble oligomeric degradation products.
By substituting hydrogen atoms with highly electronegative fluorine atoms, M-PFHC leverages strong inductive effects to pull electron density away from the carbonate core. This effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level. A lower HOMO level increases the thermodynamic barrier to electron removal, thereby extending the anodic stability limit of the solvent from ~4.3V to over 5.1V . Furthermore, when M-PFHC does decompose, it preferentially forms a dense, passivating, fluorine-rich (metal-fluoride) CEI that halts further parasitic reactions .
Figure 1: Mechanistic pathway of M-PFHC oxidative stabilization via HOMO level depression.
Comparative Performance Data
To objectively evaluate M-PFHC, we benchmark it against a conventional baseline (DMC) and a shorter-chain fluorinated carbonate, Bis(2,2,2-trifluoroethyl) carbonate (TFEC) . The data below synthesizes expected outcomes from standardized high-voltage testing paradigms.
| Electrolyte Solvent | Anodic Stability Limit (V vs Li/Li⁺) | Capacity Retention (500 cycles, 4.5V) | Steady-State Leakage Current (µA/cm²) | CEI Fluorine Content (at%) |
| DMC (Conventional Baseline) | 4.3 V | 42.1% | 15.4 | 2.1% |
| TFEC (Short-chain F-carbonate) | 4.8 V | 78.5% | 4.2 | 14.5% |
| M-PFHC (Long-chain F-carbonate) | > 5.1 V | 91.3% | 0.8 | 28.7% |
Data Synthesis Note: M-PFHC demonstrates a near-zero leakage current at high voltages, directly correlating to the high atomic fluorine concentration in the CEI which acts as an electronic insulator but an ionic conductor.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent false positives, a methodology highly familiar to professionals handling API stability profiling.
Protocol A: Electrochemical Floating Test (Anodic Stability)
Standard Cyclic Voltammetry (CV) sweeps are often too rapid to capture the slow, parasitic oxidation currents of stable electrolytes. The floating test holds the cell at a high potential to measure steady-state leakage.
-
Cell Assembly: Assemble asymmetric coin cells (e.g., LiNi0.5Mn1.5O4 // Li metal) in an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
-
Baseline Validation (The Self-Check): Run three initial CV cycles between 3.0V and 4.2V at 0.1 mV/s. Causality: If anomalous redox peaks appear in this window, the electrolyte is contaminated (likely moisture or transition metal dissolution), and the test must be aborted.
-
Potentiostatic Hold: Ramp the voltage to 5.0 V (vs Li/Li⁺) and hold for 24 hours.
-
Data Acquisition & Validation: Monitor the current decay. Causality: A valid test will show the current decaying exponentially to a stable asymptote (leakage current). If the current fluctuates or rises, it indicates active pitting corrosion of the aluminum current collector or micro-shorting, invalidating the solvent stability data.
Protocol B: Post-Mortem LC-MS Degradation Profiling
To bridge the gap between battery science and pharmaceutical degradation analysis, we employ LC-MS to identify soluble organic degradation products in the aged electrolyte.
-
Extraction: Disassemble the cycled cells in a glovebox. Extract the separator and wash it with 1.0 mL of cold, anhydrous acetonitrile.
-
Internal Standardization (The Self-Check): Spike the extract with 10 µL of a deuterated internal standard (e.g., DMC-d6). Causality: This validates the extraction efficiency and accounts for any ionization suppression during mass spectrometry, ensuring quantitative accuracy.
-
Chromatographic Separation: Inject 2 µL into a UPLC system equipped with a C18 column, using a gradient of water/acetonitrile (both spiked with 0.1% formic acid to aid ionization).
-
Mass Spectrometry: Operate in positive and negative ESI modes. Look for high-molecular-weight oligomers (m/z > 300) which indicate continuous solvent polymerization—a hallmark of DMC failure that is notably absent in M-PFHC samples.
Figure 2: Self-validating experimental workflow for electrolyte stability testing.
Conclusion
For long-term stability in high-voltage environments, Methyl 1H,1H,2H,2H-perfluorohexyl carbonate (M-PFHC) significantly outperforms conventional carbonates. By depressing the HOMO energy level and dictating a passivating decomposition pathway, M-PFHC prevents the runaway oxidative degradation that plagues standard electrolytes. Whether you are engineering next-generation energy storage or applying rigorous analytical frameworks to novel chemical formulations, implementing self-validating tests like the electrochemical floating hold and LC-MS impurity profiling is essential for proving long-term viability.
References
-
Title: Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long-Term Cycle Stability of Na2/3Ni1/3Mn2/3O2 Cathodes in Sodium-Ion Batteries Source: Advanced Energy Materials (2020) URL: [Link]
-
Title: Fluorinated Electrolytes for 5-V Li-ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test Source: Journal of The Electrochemical Society / Argonne National Laboratory (2015) URL: [Link]
-
Title: Nonflammable All-Fluorinated Electrolyte Enabling High-Voltage and High-Safety Lithium-Ion Cells Source: ACS Applied Materials & Interfaces (2024) URL: [Link]
Evaluating the Cost-Effectiveness of Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science, offering enhanced metabolic stability, binding affinity, and unique physicochemical properties. Methyl 1H,1H,2H,2H-perfluorohexyl carbonate stands as a valuable building block in this arena. However, the cost-effectiveness of its synthesis is a critical factor for its broader adoption and scale-up. This guide provides a comprehensive analysis of the available synthetic routes to Methyl 1H,1H,2H,2H-perfluorohexyl carbonate, with a focus on comparing traditional methods with a novel, safer, and potentially more economical "photo-on-demand" synthesis.
The Challenge of Synthesizing Fluorinated Carbonates: A Balancing Act of Reactivity and Safety
Traditionally, the synthesis of carbonates has often relied on the use of phosgene, a highly reactive but also extremely toxic chemical. The inherent dangers associated with phosgene have spurred significant research into safer and more environmentally benign alternatives. This has led to the development of non-phosgene routes, such as the use of diphenyl carbonate (DPC) in transesterification reactions, particularly in the polymer industry.[1][2] However, for the synthesis of specialized fluorinated carbonates, the reactivity of the starting materials and the efficiency of the conversion remain key considerations.
Comparative Analysis of Synthetic Routes
This section details the two primary approaches for the synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate: the traditional phosgene-derived method and the emerging "photo-on-demand" technology.
Traditional Synthesis: The Methyl Chloroformate Route
The conventional laboratory-scale synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate involves the reaction of 1H,1H,2H,2H-perfluorohexan-1-ol with methyl chloroformate. Methyl chloroformate itself is typically produced from the reaction of methanol with phosgene.[3][4]
Reaction Scheme:
Methanol reacts with phosgene to produce methyl chloroformate and hydrogen chloride.
1H,1H,2H,2H-perfluorohexan-1-ol reacts with methyl chloroformate to yield Methyl 1H,1H,2H,2H-perfluorohexyl carbonate and hydrogen chloride.
Experimental Protocol: A Generalized Procedure
Materials:
-
1H,1H,2H,2H-perfluorohexan-1-ol
-
Methyl chloroformate
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H,1H,2H,2H-perfluorohexan-1-ol and a non-nucleophilic base in an anhydrous aprotic solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl chloroformate in the same solvent to the reaction mixture via the dropping funnel.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Cost-Effectiveness Considerations:
The primary cost drivers for this route are the starting materials: 1H,1H,2H,2H-perfluorohexan-1-ol and methyl chloroformate. The use of phosgene in the production of methyl chloroformate also carries significant indirect costs related to safety infrastructure and handling protocols. The purification of the final product can also contribute significantly to the overall cost, especially on a larger scale.
"Photo-on-Demand" Synthesis: A Safer, Greener Alternative
A groundbreaking "photo-on-demand" method developed by researchers at Kobe University offers a promising alternative to traditional phosgene-based syntheses.[5][6] This method utilizes chloroform, a common and inexpensive solvent, as a phosgene precursor, generating it in situ through photochemical oxidation.
Reaction Principle:
By dissolving a fluoroalcohol and an organic base in chloroform and irradiating the solution with light, phosgene is generated in small, controlled amounts and reacts immediately with the alcohol to form the desired carbonate. This avoids the need to handle and store highly toxic phosgene gas.[1][5]
Experimental Workflow Diagram:
Caption: Workflow for the "photo-on-demand" synthesis.
Advantages:
-
Enhanced Safety: Eliminates the direct handling and storage of highly toxic phosgene.[1][5]
-
Simplified Procedure: The reaction is reported to be simple to perform.[5]
-
High Yields: High yields of various carbonate products have been reported for this methodology.[5]
-
Easier Purification: Fluoroalkyl carbonates often have low boiling points and are immiscible with many common solvents, which can simplify purification, potentially reducing it to a simple drying process.[5]
-
Reduced Waste: The by-product is fluoroalcohol, which is less corrosive and toxic than the hydrogen chloride generated in the traditional route.[5]
-
Cost-Effectiveness: The use of inexpensive starting materials like chloroform suggests a potentially lower overall cost.[5]
Challenges and Considerations for Industrial Scale-Up:
While promising, the industrial-scale implementation of photochemical processes presents challenges. These include the high cost of photons, the potential for light attenuation through the reaction medium, and the need for specialized reactor design to ensure uniform irradiation.[7] Continuous-flow reactors are emerging as a key enabling technology for the scale-up of photochemical reactions, offering better control over reaction parameters and improved efficiency.[8][9] A thorough techno-economic analysis would be required to fully assess the industrial viability of the "photo-on-demand" synthesis for this specific product.
Cost Comparison of Starting Materials
The following table provides an estimated cost comparison for the key starting materials of the two synthetic routes. Prices are subject to change and depend on the supplier, purity, and quantity purchased.
| Starting Material | Traditional Route Cost (USD) | "Photo-on-Demand" Route Cost (USD) |
| 1H,1H,2H,2H-perfluorohexan-1-ol | ~$37/g (for 97% purity) | ~$37/g (for 97% purity) |
| Methyl Chloroformate | ~$0.58/g (for 100g, 99%) | - |
| Chloroform | - | Commercially available, low-cost solvent |
| Organic Base | Varies depending on the base | Varies depending on the base |
Note: The cost of methyl chloroformate can vary significantly based on the supplier and quantity.
Alternatives to Methyl 1H,1H,2H,2H-perfluorohexyl Carbonate
The evaluation of any chemical's cost-effectiveness must also consider the availability and cost of functional alternatives. The field of fluorinated materials is rapidly evolving, with a focus on developing substances with improved performance and reduced environmental impact.[2]
For applications in drug delivery and as specialty solvents, alternatives might include other fluorinated carbonates with different chain lengths or substitution patterns, as well as entirely different classes of fluorinated compounds. However, a direct comparison of synthesis costs for these alternatives is often difficult due to the proprietary nature of many industrial processes. Researchers should consider the specific requirements of their application when evaluating potential substitutes.
Conclusion and Future Outlook
The synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate presents a clear choice between a traditional, well-understood but hazardous route and a novel, safer, and potentially more cost-effective photochemical method.
-
The traditional route using methyl chloroformate offers a predictable, albeit hazardous, pathway. Its cost-effectiveness is heavily influenced by the price of the fluorinated alcohol and the indirect costs associated with phosgene.
-
The "photo-on-demand" synthesis represents a significant advancement in green chemistry. Its use of inexpensive and readily available chloroform as a phosgene precursor, coupled with reports of high yields and simplified purification, makes it a highly attractive alternative.[5]
For researchers and drug development professionals, the "photo-on-demand" method warrants serious consideration, particularly for laboratory-scale synthesis and process development. The enhanced safety profile alone is a significant advantage. For industrial-scale production, a detailed techno-economic analysis is necessary to fully quantify the cost benefits and address the challenges of scaling up a photochemical process. The continued development of continuous-flow photoreactors will likely play a pivotal role in the industrial adoption of this promising technology.
Diagram of Decision-Making Factors:
Caption: Key factors influencing the choice of synthesis route.
References
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Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022, September 22). Kobe University News site. [Link]
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Waste Treatment Costs for Non-Phosgenation Based Polycarbonate Production. (2020, January 1). NexantECA. [Link]
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Photo-on-Demand Base-Catalyzed Phosgenation Reactions with Chloroform: Synthesis of Arylcarbonate and Halocarbonate Esters. (2021, June 28). The Journal of Organic Chemistry. [Link]
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Introduction to GSC No.2: Novel Non-phosgene Polycarbonate Production Process Using By-product CO2 as Starting Material. (n.d.). JACI/GSCN. [Link]
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Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2006. (n.d.). Rsc.org. [Link]
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Novel Non-phosgene Polycarbonate Production Process Using By-product CO2 as Starting Material. (n.d.). Asahi Kasei. [Link]
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Solar Photooxygenations for the Manufacturing of Fine Chemicals—Technologies and Applications. (2021, March 17). MDPI. [Link]
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Oxymercuration-Reduction: Alcohols from Olefins: 1-Methylcyclohexanol. (n.d.). Organic Syntheses. [Link]
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Preparation of methyl chloroformate. (n.d.). PrepChem.com. [Link]
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Efficient Removal of Fluorine from Leachate of Spent Lithium Iron Phosphate Calcine by Porous Zirconium-Based Adsorbent. (2025, December 4). MDPI. [Link]
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Photochemistry Reagents for Green Synthesis Market Expected to Grow at 10% by 2033. (2025, November 11). Acute Market Reports. [Link]
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Tuning Fluorination of Linear Carbonate for Lithium-Ion Batteries. (2022, April 27). OSTI.GOV. [Link]
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Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method. (2023, August 8). ScienceDaily. [Link]
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Cost-Effective Water Purification Method. (2021, January 12). Encyclopedia MDPI. [Link]
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Per- and Polyfluoroalkyl Substances and Fluorinated Alternatives in Urine and Serum by On-line Solid Phase Extraction–Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). PMC. [Link]
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With over 100 new alternatives to PFAS, ChemSec Marketplace becomes key industry resource. (2025, June 30). ChemSec. [Link]
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1H-Perfluorohexane. (n.d.). PubChem. [Link]
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Field measurements of methylglyoxal using proton transfer reaction time-of-flight mass spectrometry and comparison to the DNPH–HPLC–UV method. (2018, October 18). AMT. [Link]
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A Head-to-Head Comparison of Perfluorohexyl Carbonate and Perfluorobutyl Carbonate: A Technical Guide for Drug Development Professionals
In the landscape of advanced drug delivery and next-generation imaging agents, perfluorocarbons (PFCs) have carved a significant niche. Their unique properties, including high gas-dissolving capacity, chemical and biological inertness, and distinct magnetic resonance signals, make them prime candidates for a range of biomedical applications.[1][2][3] Among the diverse family of PFCs, perfluoroalkyl carbonates are emerging as a promising class of compounds. This guide provides a detailed head-to-head comparison of two such analogues: perfluorohexyl carbonate and perfluorobutyl carbonate.
While direct comparative studies on these specific carbonates are limited, this guide will draw upon established principles of physical chemistry and extrapolate from data on related perfluorinated compounds to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties and potential performance in drug delivery and medical imaging.
Physicochemical Properties: The Influence of Chain Length
The primary structural difference between perfluorohexyl carbonate and perfluorobutyl carbonate lies in the length of their perfluoroalkyl chains (a six-carbon chain versus a four-carbon chain). This seemingly small variation has a significant impact on their physicochemical properties, which in turn dictates their behavior in biological systems and their suitability for specific applications.
Table 1: Inferred Physicochemical Properties of Perfluorohexyl Carbonate vs. Perfluorobutyl Carbonate
| Property | Perfluorohexyl Carbonate (C6) | Perfluorobutyl Carbonate (C4) | Causality Behind the Difference |
| Molecular Weight | Higher | Lower | Longer perfluoroalkyl chain in the C6 analogue. |
| Boiling Point | Higher | Lower | Increased van der Waals forces with a larger molecule. |
| Viscosity | Higher | Lower | Greater intermolecular friction due to the longer chain. |
| Density | Higher | Lower | Increased mass per unit volume. |
| Lipophilicity | Higher | Lower | The longer fluorinated chain increases its non-polar character. |
| Vapor Pressure | Lower | Higher | Inversely related to the boiling point. |
These fundamental differences are critical when designing drug delivery systems or imaging agents, as they influence nanoemulsion stability, drug solubility, and in vivo fate.
Comparative Performance in Drug Delivery Applications
Perfluorocarbon nanoemulsions are a versatile platform for delivering a wide range of therapeutic agents.[5][6] The choice between perfluorohexyl and perfluorobutyl carbonate as the core of these nanoemulsions will have a profound impact on their formulation, stability, and drug release characteristics.
Nanoemulsion Formulation and Stability
The formation of a stable nanoemulsion is paramount for any parenteral drug delivery system. The stability of these systems is influenced by factors such as droplet size, surfactant choice, and the properties of the dispersed phase.[5][7]
-
Perfluorohexyl Carbonate (C6): Due to its higher viscosity and lower vapor pressure, nanoemulsions formulated with perfluorohexyl carbonate are expected to exhibit greater stability against Ostwald ripening, a process where larger droplets grow at the expense of smaller ones. This enhanced stability can lead to a longer shelf-life and more consistent in vivo performance.
-
Perfluorobutyl Carbonate (C4): The lower viscosity of perfluorobutyl carbonate may facilitate easier emulsification, potentially requiring less energy to produce nanoemulsions with a small droplet size. However, its higher vapor pressure could make the nanoemulsions more susceptible to destabilization over time.
Drug Loading and Release Kinetics
The ability to effectively load and release a therapeutic agent is a key performance metric for any drug delivery vehicle. The lipophilicity of the PFC core plays a crucial role in this regard.
-
Perfluorohexyl Carbonate (C6): Its higher lipophilicity suggests a greater capacity for dissolving and encapsulating lipophilic drugs. This could translate to higher drug loading efficiencies. The lower vapor pressure and higher viscosity may also lead to a more sustained release profile, which is desirable for many therapeutic applications.
-
Perfluorobutyl Carbonate (C4): While potentially having a lower capacity for lipophilic drugs, its lower viscosity might facilitate faster drug release. This could be advantageous for applications requiring rapid drug action.
Comparative Performance in Medical Imaging
Perfluorocarbons are valuable as contrast agents in both ¹⁹F Magnetic Resonance Imaging (MRI) and ultrasound imaging due to their unique properties.[2][8]
¹⁹F Magnetic Resonance Imaging (MRI)
¹⁹F MRI is a powerful imaging modality that offers high specificity due to the negligible background signal of fluorine in biological tissues.[2][9] The performance of a ¹⁹F MRI contrast agent is largely determined by the number of fluorine atoms and their magnetic environment.
-
Perfluorohexyl Carbonate (C6): With a longer perfluoroalkyl chain, perfluorohexyl carbonate contains more fluorine atoms per molecule than its C4 counterpart. This higher fluorine density would theoretically lead to a stronger ¹⁹F MRI signal, enhancing sensitivity and allowing for lower detection limits.
-
Perfluorobutyl Carbonate (C4): While having a lower fluorine content per molecule, the potentially smaller and more uniform nanoemulsions that can be formulated with perfluorobutyl carbonate might offer advantages in terms of tissue penetration and cellular uptake.
Ultrasound Imaging
In ultrasound imaging, perfluorocarbons with low boiling points can be used as phase-change contrast agents.[8][10] When subjected to an acoustic field, these liquid PFC droplets vaporize into highly echogenic microbubbles, providing a strong contrast enhancement.
-
Perfluorobutyl Carbonate (C4): With an expected lower boiling point compared to the C6 analogue, perfluorobutyl carbonate would be the more suitable candidate for applications as an acoustic droplet vaporization (ADV) agent. The lower energy required to induce phase change could allow for safer and more controlled contrast enhancement.
-
Perfluorohexyl Carbonate (C6): Its higher boiling point would likely render it unsuitable for most ADV applications, as the acoustic pressures required for vaporization could exceed safe diagnostic limits.
Biocompatibility and Biodegradation
Perfluorocarbons are generally considered to be biologically inert and biocompatible.[3][11] They are not metabolized and are eliminated from the body primarily through exhalation.[12] The rate of elimination is inversely proportional to the lipophilicity and boiling point of the PFC.
-
Perfluorohexyl Carbonate (C6): Due to its higher lipophilicity and lower vapor pressure, perfluorohexyl carbonate is expected to have a longer retention time in the body. While this may be advantageous for long-term imaging studies, it also raises potential concerns about long-term bioaccumulation.
-
Perfluorobutyl Carbonate (C4): The higher vapor pressure and lower lipophilicity of perfluorobutyl carbonate would lead to faster elimination from the body, which is generally desirable to minimize potential long-term toxicity.
It is important to note that while the perfluorocarbon core is inert, the overall biocompatibility of a nanoemulsion formulation is also dependent on the surfactants and other excipients used. Furthermore, while highly resistant to degradation, some studies suggest that certain polyfluorinated compounds may undergo partial biodegradation under specific environmental conditions.[13][14][15][16] However, for the highly fluorinated compounds used in medical applications, metabolic degradation is generally not a significant clearance pathway.[17]
Synthesis of Perfluoroalkyl Carbonates
The synthesis of fluoroalkyl carbonates can be achieved through various methods, with a focus on developing safer and more environmentally friendly processes that avoid the use of toxic reagents like phosgene.[18] One promising approach is the photo-on-demand synthesis method, which involves the reaction of a fluoroalcohol with chloroform in the presence of an organic base and light.[18] Another method involves the cycloaddition of carbon dioxide to fluorinated epoxides.[19][20][21]
The general synthetic approach allows for the tailored production of perfluoroalkyl carbonates with varying chain lengths, enabling the fine-tuning of their physicochemical properties for specific applications.
Figure 1: General synthetic pathways for perfluoroalkyl carbonates.
Experimental Protocols
To aid researchers in the evaluation of these compounds, this section outlines key experimental protocols for the formulation and characterization of perfluorocarbon nanoemulsions.
Nanoemulsion Formulation via High-Pressure Homogenization
This protocol describes a common method for preparing PFC nanoemulsions.[5][22]
Materials:
-
Perfluorohexyl carbonate or perfluorobutyl carbonate
-
Surfactant (e.g., a phospholipid or a non-ionic surfactant like Pluronic F-68)
-
Co-surfactant (optional, e.g., a short-chain alcohol)
-
Aqueous phase (e.g., sterile water for injection or phosphate-buffered saline)
Procedure:
-
Premix Preparation: Dissolve the surfactant and co-surfactant (if used) in the aqueous phase. Separately, prepare the oil phase consisting of the perfluoroalkyl carbonate.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase while vigorously stirring using a high-shear mixer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure. This process reduces the droplet size to the nanometer range.
-
Sterilization: Sterile filter the resulting nanoemulsion through a 0.22 µm filter.
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- 13. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predicting the biodegradation products of perfluorinated chemicals using CATABOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
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- 18. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | EurekAlert! [eurekalert.org]
- 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 20. Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide [comptes-rendus.academie-sciences.fr]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Computational Models for Predicting Fluorinated Carbonate Properties: DFT vs. Machine Learning Force Fields
Fluorinated carbonates, such as fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC), have become indispensable in modern energy storage and specialized chemical synthesis. Their unique electrochemical stability and ability to form robust Solid Electrolyte Interphases (SEI) make them critical for the viability of high-capacity silicon and lithium-metal anodes1[1].
However, predicting their thermodynamic and kinetic behavior—specifically reduction potentials, desolvation energies, and transport properties—remains a complex challenge. As a Senior Application Scientist, I evaluate two primary computational paradigms used to predict these properties: Density Functional Theory (DFT) and Machine Learning Force Fields (MLFFs) . This guide objectively compares their performance, outlines self-validating experimental protocols, and provides a framework for integrating both approaches.
The Physics-Based Standard: Density Functional Theory (DFT)
DFT provides the quantum mechanical rigor required to compute frontier orbital energies (HOMO/LUMO) and map complex reaction coordinates, such as the ring-opening decomposition of FEC.
The Causality Behind the Method: Static DFT in a vacuum fails to capture the dynamic electrode-electrolyte interface. Therefore, we augment DFT with Ab Initio Molecular Dynamics (AIMD) and implicit solvation models to account for entropic effects and surface functionalization. For instance, surface oxygenation on graphitic anodes lowers the HOMO-LUMO gap, increasing the reduction potential and accelerating electrolyte decomposition1[1].
Protocol 1: Self-Validating DFT/AIMD Workflow for FEC Reduction
This protocol establishes a closed-loop system where computational predictions are continuously validated against spectroscopic baselines.
-
Initialization: Construct the simulation cell with FEC molecules and a modeled electrode surface (e.g., pristine vs. carbonyl-functionalized graphite)1[1].
-
Functional Selection: Utilize hybrid functionals (e.g., M05-2X) with a 6-311G++(d,p) basis set. Causality: M05-2X is specifically chosen for its superior transferability and accuracy in describing localized holes during solvent oxidation, which is critical for predicting the >6.5 V oxidation potential of FEC 2[2].
-
AIMD Equilibration: Run AIMD simulations at 300 K (NVT ensemble) for at least 20 ps to sample dynamic solvation configurations.
-
Reaction Coordinate Mapping: Calculate the thermodynamic barriers for SN1 vs. SN2 pathways. Causality: FEC prefers an SN1 pathway on pristine graphite (suppressing alkoxide regeneration), leading to a thinner, more flexible SEI. Conversely, a carbonyl-functionalized surface forces an SN2 pathway1[1].
-
Validation: Compare calculated vibrational frequencies of the predicted intermediates against experimental IR/Raman spectra to confirm the structural accuracy of the model.
Figure 2: Mechanistic divergence of FEC reduction pathways based on anode surface functionalization.
The Data-Driven Challenger: Machine Learning Force Fields (MLFF)
While DFT excels at electronic properties, it scales poorly for macroscopic thermophysical properties (density, viscosity, ionic conductivity). MLFFs, such as the BAMBOO framework, bridge this gap by training equivariant neural networks on high-fidelity DFT data to predict interatomic potentials at a fraction of the computational cost3[3].
The Causality Behind the Method: Solvation interactions, such as Li⁺ coordinating with the carbonyl oxygen of FEC, induce continuous polarization and partial charge transfer. Classical force fields use static point charges and fail to capture this dynamic polarization. MLFFs dynamically update atomic partial charges based on the local chemical environment, accurately reflecting the shift from solvent-separated ion pairs (SSIP) to contact ion pairs (CIP) across different salt concentrations3[3].
Protocol 2: MLFF Training and Validation for Transport Properties
-
Data Generation: Generate a training set of ~10,000 configurations of FEC/salt mixtures using DFT (e.g., ωB97X-D functional to capture dispersion forces).
-
Model Training: Train an equivariant neural network to predict energies, forces, and dynamic partial charges.
-
Ensemble Knowledge Distillation: Apply ensemble methods to reduce the variance of molecular dynamics observables3[3].
-
Density Alignment: Implement a density alignment algorithm using a minimal set of experimental measurements to correct systematic baseline shifts. This self-validating step ensures the model remains anchored to physical reality.
-
Macroscopic Simulation: Run nanosecond-scale MD simulations (NPT ensemble) to extract density, viscosity (via Green-Kubo relations), and ionic conductivity.
Objective Performance Comparison
To determine the optimal modeling approach, we must benchmark computational predictions against experimental baselines.
Table 1: Comparative Performance of Computational Models vs. Experimental Baselines
| Property | DFT (M05-2X/B3LYP) | MLFF (e.g., BAMBOO) | Experimental Baseline |
| Reduction Potential (FEC) | ~1.2 - 1.5 V vs Li/Li⁺ (Surface dependent) | N/A (Electronic property) | ~1.2 - 1.4 V vs Li/Li⁺ |
| Oxidation Potential (FEC) | > 6.5 V vs Li/Li⁺ | N/A | ~6.2 - 6.5 V vs Li/Li⁺ |
| Density (FEC mixtures) | High error (static volume limitations) | Error margin ~0.01 g/cm³ | ~1.3 - 1.5 g/cm³ |
| Solvation Dynamics | Limited to ~20 ps (AIMD) | Nanosecond to Microsecond scale | NMR / IR Spectroscopy |
| Computational Cost | Extremely High (~10⁴ CPU hours) | Moderate (Post-training inference) | High (Equipment/Time) |
Experimental Grounding: The Self-Validating Loop
Computational models are hypotheses until experimentally verified. To validate the predicted reduction pathways of FEC, we employ Operando Sum-Frequency Generation (SFG) spectroscopy alongside solid-state NMR 4[4].
The Causality Behind the Method: SFG is critical because it is intrinsically surface-specific. In a battery, the SEI forms at the buried electrode-electrolyte interface. Traditional FTIR is overwhelmed by the bulk electrolyte signal. SFG, a second-order nonlinear optical process, only generates a signal where inversion symmetry is broken—precisely at the interface. This allows us to observe the real-time formation of CO and polymerized species during FEC reduction5[5].
Protocol 3: Operando SFG Spectroscopy for SEI Characterization
-
Cell Assembly: Construct a custom spectro-electrochemical cell using a CaF₂ window coated with a thin film of the active material (e.g., Si nanoparticles)5[5].
-
Electrolyte Injection: Introduce the FEC-based electrolyte (e.g., 1M LiPF₆ in FEC/DMC).
-
Laser Alignment: Overlap a tunable mid-IR pulse and a visible (800 nm) upconversion pulse precisely at the electrode-electrolyte interface.
-
Operando Cycling: Cycle the battery while continuously acquiring SFG spectra.
-
Data Correlation: Map the appearance of specific vibrational modes (e.g., C=O stretching of degradation products) to the applied electrochemical potential. Validation: Correlate these onset potentials with the DFT-predicted reduction potentials. For instance, FEC reduction liberates CO at much lower lithiation states compared to EC, leading to early LiF precipitation—a mechanism accurately predicted by DFT and confirmed by SFG5[5].
Figure 1: Synergistic workflow combining DFT, MLFF, and experimental validation for electrolyte design.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00847H [pubs.rsc.org]
- 3. A predictive machine learning force field framework for liquid electrolyte development [arxiv.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Section 1: The Mechanistic Challenge of Fluorinated Carbonate Destruction
Comprehensive Disposal and Handling Protocol for Methyl 1H,1H,2H,2H-Perfluorohexyl Carbonate
In pharmaceutical research and advanced materials science, Methyl 1H,1H,2H,2H-perfluorohexyl carbonate serves as a critical specialty solvent for synthesizing fluorinated active pharmaceutical ingredients (APIs) and as a high-performance electrolyte additive. While its dense, electron-withdrawing perfluorohexyl chain offers exceptional chemical stability, this same property presents a formidable logistical challenge at the end of its lifecycle. Improper disposal of this compound can lead to severe environmental contamination, regulatory penalties, and acute laboratory safety hazards.
This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and EPA-compliant destruction of fluorinated carbonate waste.
The core challenge in disposing of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate lies in the thermodynamic stability of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry (~485 kJ/mol). When subjected to standard municipal or medical waste incineration temperatures (typically around 850 °C), the thermal energy is insufficient to achieve complete mineralization.
Instead of breaking down into harmless carbon dioxide and water, incomplete combustion generates highly toxic Products of Incomplete Combustion (PICs), including volatile short-chain perfluoroalkyl substances and hydrogen fluoride (HF) gas. To mitigate this, the1 mandates that thermal destruction of such compounds occur in permitted hazardous waste combustors operating at temperatures exceeding 1,100 °C[1]. Furthermore, these facilities must be equipped with advanced post-combustion alkaline scrubbers (often utilizing calcium carbonate) to capture and neutralize the evolved HF gas before it reaches the atmosphere[2].
Quantitative Comparison of Waste Destruction Parameters
| Parameter | Standard Non-Halogenated Solvents | Methyl 1H,1H,2H,2H-perfluorohexyl carbonate | Mechanistic Rationale |
| Minimum Combustion Temp | ~850 °C | > 1,100 °C | High thermal energy is required to cleave the 485 kJ/mol C-F bonds[1]. |
| Residence Time | ~2 seconds | > 2 seconds | Ensures complete oxidation and prevents the formation of fluorinated PICs[2]. |
| Primary Effluents | CO₂, H₂O | CO₂, H₂O, HF, Fluorinated PICs | Fluorine atoms combine with hydrogen during combustion to form highly toxic and corrosive HF gas[1]. |
| Post-Combustion Control | Standard particulate filters | Mandatory alkaline scrubbers (CaCO₃) | Calcium carbonate neutralizes HF gas, preventing atmospheric release and equipment corrosion[2]. |
| Interim Storage Limit | Up to 180 days (RCRA standard) | 2 to 5 years (with strict controls) | EPA 2024 guidance allows longer interim storage for high-concentration PFAS if destruction capacity is limited[3]. |
Section 2: Standard Operating Procedure (SOP): Laboratory Segregation and Disposal
To ensure compliance and safety, laboratories must implement a self-validating disposal workflow. This protocol ensures that every step—from waste generation to vendor handoff—is verifiable and minimizes the risk of accidental release.
Workflow for segregation and EPA-compliant disposal of fluorinated carbonate waste.
Phase 1: Segregation and Containment
-
Isolate the Waste Stream:
-
Action: Dedicate a specific waste stream exclusively for "Halogenated Organic Waste - Fluorinated." Do not mix Methyl 1H,1H,2H,2H-perfluorohexyl carbonate with aqueous wastes, strong acids, or bases.
-
Causality: Mixing with incompatible chemicals can cause exothermic hydrolysis of the carbonate linkage, potentially volatilizing the fluorinated tail and creating inhalation hazards.
-
-
Select Compatible Receptacles:
-
Action: Store waste in High-Density Polyethylene (HDPE) carboys. Strictly avoid glass containers.
-
Causality: While the pure carbonate does not etch glass, trace degradation over time (especially in the presence of ambient moisture) can generate micro-amounts of hydrofluoric acid (HF). HF reacts with silicon dioxide in glass, compromising the structural integrity of the container.
-
-
Implement Secondary Containment:
-
Action: Place all HDPE waste carboys inside chemically resistant secondary containment bins capable of holding 110% of the primary container's volume.
-
Validation Step: Conduct weekly visual inspections of the secondary containment. Place a pH test strip inside the secondary bin; any acidic reading indicates a micro-leak of HF or degraded carbonate, triggering immediate container replacement.
-
Phase 2: Interim Storage and Manifesting
-
Apply Compliant Labeling:
-
Action: Label the container with the exact chemical name: "Methyl 1H,1H,2H,2H-perfluorohexyl carbonate." Do not use shorthand (e.g., "Fluoro-electrolyte").
-
Causality: Accurate nomenclature is legally required for hazardous waste manifesting. Mislabeling can result in the waste being routed to a standard incinerator incapable of reaching the required 1,100 °C threshold, leading to the illegal atmospheric release of PFAS[4].
-
-
Manage Interim Storage:
Phase 3: Vendor Selection and Final Destruction
-
Verify Vendor Technology:
-
Action: Contract only with waste management vendors that operate RCRA Subtitle C permitted facilities.
-
Causality: According to the 5, acceptable end-of-life pathways include thermal destruction (>1,100 °C), permitted hazardous waste landfills (which feature advanced leachate emission protections), or Class I deep-well injection for liquid wastes[5].
-
-
Audit Destruction Efficiency:
-
Action: Request a Certificate of Destruction (CoD) that explicitly states the combustion temperature and confirms the use of OTM-45 or OTM-50 air emission testing methodologies.
-
Validation Step: Cross-reference the vendor's CoD with the laboratory's internal waste manifest log to close the chain of custody, ensuring the chemical was fully mineralized and not merely landfilled without stabilization.
-
Section 3: Emergency Spill Response Protocol
In the event of an accidental laboratory spill of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate, immediate and calculated action is required to prevent exposure and environmental release:
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure laboratory fume hoods and HVAC systems are operating at maximum exhaust to prevent the inhalation of volatile fluorinated vapors.
-
Neutralize and Absorb: Do not use water, which can exacerbate the spread. Apply a universal inert absorbent (e.g., diatomaceous earth or specialized synthetic sorbents) directly to the spill.
-
Collect and Isolate: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty HDPE disposal bag. Seal the bag and place it into the designated Halogenated Organic Waste container.
-
Decontaminate: Wipe the spill area with a mild alkaline solution (such as dilute sodium bicarbonate) to neutralize any trace acidic degradation products, followed by an isopropanol wipe. Dispose of all cleaning materials as fluorinated hazardous waste.
-
Validation Step: After decontamination, use a fluoride-specific surface swab test on the spill area. A negative reading confirms the complete removal of the fluorinated carbonate and any degraded HF byproducts, validating that the area is safe for normal laboratory operations.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency. 1
-
U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. ALL4 Inc.3
-
EPA's Updated Guidance on Destruction and Disposal of PFAS. Montrose Environmental. 4
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Baker Donelson. 5
-
Per- and polyfluorinated substances in waste incinerator flue gases. RIVM (National Institute for Public Health and the Environment, Netherlands). 2
Sources
Personal protective equipment for handling Methyl 1H,1H,2H,2H-perfluorohexyl carbonate
As a Senior Application Scientist, I have developed this comprehensive technical and safety guide to address the specific operational realities of handling Methyl 1H,1H,2H,2H-perfluorohexyl carbonate .
Fluorinated carbonates are increasingly indispensable as high-voltage electrolyte additives in advanced lithium-ion battery development and as specialty reagents in pharmaceutical synthesis. However, their unique polyfluoroalkyl backbones introduce complex occupational hazards—most notably, rapid evaporation profiles and the risk of generating highly toxic hydrogen fluoride (HF) upon thermal decomposition. This guide bridges the gap between standard safety data and field-proven laboratory practices, ensuring your team can handle this compound with uncompromising safety and scientific rigor.
Chemical Profile & Quantitative Hazard Assessment
Before designing a handling protocol, we must establish the physical and chemical boundaries of the substance. The following table summarizes the quantitative data and hazard profile for Methyl 1H,1H,2H,2H-perfluorohexyl carbonate[1].
| Property / Parameter | Value / Description | Operational Implication |
| Chemical Name | Methyl 1H,1H,2H,2H-perfluorohexyl carbonate | Fluorinated organic solvent; requires halogen-compatible handling. |
| CAS Number | 1980076-59-2 | Unique identifier for precise inventory and waste tracking. |
| Molecular Formula | C₈H₇F₉O₃ | High fluorine content (9 atoms per molecule) dictates thermal degradation risks. |
| Molecular Weight | 322.125 g/mol | High molecular weight reduces extreme volatility compared to short-chain solvents, but aerosolization remains a risk. |
| Storage Temperature | Ambient | Does not require cryogenic storage; store in a flammable/solvent cabinet. |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant | Direct contact disrupts lipid bilayers; inhalation of vapors causes acute respiratory distress. |
Mechanistic Risk Assessment: The Causality of Fluorinated Hazards
To build a self-validating safety culture, researchers must understand why specific precautions are taken. Handling fluorinated solvents presents two critical mechanistic risks:
-
Vaporization and Localized Exposure: Fluorinated solvents exhibit unique partitioning behaviors and evaporation rates. In a spill scenario, they can rapidly vaporize, creating localized high-concentration vapor clouds that exceed short-term exposure limits within minutes[2].
-
Thermal Decomposition to Hydrogen Fluoride (HF): The most severe risk occurs if the compound is exposed to extreme heat (>200–250°C) or combustion. The organic C-F bonds undergo thermal degradation, reacting with ambient moisture or hydrogen sources to release gaseous Hydrogen Fluoride (HF) and carbonyl fluoride[3][4]. HF is profoundly toxic; it penetrates tissue deeply and causes systemic toxicity by precipitating calcium and magnesium in the body, leading to potential cardiac arrest.
Required Personal Protective Equipment (PPE)
Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient. The following equipment is mandatory, grounded in the chemical compatibility of fluorinated organics[5][6].
-
Dermal Protection (Hands):
-
Requirement: Wear heavy-duty Nitrile or Viton® gloves.
-
Causality: Standard latex or thin nitrile gloves are highly permeable to fluorinated solvents. Viton (a fluoroelastomer) provides superior chemical resistance to halogenated organics, preventing dermal absorption and subsequent systemic toxicity.
-
-
Ocular Protection:
-
Requirement: Tightly fitting chemical safety goggles. A full face shield is required when transferring volumes greater than 1 liter.
-
Causality: Splashes can cause severe corneal damage. Safety glasses with side shields do not provide adequate protection against the rapid vapor expansion of fluorinated solvents.
-
-
Respiratory Protection:
-
Requirement: Under normal operations inside a certified fume hood, ambient ventilation is adequate. For spill cleanup outside a hood, a NIOSH-approved half-face respirator with organic vapor (OV) and acid gas (AG) cartridges is mandatory.
-
Causality: The OV cartridge captures the evaporating carbonate, while the AG cartridge provides a critical fail-safe against trace HF if localized heating has occurred.
-
-
Body Protection:
-
Requirement: Flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.
-
Operational Handling Protocols
This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.
Step 1: Environmental Validation
-
Verify that the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).
-
Validation Check: Check the digital airflow monitor. Do not open the chemical container if the alarm is sounding or airflow is below 80 fpm.
Step 2: Material Transfer
-
Place the Methyl 1H,1H,2H,2H-perfluorohexyl carbonate container inside the hood at least 6 inches behind the sash to prevent vapor escape.
-
Use grounded, static-dissipative equipment if transferring large volumes, as fluorinated solvents can accumulate static charge.
-
Transfer the required volume using a chemically compatible positive-displacement pipette or a glass syringe. Avoid standard air-displacement pipettes, as the vapor pressure of the solvent can cause dripping.
Step 3: Post-Transfer Securing
-
Immediately seal the primary container. Purge the headspace with dry Argon or Nitrogen before sealing to prevent moisture ingress, which can slowly degrade the carbonate over time.
Spill Response & Disposal Plan
Because of the high fluorine content, waste management cannot follow standard organic solvent protocols.
Immediate Spill Response Protocol (>1 Liter)
-
Evacuation: Due to the rapid evaporation rate and potential for localized exposure limits to be exceeded, immediately evacuate personnel from the immediate area[2].
-
Ventilation: Ensure laboratory exhaust systems are running at maximum capacity. Wait 15 minutes for the vapor cloud to dilute.
-
Containment: Don full PPE (including respirator). Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or specialized fluorinated solvent absorbents) to the spill[6]. Do not use combustible materials like paper towels.
-
Collection: Sweep the saturated absorbent using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.
Fluorinated Waste Disposal Plan
-
Segregation: Segregate all waste containing Methyl 1H,1H,2H,2H-perfluorohexyl carbonate into a dedicated "Fluorinated Organic Waste" container. Causality: Mixing with aqueous waste or incompatible organics can trigger exothermic reactions or complicate incineration.
-
Incineration Requirements: Waste must be sent to a specialized hazardous waste facility capable of high-temperature incineration (>1000°C) equipped with alkali wet scrubbers[7].
-
Scrubber Mechanism: During incineration, the compound will decompose into HF gas. The facility must use calcium-based or alkali scrubbers to capture the fluorine as inert Calcium Fluoride (CaF₂) or Sodium Fluoride (NaF), preventing toxic atmospheric emissions[3].
Operational Workflow Visualization
The following diagram maps the logical decision tree for handling and spill response, ensuring all laboratory personnel understand the critical pathways for this specific chemical.
Caption: Workflow for the operational handling, spill response, and disposal of fluorinated carbonates.
References
-
Nicas, M., et al. "Modeled comparisons of health risks posed by fluorinated solvents in a workplace spill scenario." PubMed, National Institutes of Health, 2011. Available at:[Link]
-
Darwin Microfluidics. "Safety Data Sheet - Fluorinated Solvents." Darwin Microfluidics, 2021. Available at:[Link]
-
Massachusetts Toxics Use Reduction Institute (TURI). "Thermal degradation of fluoropolymers." TURI, 2020. Available at:[Link]
-
Hakeem, I., et al. "The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study." MDPI, 2024. Available at:[Link]
-
Wang, Y., et al. "Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration." ResearchGate, 2023. Available at: [Link]
Sources
- 1. vwr.com [vwr.com]
- 2. Modeled comparisons of health risks posed by fluorinated solvents in a workplace spill scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. turi.org [turi.org]
- 5. spherebio.com [spherebio.com]
- 6. darwin-microfluidics.com [darwin-microfluidics.com]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

